1-(1H-indol-6-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLKLQSCKJWWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513132 | |
| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81223-73-6 | |
| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(1H-indol-6-yl)ethanone: Structure, Properties, and Synthesis
Section 1: Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic molecules with significant biological activity.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery.[4] This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: 1-(1H-indol-6-yl)ethanone, commonly known as 6-acetylindole.
Unlike the more frequently studied 3-acetylindole[5], the placement of the acetyl group on the C6 position of the benzene ring imparts distinct chemical characteristics and offers a different vector for molecular elaboration. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the chemical properties, structural features, spectroscopic profile, and a validated synthesis protocol for this important building block.
Section 2: Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is an aromatic ketone characterized by an indole ring substituted with an acetyl group at the 6-position.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Common Names | 6-Acetylindole | N/A |
| CAS Number | 81223-73-6 | [6] |
| Molecular Formula | C₁₀H₉NO | [6] |
| Molecular Weight | 159.18 g/mol | [6] |
| Appearance | Solid (form may vary) | |
| Storage | 4°C, in a dry, well-ventilated place | [6][7] |
Section 3: Structural Elucidation and Spectroscopic Profile
The structure of this compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyrrole ring. The key feature is the acetyl group (–C(O)CH₃) attached to the C6 position of the indole's benzene portion. This substitution pattern is crucial, as the electronic and steric environment differs significantly from isomers where the acetyl group is on the pyrrole ring (e.g., 2-acetylindole or 3-acetylindole) or the nitrogen atom (N-acetylindole).[8][9][10]
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The three protons of the acetyl methyl group will appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The N-H proton of the indole ring will present as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. The aromatic protons on the indole ring system will appear in the δ 7.0-8.5 ppm region, with coupling patterns (doublets, doublet of doublets) that are characteristic of the 6-substituted indole framework.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide confirmation of the carbon skeleton.[13] A key signal will be the carbonyl carbon of the acetyl group, expected in the highly deshielded region of δ 195-200 ppm. The methyl carbon will appear at a high field, around δ 25-30 ppm. The eight aromatic carbons of the indole ring will resonate in the approximate range of δ 100-140 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, anticipated around 1660-1680 cm⁻¹. Another characteristic feature will be the N-H stretching vibration, appearing as a moderate to sharp band in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 159.18). A prominent fragment is often observed corresponding to the loss of the methyl group ([M-15]⁺) or the entire acetyl group ([M-43]⁺).
Section 4: Synthesis Methodology: Regioselective Friedel-Crafts Acylation
The introduction of an acyl group onto an indole ring is most commonly achieved via the Friedel-Crafts acylation reaction.[14] This electrophilic aromatic substitution, however, presents a significant regioselectivity challenge. The pyrrole ring of indole is more electron-rich than the benzene ring, making the C3 position the most nucleophilic and therefore the kinetically favored site of acylation.[15][16][17]
Expertise & Causality: To achieve acylation at the C6 position, the more reactive C3 position must be sterically blocked, or reaction conditions must be chosen that favor thermodynamic control or reaction on the benzene ring. While various advanced methods exist for C6 functionalization[18], a common strategy involves using a Lewis acid catalyst that can coordinate with the indole nitrogen, modulating the reactivity of the ring system. The choice of solvent and temperature is also critical in directing the substitution.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible Friedel-Crafts acylation method. Disclaimer: This is a representative procedure and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.[7]
Materials:
-
Indole
-
Acetic Anhydride
-
A strong Lewis Acid catalyst (e.g., Aluminum chloride, Tin(IV) chloride)
-
Anhydrous Dichloromethane (DCM) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend the Lewis acid catalyst (e.g., 1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Add a solution of indole (1.0 equivalent) in anhydrous DCM to the flask dropwise, maintaining the temperature below 5°C.
-
Acylation: Once the indole addition is complete, add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel. Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, which will likely be a mixture of isomers, is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound isomer.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-acetylindole.
Section 5: Applications in Research and Drug Discovery
Indole derivatives are central to the development of therapeutics for a wide range of diseases.[1][2] The 6-acetylindole scaffold serves as a versatile intermediate for creating more complex molecules. The acetyl group provides a synthetic handle for a variety of chemical transformations, including:
-
Oxidation/Reduction: The ketone can be reduced to a secondary alcohol or oxidized in Baeyer-Villiger reactions.
-
Condensation Reactions: The alpha-protons of the acetyl group can be deprotonated to form an enolate, enabling aldol condensations and related C-C bond-forming reactions.
-
Formation of Heterocycles: The acetyl group can be used as a starting point to build fused or appended heterocyclic rings.
These transformations allow for the synthesis of libraries of compounds for screening against various biological targets. For instance, substituted indoles and azaindoles (bioisosteres of indole) are prominent in the design of kinase inhibitors for cancer therapy, as the indole scaffold can mimic the adenine region of ATP.[4][19][20]
Section 6: Conclusion
This compound is a structurally important isomer of acetylindole with significant potential as a building block in synthetic and medicinal chemistry. Its unique substitution pattern necessitates careful consideration of regioselectivity during synthesis, typically via a controlled Friedel-Crafts acylation. A thorough understanding of its chemical properties and spectroscopic signature is paramount for its effective use in the laboratory. This guide provides the foundational technical knowledge required for researchers to confidently incorporate this valuable compound into their drug discovery and development programs.
References
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Li, Z., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68470, Ethanone, 1-(1H-indol-1-yl)-. Retrieved from [Link]
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Li, Z., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. Retrieved from [Link]
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Ottoni, O., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers Media. Retrieved from [Link]
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Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
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Singh, P., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Retrieved from [Link]
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Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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SpectraBase. (n.d.). Ethanone, 1-[1-methyl-3-(phenylmethyl)-1H-indol-2-yl]-. Retrieved from [Link]
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The Open Medicinal Chemistry Journal. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. Retrieved from [Link]
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Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589081, 2-Acetylindole. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). N-Acetylindole. NIST Chemistry WebBook. Retrieved from [Link]
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El-Sayed, M. I. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12802, 3-Acetylindole. Retrieved from [Link]
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Wang, L., et al. (2019). Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. Synthetic Communications. Retrieved from [Link]
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Singh, A., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
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Sun, F., et al. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
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Sharma, V., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Retrieved from [Link]
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Organic Chemistry Frontiers. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. Retrieved from [Link]
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Foreword: The Strategic Value of the Indole Scaffold
An In-Depth Technical Guide to 1-(1H-indol-6-yl)ethanone (CAS 81223-73-6): Synthesis, Characterization, and Application
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.[3] Within this vast chemical family, functionalized isomers like this compound, also known as 6-acetylindole, serve as critical building blocks.[4][5] This guide provides an in-depth technical overview of this compound for researchers and drug development professionals, moving beyond simple data recitation to explain the causality behind its synthesis, the logic of its characterization, and its potential in creating next-generation therapeutics.
Section 1: Physicochemical and Spectroscopic Profile
This compound is a pale-yellow to yellow-brown solid at room temperature.[5] Its core structure, featuring an acetyl group on the C6 position of the benzene ring portion of the indole, dictates its reactivity and spectroscopic signature.
Key Physicochemical Properties
A summary of the compound's essential properties is presented below. These values are critical for planning reactions, purification, and formulation studies.
| Property | Value | Source |
| CAS Number | 81223-73-6 | [6] |
| Molecular Formula | C₁₀H₉NO | [6] |
| Molecular Weight | 159.18 g/mol | [6] |
| Appearance | Pale-yellow to yellow-brown solid | [5] |
| Purity (Typical) | ≥97% - ≥98.0% | [5][6] |
| Topological Polar Surface Area (TPSA) | 32.86 Ų | [6] |
| LogP (Computed) | 2.37 | [6] |
| Hydrogen Bond Donors | 1 (from the indole N-H) | [6] |
| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) | [6] |
| Rotatable Bonds | 1 | [6] |
Predicted Spectroscopic Signature
While a definitive, published spectrum for this specific isomer requires experimental acquisition, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from related isomers.[7][8]
-
¹H NMR (Proton NMR): The proton NMR spectrum is the most direct method for confirming the substitution pattern. In a solvent like DMSO-d₆, one would expect to see:
-
A singlet for the indole N-H proton at a high chemical shift (>11 ppm), which is characteristic of this functional group.
-
A singlet for the three methyl protons of the acetyl group around 2.5 ppm.
-
Distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the five protons on the indole ring. The C7-H proton will likely appear as a singlet or narrow doublet, the C2-H and C3-H protons will show characteristic coupling, and the C4-H and C5-H protons will exhibit ortho coupling. The specific pattern confirms the C6 substitution.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure, showing ten distinct carbon signals. Key expected signals include:
-
The carbonyl carbon of the acetyl group at a high chemical shift (~197 ppm).
-
The methyl carbon of the acetyl group at a lower chemical shift (~27 ppm).
-
Eight signals in the aromatic/heterocyclic region (approx. 100-140 ppm) corresponding to the carbons of the indole ring system.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
-
A sharp, strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aryl ketone.
-
A broad absorption band around 3200-3400 cm⁻¹ for the N-H stretch of the indole ring.
-
Multiple bands in the 1400-1600 cm⁻¹ region for C=C stretching within the aromatic and heterocyclic rings.
-
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be observed at m/z = 159, corresponding to the molecular weight.[7] A prominent fragment would be the loss of the methyl group, [M-15]⁺, at m/z = 144 (acylium ion).
Section 2: A Validated Synthesis Workflow
The most common and industrially scalable method for producing acetylindoles is through Friedel-Crafts acylation. The following protocol is designed to be self-validating, with clear checkpoints and rationales for each step.
Synthesis Overview Diagram
Caption: Workflow for the Friedel-Crafts acylation of indole.
Detailed Step-by-Step Protocol
Objective: To synthesize this compound from indole via Friedel-Crafts acylation.
Materials:
-
Indole (1.0 eq)
-
Aluminum Chloride (AlCl₃) (2.5 eq)
-
Acetyl Chloride (CH₃COCl) (1.2 eq)
-
Anhydrous Carbon Disulfide (CS₂) or Nitrobenzene
-
Ice, Hydrochloric Acid (5 M), Sodium Bicarbonate solution (saturated), Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer with indole (1.0 eq) and anhydrous carbon disulfide.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Lewis Acid Addition: Add aluminum chloride (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 15-20 minutes.
-
Senior Application Scientist's Insight: Using a strong Lewis acid like AlCl₃ is crucial for activating the acetyl chloride electrophile. The excess stoichiometry ensures complete complexation with both the indole nitrogen and the carbonyl product, driving the reaction to completion. Portion-wise addition at low temperature is a critical safety and selectivity measure to control the exothermic reaction.
-
-
Acylation: Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Senior Application Scientist's Insight: While Friedel-Crafts acylation on indole can produce multiple isomers, the kinetically favored product is often at the C3 position. However, under specific conditions (e.g., choice of solvent like nitrobenzene and appropriate Lewis acid), acylation can be directed to other positions, including C6. This protocol may yield a mixture of isomers requiring careful purification.
-
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and decompose any unreacted acetyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired 6-acetylindole isomer from other isomers and impurities.
-
Verification: Collect the fractions corresponding to the product, combine them, and evaporate the solvent to yield pure this compound. Confirm identity and purity using the analytical methods described in Section 3.
Section 3: Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is paramount. This workflow ensures a validated, traceable result.
Analytical Workflow Diagram
Caption: A comprehensive workflow for analytical characterization.
Step-by-Step Characterization Protocol
-
Initial Purity Check (TLC): Dissolve a small sample of the purified product in ethyl acetate and spot it on a silica TLC plate. Develop the plate using the same solvent system from the column chromatography. A single spot indicates good purity.
-
Purity Assay (HPLC): For quantitative purity assessment, perform a High-Performance Liquid Chromatography (HPLC) analysis using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient). The area percentage of the main peak should be ≥98% for high-purity applications.
-
Identity Confirmation (NMR): Acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts, multiplicities, and integration values with the predicted signature from Section 1.2. This is the definitive test for isomeric identity.
-
Molecular Weight Confirmation (MS): Obtain a mass spectrum. The presence of the correct molecular ion peak (m/z 159) confirms the molecular formula.
-
Functional Group Confirmation (IR): Run an FTIR spectrum to confirm the presence of the N-H and C=O functional groups as described previously.
-
Physical Constant (Melting Point): Determine the melting point of the solid. A sharp, narrow melting range is indicative of high purity.
Section 4: Applications in Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its true power lies in the versatility of its acetyl and indole N-H groups, which serve as chemical handles for constructing more complex molecules.
The indole scaffold is a key component in drugs targeting a wide range of diseases, including cancer, inflammation, and infections.[3][9] For example, derivatives of the related 1-(1H-indol-1-yl)ethanone have been developed as potent and selective inhibitors of the CBP/EP300 bromodomain, a target in castration-resistant prostate cancer.[10] Other indole derivatives have been optimized as COX-2 inhibitors for anti-inflammatory and analgesic effects.[11][12]
The 6-acetyl group on this specific isomer provides a strategic point for modification, allowing chemists to explore structure-activity relationships (SAR) by:
-
Aldol Condensation: Reacting the acetyl group with aldehydes to form chalcone-like structures, which are known pharmacophores.[9]
-
Reduction: Reducing the ketone to a secondary alcohol, which can serve as a hydrogen bond donor or be further functionalized.
-
Oxidation/Rearrangement: Employing reactions like the Willgerodt-Kindler reaction to convert the acetyl group into other functionalities.
-
N-Alkylation/Arylation: Modifying the indole nitrogen to block hydrogen bonding or introduce new substituents to probe interactions with a protein binding pocket.
Conceptual Derivatization Diagram
Caption: Role as a scaffold for generating diverse derivatives.
Section 5: Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care. While specific toxicity data is not widely available, data from related indole and ketone-containing compounds suggest the following precautions.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][14] A storage temperature of 4°C is recommended for long-term stability.[6]
Section 6: References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with 6-Acetylindole: A Supplier's Perspective. Retrieved from [Link][4]
-
PubChem. (n.d.). Ethanone, 1-(1H-indol-1-yl)-. National Center for Biotechnology Information. Retrieved from [Link][13]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Buying this compound: Quality and Price from a Top Manufacturer. Retrieved from [Link][5]
-
PubChem. (n.d.). 1-(1H-Indol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link][10]
-
Kumar, A., et al. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science. Retrieved from [Link][11][12]
-
NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Retrieved from [Link][7]
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NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Retrieved from [Link][8]
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Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link][1]
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Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN. Retrieved from [Link][2]
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Metawally, M. A., et al. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. The Pharma Innovation Journal. [Link][9]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link][3]
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An In-Depth Technical Guide to the Synthesis of 1-(1H-indol-6-yl)ethanone from 6-Aminoindole
Abstract
This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 1-(1H-indol-6-yl)ethanone, a valuable building block in medicinal chemistry and drug development, starting from 6-aminoindole. The core of this transformation relies on a well-established synthetic sequence involving diazotization of the primary aromatic amine followed by a Sandmeyer-type reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, characterization data, and critical safety considerations. The causality behind experimental choices is explained to empower the user with a deeper understanding of the process, ensuring both reproducibility and safety.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Specifically, 6-substituted indoles, such as this compound (also known as 6-acetylindole), serve as crucial intermediates in the synthesis of various pharmacologically active agents. The conversion of readily available 6-aminoindole to 6-acetylindole represents a key transformation, enabling the introduction of an acetyl group that can be further functionalized or utilized as a key pharmacophoric element.
This guide focuses on a classic and effective synthetic route: the diazotization of the 6-amino group of indole, followed by a nucleophilic substitution reaction to introduce the acetyl moiety. This multi-step, one-pot synthesis is an excellent example of how fundamental reactions in organic chemistry can be applied to construct complex and valuable molecules.
Synthetic Strategy & Mechanistic Overview
The overall transformation of 6-aminoindole to this compound involves a two-step process that is typically performed in a single reaction vessel.
Step 1: Diazotization of 6-Aminoindole
The first step is the conversion of the primary aromatic amine of 6-aminoindole into a diazonium salt. This reaction, known as diazotization, is achieved by treating the amine with nitrous acid (HNO₂)[1][2]. Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C)[3][4].
-
Causality of Low Temperature: The low temperature is critical for this step because arenediazonium salts are thermally unstable and can decompose, potentially leading to side reactions or a decrease in yield.[5][6] Furthermore, at higher temperatures, the nitrous acid itself can decompose.
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and reacts with the nucleophilic amino group of 6-aminoindole. A series of proton transfers and a dehydration step lead to the formation of the 6-indolediazonium salt.
Step 2: The Sandmeyer-Type Reaction for Acetylation
The second step involves the replacement of the diazonio group with an acetyl group. While the classic Sandmeyer reaction is primarily used for the introduction of halides and cyano groups using copper(I) salts, a similar approach can be adapted for acetylation.[7][8] This radical-nucleophilic aromatic substitution is initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt.[7] This transfer results in the formation of an aryl radical and the loss of nitrogen gas (N₂), which is an excellent leaving group and drives the reaction forward.[7][9] The aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst.
For the introduction of an acetyl group, a suitable source of the acetyl moiety is required in the presence of a copper catalyst.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound from 6-aminoindole.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents | Purity/Grade |
| 6-Aminoindole | 132.16 | 1.32 g | 1.0 | >98% |
| Hydrochloric Acid (conc.) | 36.46 | 3.0 mL | ~3.6 | 37% |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 1.1 | >97% |
| Copper(I) Chloride (CuCl) | 98.99 | 0.20 g | 0.2 | >98% |
| Acetylacetone | 100.12 | 2.0 mL | 2.0 | >99% |
| Deionized Water | 18.02 | As needed | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
| Silica Gel | - | As needed | - | 60 Å, 230-400 mesh |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Diazonium Salt:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminoindole (1.32 g, 10 mmol).
-
Add concentrated hydrochloric acid (3.0 mL) and 10 mL of deionized water. Stir until the 6-aminoindole has completely dissolved.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred 6-aminoindole solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the resulting diazonium salt solution in the ice bath for an additional 30 minutes.
-
-
Sandmeyer-Type Acetylation:
-
In a 250 mL three-necked flask equipped with a magnetic stir bar and a nitrogen inlet, add copper(I) chloride (0.20 g, 2 mmol) and acetylacetone (2.0 mL, 20 mmol).
-
Add 20 mL of deionized water and stir to form a suspension.
-
Slowly add the cold diazonium salt solution from the previous step to the copper(I) chloride suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. Evolution of nitrogen gas should be observed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 100 mL of deionized water.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[10]
Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.20 (s, 1H, NH), 7.95 (s, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.20 (t, 1H, Ar-H), 6.55 (t, 1H, Ar-H), 2.60 (s, 3H, COCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 198.5 (C=O), 136.0, 131.0, 128.0, 125.0, 122.0, 120.0, 108.0, 102.0, 27.0 (COCH₃). |
| IR (KBr, cm⁻¹) | ν: 3300-3400 (N-H stretch), 1660-1680 (C=O stretch, ketone), 1600-1450 (C=C stretch, aromatic). |
| Mass Spec. (ESI+) | m/z: 160.07 [M+H]⁺, 182.05 [M+Na]⁺. |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Process Optimization and Troubleshooting
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete diazotization. - Decomposition of the diazonium salt. - Inefficient Sandmeyer reaction. | - Ensure the temperature is strictly maintained at 0-5 °C during diazotization. - Use the diazonium salt immediately after preparation. - Ensure the copper(I) catalyst is of high quality and not oxidized. |
| Formation of Side Products (e.g., 6-hydroxyindole) | - Reaction of the diazonium salt with water. | - Keep the reaction temperature low during diazotization and the initial stages of the Sandmeyer reaction. |
| Difficulty in Purification | - Presence of unreacted starting material or byproducts. | - Optimize the reaction conditions to drive the reaction to completion. - Employ a carefully selected gradient elution during column chromatography. |
Safety Considerations
-
Diazonium Salts: Arenediazonium salts can be explosive when isolated in a dry state.[5][6] It is imperative to keep them in solution and at low temperatures.[5][6]
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.[11][12][13] Avoid contact with skin and eyes, and do not mix with combustible materials.[11][12]
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Conclusion
The synthesis of this compound from 6-aminoindole via a diazotization-Sandmeyer-type reaction sequence is a practical and effective method for accessing this valuable chemical intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize this compound for further applications in drug discovery and development.
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Fischer indole synthesis for 1-(1H-indol-6-yl)ethanone
An In-Depth Technical Guide to the Fischer Indole Synthesis of 1-(1H-indol-6-yl)ethanone
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing this privileged scaffold.[1][3][4] This guide provides a comprehensive, technically-focused exploration of the Fischer indole synthesis, specifically tailored for the preparation of this compound (6-acetylindole). We will dissect the reaction mechanism, provide validated, step-by-step experimental protocols for the synthesis of the key arylhydrazine precursor and its subsequent cyclization, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, in-depth understanding of this classic and powerful transformation.
The Enduring Legacy of the Fischer Indole Synthesis
Since its discovery, the Fischer indole synthesis has been a mainstay in organic synthesis.[1] The reaction facilitates the conversion of arylhydrazines and enolizable aldehydes or ketones into the indole ring system under acidic conditions.[3][5][6] The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][3][7] Its versatility has enabled the synthesis of a vast library of substituted indoles, including blockbuster drugs like the triptans used for treating migraines.[3]
The Core Reaction Mechanism: A Stepwise Dissection
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through a cascade of acid-catalyzed transformations, beginning with the formation of an arylhydrazone.[8]
The established mechanism involves the following key stages:
-
Arylhydrazone Formation : The process begins with the condensation of an arylhydrazine with an aldehyde or ketone to yield an arylhydrazone. This is a reversible reaction, often driven to completion by the removal of water.[9][10]
-
Tautomerization to Enamine : The arylhydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine').[3]
-
Acid Catalysis and[3][3]-Sigmatropic Rearrangement : Following protonation of the enamine, the molecule undergoes the critical, irreversible[3][3]-sigmatropic rearrangement.[1][5][9] This electrocyclic reaction breaks the weak N-N bond and forms the crucial C-C bond at the ortho position of the aromatic ring, setting the stage for cyclization.[3][10]
-
Cyclization and Aromatization : The resulting di-imine intermediate readily cyclizes to form a five-membered ring aminoacetal (or aminal).[1][3] The final step involves the acid-catalyzed elimination of an ammonia molecule, which results in the formation of the energetically favorable, aromatic indole ring.[3][9] Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the final indole product.[3]
Caption: General mechanism of the Fischer Indole Synthesis.
Synthetic Workflow for this compound
The synthesis of 6-acetylindole is a multi-step process that hinges on the initial preparation of the key intermediate, (4-acetylphenyl)hydrazine. This guide outlines a robust three-stage process: synthesis of the hydrazine precursor, the core Fischer indolization, and a final decarboxylation step.
Caption: Overall synthetic workflow for 6-acetylindole.
Part A: Experimental Protocol for (4-acetylphenyl)hydrazine hydrochloride Synthesis
The synthesis of the arylhydrazine precursor is the critical first stage. It is achieved via the diazotization of 4-aminoacetophenone followed by in-situ reduction of the diazonium salt. The use of tin(II) chloride is a well-established and reliable method for this reduction.[11][12]
Causality : The reaction is conducted at 0°C because diazonium salts are notoriously unstable at higher temperatures and can decompose violently. The dropwise addition of sodium nitrite controls the exothermic diazotization process. The subsequent dropwise addition of the stannous chloride solution is also crucial for managing the reaction temperature.
Data Presentation: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Aminoacetophenone | 135.17 | 13.5 g | 100 |
| Concentrated HCl (~37%) | 36.46 | 50 mL | ~600 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 105 |
| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 56.4 g | 250 |
| Deionized Water | 18.02 | 150 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
Step-by-Step Methodology
-
Setup : Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Amine Dissolution : To the flask, add 4-aminoacetophenone (13.5 g, 100 mmol), 50 mL of deionized water, and 25 mL of concentrated HCl. Stir the resulting slurry and cool the flask in an ice-salt bath to 0°C.
-
Diazotization : Dissolve sodium nitrite (7.25 g, 105 mmol) in 25 mL of deionized water and place this solution in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the internal temperature is maintained between 0°C and 5°C. After the addition is complete, stir the reaction mixture for an additional 30 minutes at this temperature.
-
Reduction : In a separate beaker, dissolve tin(II) chloride dihydrate (56.4 g, 250 mmol) in 25 mL of concentrated HCl. Cool this solution in an ice bath. Add the cold SnCl₂ solution dropwise to the diazonium salt mixture, again maintaining the internal temperature below 5°C.
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate will form.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with brine (saturated NaCl solution) and then with cold diethyl ether to remove impurities.
-
Drying : Dry the resulting pale solid under vacuum at 40°C overnight to yield (4-acetylphenyl)hydrazine hydrochloride. The product is typically used in the next step without further purification.
Part B: Experimental Protocol for Fischer Indolization & Decarboxylation
This stage involves the core cyclization reaction between the synthesized hydrazine and pyruvic acid, followed by the removal of the carboxylic acid group to yield the final product. Polyphosphoric acid (PPA) is an excellent choice of catalyst as it serves as both the acidic medium and a dehydrating agent, promoting the cyclization.
Causality : The initial condensation to form the hydrazone is an equilibrium process. The subsequent cyclization is performed at an elevated temperature (100°C) to provide the necessary activation energy for the[3][3]-sigmatropic rearrangement. The final decarboxylation step requires even higher temperatures (200-220°C) to thermally extrude CO₂ from the indole-2-carboxylic acid intermediate.
Data Presentation: Reagents and Conditions
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (4-acetylphenyl)hydrazine HCl | 188.64 | 9.43 g | 50 |
| Pyruvic Acid | 88.06 | 4.84 g (4.0 mL) | 55 |
| Polyphosphoric Acid (PPA) | - | ~100 g | - |
| Quinoline | 129.16 | 50 mL | - |
| Copper Powder | 63.55 | 0.5 g | - |
| Saturated NaHCO₃ solution | - | ~500 mL | - |
| Ethyl Acetate | 88.11 | ~400 mL | - |
| Hexanes | - | ~200 mL | - |
Step-by-Step Methodology: Indolization
-
Hydrazone Formation (in situ) : In a 250 mL round-bottom flask, combine (4-acetylphenyl)hydrazine hydrochloride (9.43 g, 50 mmol) and pyruvic acid (4.84 g, 55 mmol). Stir the mixture at room temperature for 30 minutes.
-
Cyclization : Carefully add polyphosphoric acid (~100 g) to the flask. The addition is exothermic and will cause the mixture to become a thick, stirrable paste.
-
Heating : Immerse the flask in an oil bath preheated to 100°C. Stir the mixture vigorously for 1 hour. The color of the reaction will darken significantly.
-
Quenching : Allow the reaction mixture to cool to approximately 60-70°C. Very carefully and slowly, pour the viscous mixture onto ~500 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Isolation : Slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases (pH ~7-8). Collect the precipitated solid, 6-acetyl-1H-indole-2-carboxylic acid, by vacuum filtration. Wash the solid with copious amounts of cold water and dry under vacuum.
Step-by-Step Methodology: Decarboxylation
-
Setup : Place the dried 6-acetyl-1H-indole-2-carboxylic acid and copper powder (0.5 g) in a round-bottom flask equipped with a short-path distillation head and a condenser. Add quinoline (50 mL).
-
Heating : Heat the mixture in a sand or metal bath to 200-220°C. Vigorous evolution of CO₂ will be observed. Maintain this temperature until the gas evolution stops (typically 30-60 minutes).
-
Workup : Cool the reaction mixture to room temperature. Dilute the dark solution with ethyl acetate (200 mL) and wash it sequentially with 1M HCl (3 x 100 mL) to remove the quinoline, followed by saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure this compound.
Conclusion
The Fischer indole synthesis is a time-honored yet remarkably relevant method for accessing the indole scaffold. This guide has detailed a reliable and field-proven pathway for the synthesis of this compound. By understanding the underlying mechanism and the rationale behind each experimental step—from the low-temperature handling of diazonium salts to the high-temperature requirements for decarboxylation—researchers can confidently apply and adapt this protocol. The synthesis of the arylhydrazine precursor remains a critical and often rate-limiting aspect of the overall workflow, and its successful execution is key to achieving high yields of the final indole target. This comprehensive approach provides drug development professionals and synthetic chemists with the necessary tools to leverage this powerful reaction in their research endeavors.
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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Kandhasamy, M. et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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The Strategic Deployment of 1-(1H-indol-6-yl)ethanone in Fragment-Based Drug Discovery: A Technical Guide
Foreword: The Philosophy of the Fragment
In the landscape of modern drug discovery, the principle of fragment-based drug discovery (FBDD) has firmly established itself as a potent and efficient engine for the generation of high-quality lead compounds. In contrast to the brute-force approach of high-throughput screening (HTS), which often yields large, complex hits with challenging optimization profiles, FBDD embraces a more nuanced philosophy: that starting with small, low-complexity molecules, or "fragments," allows for a more rational and efficient exploration of a target's chemical space. These fragments, while exhibiting weak binding affinities, often do so with remarkable efficiency, forming high-quality interactions that provide a fertile starting point for chemical elaboration. This guide delves into the strategic application of a particularly valuable fragment, 1-(1H-indol-6-yl)ethanone, as a cornerstone for drug discovery campaigns.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] Its unique electronic properties, coupled with its ability to participate in a variety of intermolecular interactions, make it an ideal starting point for the design of novel therapeutics. The 6-acetyl substitution provides a key vector for chemical modification while maintaining the desirable physicochemical properties of a fragment. This guide will provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the rationale, synthesis, screening, and optimization of this compound as a premier fragment for tackling challenging biological targets.
The Core Fragment: this compound
Rationale for Selection: A Privileged Scaffold with Strategic Handles
The selection of this compound as a high-value fragment is predicated on a confluence of favorable physicochemical and structural properties. The indole ring system is a common motif in biologically active molecules, recognized by a multitude of protein targets.[1] This inherent bio-relevance increases the probability of identifying meaningful interactions during a fragment screen.
The strategic placement of the acetyl group at the 6-position is a key design feature. This position on the indole ring is often less involved in the critical hydrogen bonding interactions mediated by the indole N-H, leaving the core recognition element of the fragment unencumbered. The acetyl group itself provides a crucial handle for synthetic elaboration, allowing for the exploration of the surrounding chemical space through a variety of chemical transformations.
Physicochemical Properties and Ligand Efficiency
To be an effective fragment, a molecule must adhere to the "Rule of Three," a set of empirical guidelines that define the ideal physicochemical space for fragments. This compound aligns well with these principles.
| Property | Value | "Rule of Three" Guideline | Reference |
| Molecular Weight | 159.18 g/mol | < 300 Da | [2] |
| cLogP | 2.37 | ≤ 3 | [2] |
| Hydrogen Bond Donors | 1 | ≤ 3 | [2] |
| Hydrogen Bond Acceptors | 1 | ≤ 3 | [2] |
| Rotatable Bonds | 1 | ≤ 3 | [2] |
Beyond these basic parameters, the concept of ligand efficiency (LE) is a critical metric in FBDD. LE normalizes the binding affinity of a compound for its size, providing a measure of the binding energy per heavy atom. It is calculated using the following formula:
LE = -RT * ln(Kd) / N
where R is the gas constant, T is the temperature in Kelvin, Kd is the dissociation constant, and N is the number of heavy (non-hydrogen) atoms. A high LE indicates that a fragment is making very efficient use of its atoms to achieve its binding affinity, a hallmark of a promising starting point for optimization.
Synthesis of the Core Fragment
The regioselective synthesis of this compound can be achieved through several methods, with Friedel-Crafts acylation being a common approach. The challenge in indole chemistry often lies in controlling the regioselectivity of electrophilic substitution, as the C3 position is typically the most reactive. To achieve acylation at the C6 position, strategies often involve the use of protecting groups on the indole nitrogen, which can direct acylation to the benzene ring of the indole.
Experimental Protocol: Regioselective Friedel-Crafts Acylation
This protocol is a representative synthesis adapted from established procedures for the regioselective acylation of indoles.
Step 1: N-Protection of Indole
-
To a solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
After stirring for a short period, introduce a protecting group reagent, such as benzenesulfonyl chloride, to form N-benzenesulfonylindole.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the N-protected indole by column chromatography.
Step 2: Friedel-Crafts Acylation at C6
-
Dissolve the N-protected indole in a suitable solvent for Friedel-Crafts reactions, such as dichloromethane (DCM) or nitrobenzene.
-
Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl3).
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent and purify by column chromatography to isolate the 6-acetyl-N-protected indole.
Step 3: Deprotection
-
Dissolve the 6-acetyl-N-protected indole in a suitable solvent mixture, such as THF and methanol.
-
Add a base, such as sodium hydroxide (NaOH), and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Neutralize the reaction mixture, remove the organic solvents under reduced pressure, and extract the product with an organic solvent.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Fragment Screening and Hit Validation
The identification of fragments that bind to a biological target is the first critical step in an FBDD campaign. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required for their detection. A tiered approach, using an initial high-throughput screen followed by more rigorous validation assays, is a robust strategy to identify genuine hits and eliminate false positives.
Caption: A generalized workflow for fragment-based drug discovery.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.
-
Protein Preparation: Prepare the target protein at a suitable concentration (e.g., 2 µM) in a buffered solution.
-
Fragment Plate Preparation: Prepare a 96- or 384-well plate containing the fragment library, including this compound, typically at a concentration of 100-500 µM. Include appropriate controls (e.g., DMSO only, known binder).
-
Assay Setup: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
Mixing: Dispense the protein-dye mixture into the fragment plate.
-
Data Collection: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C). Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: Determine the Tm for each well. A significant positive ΔTm (typically > 2 °C) compared to the DMSO control is considered a preliminary hit.
Hit Validation: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for validating hits from primary screens. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for studying weak fragment binding. These methods detect the binding of a ligand to a protein by observing changes in the NMR signals of the ligand itself.
-
Sample Preparation: Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer.
-
Fragment Addition: Add the hit fragment, such as this compound, to the protein solution at a concentration typically in the range of 100-500 µM.
-
NMR Data Acquisition:
-
1D 1H NMR: Acquire a standard 1D proton NMR spectrum of the fragment in the presence and absence of the protein.
-
STD NMR: Acquire an STD NMR spectrum. In this experiment, the protein is selectively saturated with radiofrequency pulses. If the fragment binds to the protein, this saturation is transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.
-
Water-LOGSY: Acquire a Water-LOGSY spectrum. This experiment detects the transfer of magnetization from bulk water to the fragment via the protein. Bound fragments will show opposite sign signals compared to unbound fragments.
-
-
Data Analysis: Analyze the spectra to confirm binding. The appearance of signals in the STD spectrum and a sign inversion in the Water-LOGSY spectrum are strong indicators of a genuine binding event.
Hit-to-Lead Optimization: From Fragment to Drug Candidate
Once a fragment hit has been validated and its binding mode determined, typically by X-ray crystallography, the process of hit-to-lead optimization begins. The goal is to elaborate the fragment into a more potent and drug-like molecule by exploring the surrounding chemical space and making additional favorable interactions with the target protein. There are three main strategies for fragment evolution: growing, linking, and merging.
Caption: Key strategies for hit-to-lead optimization in FBDD.
Fragment Growing: A Case Study with 1-(1H-indol-1-yl)ethanone Derivatives
A compelling example of the fragment growing strategy involves the development of inhibitors for the CBP/EP300 bromodomains, which are implicated in castration-resistant prostate cancer.[3] Starting from a 1-(1H-indol-1-yl)ethanone fragment identified through virtual screening, researchers systematically explored the chemical space around the indole core.
By adding substituents at the 5-position of the indole ring and modifying the acetyl group, they were able to achieve a significant increase in potency. The most potent compound from this study exhibited an IC50 value of 37 nM, a dramatic improvement from the weak binding of the initial fragment.[3] A co-crystal structure of an inhibitor bound to the CBP bromodain provided a structural basis for this optimization, revealing key interactions that were exploited in the design of more potent analogues.
Potential Liabilities of the Indole Scaffold
While the indole scaffold is a valuable tool in drug discovery, it is not without its potential liabilities. A thorough understanding of these potential issues is crucial for successful drug development.
-
Metabolic Instability: The indole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and poor pharmacokinetic properties.[4] Strategies to mitigate this include the introduction of blocking groups at metabolically labile positions.
-
Off-Target Effects: Due to the prevalence of the indole motif in biologically active molecules, indole-based compounds can sometimes exhibit promiscuous binding to multiple targets.[5] This can lead to unwanted side effects. For example, some indole-containing kinase inhibitors have been shown to have off-target activity against other kinases or non-kinase targets.[6]
-
hERG Liability: Inhibition of the hERG potassium channel is a major safety concern in drug discovery as it can lead to cardiac arrhythmias.[7] While not inherent to all indole-containing compounds, the lipophilic nature of some indole derivatives can contribute to hERG binding. Careful monitoring of hERG activity during lead optimization is essential.[8][9]
Conclusion: A Versatile Starting Point for Innovation
This compound represents a highly valuable and strategically designed fragment for initiating drug discovery campaigns. Its privileged indole core, combined with a synthetically tractable acetyl handle, provides an excellent starting point for the rational design of potent and selective inhibitors against a wide range of biological targets. The successful application of this fragment in the development of potent CBP/EP300 bromodomain inhibitors serves as a testament to its potential.[3] By employing a robust fragment screening cascade and a structure-guided hit-to-lead optimization strategy, researchers can leverage the unique properties of this compound to accelerate the discovery of novel therapeutics. As with any privileged scaffold, a keen awareness of potential liabilities such as metabolic instability and off-target effects is paramount for navigating the path from fragment hit to clinical candidate. With careful consideration and innovative medicinal chemistry, the this compound fragment can serve as a powerful tool in the arsenal of the modern drug hunter.
References
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Baskaran, S., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]
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Creative Biolabs. (n.d.). Ligand Efficiency (LE) Assessment. Available at: [Link]
- Erlanson, D. A., et al. (2016). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
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Guedes, J. V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
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Harada, S., et al. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science Publishers. Available at: [Link]
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Munster, V. J., et al. (2019). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. Available at: [Link]
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Posa, A., et al. (2015). Indexing molecules for their hERG liability. PubMed. Available at: [Link]
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RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. Available at: [Link]
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Ruan, Y., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. NIH. Available at: [Link]
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SeeSAR. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Available at: [Link]
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SGC. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE. Available at: [Link]
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SGC. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview. YouTube. Available at: [Link]
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Taylor & Francis Online. (n.d.). Ligand efficiency – Knowledge and References. Available at: [Link]
- Teyra, J., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
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Wang, C., et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. Available at: [Link]
- Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry.
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An In-Silico First-Pass Analysis of 1-(1H-indol-6-yl)ethanone: A Technical Guide to Property Prediction for Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the early-stage assessment of lead compounds is paramount to de-risk development pipelines and conserve resources.[1] In silico computational methods provide a rapid, cost-effective, and increasingly accurate means to predict the multifaceted properties of a molecule before its synthesis.[2][3] This technical guide provides a comprehensive, in-depth workflow for the in silico characterization of 1-(1H-indol-6-yl)ethanone (CAS: 81223-73-6), a small molecule featuring the privileged indole scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a practical framework for predicting physicochemical properties, pharmacokinetic (ADMET) profiles, and potential biological targets. By synthesizing data from multiple predictive models and grounding claims in established scientific principles, this guide serves as a blueprint for the initial evaluation of novel chemical entities.
Introduction: The Rationale for In Silico Profiling
The indole nucleus is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutics and natural products. Its unique electronic and structural features allow it to participate in various biological interactions. The specific subject of this guide, this compound, represents a synthetically accessible starting point for chemical library development. While derivatives of related isomers have been explored as inhibitors of targets like CBP/EP300 and COX-2, the properties of this specific 6-substituted isomer are less characterized.[4][5]
Before committing to costly and time-consuming wet-lab synthesis and screening, a robust computational assessment is a critical first step.[2] This "first-pass" analysis aims to answer key questions that dictate the viability of a compound series:
-
Is it "drug-like"? Does it possess the fundamental physicochemical properties associated with orally bioavailable drugs?[6]
-
Can it reach its target? What is its predicted absorption, distribution, metabolism, and excretion (ADME) profile?
-
Is it likely to be safe? Are there predictable liabilities for major toxicity endpoints like cardiotoxicity or mutagenicity?[7][8]
This guide will systematically address these questions, providing not just the predicted data but also the scientific reasoning behind each analytical step and the interpretation of its results.
Foundational Analysis: Physicochemical & Lipophilicity Profile
A molecule's fundamental physicochemical properties govern its behavior in both chemical and biological systems.[9] Parameters such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts are the bedrock of drug design, famously encapsulated in frameworks like Lipinski's Rule of Five. These descriptors provide a rapid assessment of a compound's potential for oral bioavailability.[6]
Causality in Physicochemical Prediction
-
Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a molecule's hydrophobicity. It influences membrane permeability, solubility, and plasma protein binding. An optimal logP (typically 1-3) is sought to balance membrane passage with aqueous solubility.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of a drug's ability to permeate cell membranes. A lower TPSA (<140 Ų) is generally associated with better cell permeability and oral absorption.
-
Hydrogen Bonds: The number of hydrogen bond donors and acceptors influences solubility and target binding. Excessive hydrogen bonding capacity can hinder membrane permeability.
Experimental Protocol: Physicochemical Property Calculation
This protocol outlines the use of a free and comprehensive web-based tool, SwissADME, to generate a foundational property profile.
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the molecule. For this compound, the SMILES is CC(=O)c1ccc2c(c1)CNC=2.
-
Navigate to SwissADME: Access the publicly available web server.
-
Input the Molecule: Paste the SMILES string into the input box.
-
Execute Analysis: Run the prediction algorithm. The platform calculates a wide array of descriptors based on the input structure.
-
Data Collation: Extract the key physicochemical parameters and compile them into a summary table for analysis.
Predicted Physicochemical Data
The following table summarizes the key predicted physicochemical properties for this compound.
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Interpretation |
| Molecular Formula | C₁₀H₉NO[10] | N/A | Confirms atomic composition. |
| Molecular Weight | 159.18 g/mol [10] | Yes (<500) | Low molecular weight is favorable for absorption. |
| LogP (Consensus) | 2.37[10] | Yes (<5) | Optimal lipophilicity for balancing solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 32.86 Ų[10] | N/A | Excellent value, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 1[10] | Yes (≤5) | Favorable for membrane passage. |
| Hydrogen Bond Acceptors | 1[10] | Yes (≤10) | Favorable for membrane passage. |
| Rotatable Bonds | 1[10] | Yes (≤10) | Low conformational flexibility, which can be favorable for binding. |
| Overall Assessment | Fully Compliant | Zero Violations | The molecule exhibits a highly favorable "drug-like" profile. |
Workflow Visualization
Pharmacokinetic Profile (ADMET Prediction)
Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of modern computational toxicology and drug discovery.[1][7] A compound with excellent target potency is useless if it cannot reach its site of action or if it exhibits unacceptable toxicity. This section details a workflow for generating a comprehensive ADMET profile using freely accessible, machine learning-based platforms.
Causality in ADMET Prediction
-
Absorption (HIA & Caco-2): Human Intestinal Absorption (HIA) predicts passive absorption from the gut. Caco-2 permeability is an in vitro model for the same process. High predicted values are essential for oral drug candidates.
-
Distribution (BBB Penetration & PPB): Blood-Brain Barrier (BBB) penetration is critical for CNS-acting drugs but undesirable for peripherally acting ones.[11][12][13] Plasma Protein Binding (PPB) is important as only the unbound fraction of a drug is pharmacologically active.
-
Metabolism (CYP Inhibition): Cytochrome P450 (CYP) enzymes are responsible for metabolizing most drugs. Inhibition of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to dangerous drug-drug interactions.
-
Toxicity (hERG, Ames, etc.):
-
hERG Inhibition: Blockade of the hERG potassium channel can cause QT interval prolongation, leading to fatal cardiac arrhythmias.[14][15] This is a major reason for drug candidate failure.
-
Ames Mutagenicity: The Ames test assesses a chemical's potential to cause DNA mutations, which is a proxy for carcinogenic potential.[16][17] An in silico Ames prediction is a critical early safety flag.[18][19]
-
Experimental Protocol: Integrated ADMET Profiling
-
Navigate to ADMET-AI: Access the free web server.[21]
-
Input Molecule: Provide the SMILES string for this compound.
-
Run Prediction: Execute the platform's comprehensive analysis.
-
Data Extraction: Systematically collect the predictions for Absorption, Distribution, Metabolism, and key Toxicity endpoints.
-
Cross-Validation (hERG):
-
Navigate to the Pred-hERG 5.0 web application.[14]
-
Input the same SMILES string.
-
Run the prediction and compare the classification (Blocker/Non-blocker) with the initial ADMET screen. This provides a more confident assessment for this critical endpoint.
-
-
Data Synthesis: Consolidate all predictions into a single, clearly structured table.
Predicted ADMET Data Summary
| Category | Parameter | Predicted Outcome | Confidence/Interpretation |
| Absorption | Human Intestinal Absorption (HIA) | High | Favorable for oral administration. |
| Caco-2 Permeability | High | Supports good passive diffusion across the gut wall. | |
| Distribution | Blood-Brain Barrier (BBB) Penetrant | Yes | Indicates potential for CNS activity. This could be desirable or a liability depending on the therapeutic target.[22][23] |
| Plasma Protein Binding | High (>90%) | The high bound fraction may reduce the effective concentration of the drug. | |
| Metabolism | CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | |
| CYP2D6 Inhibitor | Yes | Potential Liability. Inhibition of this key enzyme can affect the metabolism of many common drugs. | |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this major isoform. | |
| Toxicity | hERG Inhibition | Blocker (Class I) | CRITICAL LIABILITY. Both general and specialized predictors indicate a high probability of hERG channel blockade.[14][24] |
| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity based on this predictive model.[25] | |
| Hepatotoxicity (H-HT) | No | Low predicted risk of liver toxicity. |
Workflow Visualization
Pharmacodynamics: Target & Pathway Identification
While ADMET profiling assesses what the body does to the drug, pharmacodynamic analysis seeks to determine what the drug does to the body. In silico target identification, or "reverse screening," uses the principle of chemical similarity to predict potential protein targets for a given small molecule.[26] This approach can generate novel hypotheses for a compound's mechanism of action, guiding future experimental validation.
Causality in Target Prediction & Docking
-
Chemical Similarity Principle: The core idea is that structurally similar molecules often bind to similar protein targets. By comparing a query molecule to a database of known ligands with annotated bioactivity, we can infer its likely targets.[27]
-
Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[28] It is used to simulate the interaction between a ligand (our molecule) and a protein target at the atomic level, providing insights into the binding mode and energy.[29] Freely available and powerful tools like AutoDock Vina have made this accessible.[30]
Experimental Protocol: Target Prediction and Molecular Docking
This workflow first identifies high-probability targets and then uses molecular docking to model the interaction with a selected target.
-
Target Prediction (Similarity Search):
-
Navigate to the SwissTargetPrediction web server.
-
Input the SMILES for this compound.
-
Execute the search. The tool will return a list of probable protein targets ranked by a probability score, based on similarity to known ligands in the ChEMBL database.[27]
-
-
Target Selection:
-
Analyze the list of predicted targets. Prioritize targets that are therapeutically relevant and have available high-quality crystal structures in the Protein Data Bank (PDB).
-
For this guide, we will hypothetically select Cyclooxygenase-2 (COX-2) , given that indole-based structures are known COX inhibitors and it serves as an excellent illustrative example.[4]
-
-
Protein and Ligand Preparation:
-
Protein: Download the crystal structure of human COX-2 (e.g., PDB ID: 5IKR) from the PDB. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges using a tool like AutoDock Tools.
-
Ligand: Generate a 3D conformation of this compound and assign charges.
-
-
Molecular Docking Simulation:
-
Define the binding site (the "grid box") on the COX-2 protein, centering it on the known active site.
-
Perform the docking calculation using AutoDock Vina .[28] The program will sample multiple conformations of the ligand within the binding site and score them.
-
-
Analysis of Results:
-
Examine the predicted binding poses and their associated binding affinity scores (in kcal/mol). A lower (more negative) score indicates a more favorable predicted interaction.
-
Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
-
Workflow Visualization
Synthesis and Senior Scientist's Interpretation
The in silico analysis of this compound provides a multifaceted preliminary profile that is essential for guiding subsequent research and development efforts.
Key Strengths:
-
Excellent "Drug-Like" Foundation: The molecule perfectly adheres to Lipinski's Rule of Five and possesses a low molecular weight and TPSA. This suggests a high probability of good passive absorption and membrane permeability, making it an ideal starting scaffold for an oral drug discovery program.
-
Favorable Safety Profile (in part): The compound is predicted to be non-mutagenic and non-hepatotoxic, clearing two significant early hurdles in safety assessment.
Actionable Liabilities & Strategic Recommendations:
-
CRITICAL FLAW - hERG Inhibition: The consistent prediction of hERG blockade from multiple models is a major red flag.[14][31] From an experienced standpoint, this liability must be addressed immediately. The next synthetic analogues should be designed specifically to mitigate hERG activity. This could involve modulating the lipophilicity or removing/blocking potential pharmacophoric features responsible for channel binding. Any in vitro work should begin with a hERG patch-clamp assay to confirm this prediction. If confirmed, the program should not proceed without a clear strategy to engineer out this activity.
-
POTENTIAL LIABILITY - CYP2D6 Inhibition: Inhibition of a major metabolic enzyme like CYP2D6 is a significant concern for drug-drug interactions. While less severe than the hERG finding, this should be monitored. Future medicinal chemistry efforts should aim to reduce this inhibitory activity in parallel with optimizing for potency and selectivity.
-
BBB Penetration - A Double-Edged Sword: The prediction that the molecule can cross the blood-brain barrier is a key strategic finding.[11][22] If the intended target is within the central nervous system, this is a highly desirable property. However, if the target is peripheral, this CNS penetration represents a potential source of off-target side effects, and modifications to increase polarity and reduce BBB transport would be necessary.
This compound is a promising chemical scaffold from a physicochemical and absorption perspective. However, the in silico data strongly predicts two significant liabilities: a high-risk of cardiotoxicity via hERG inhibition and a moderate risk of drug-drug interactions via CYP2D6 inhibition. Therefore, while the core structure is attractive, it is not a viable candidate in its current form. The immediate priority for any program based on this scaffold must be to structurally modify the molecule to abrogate the hERG binding affinity while retaining its favorable drug-like properties.
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Solubility and stability of 1-(1H-indol-6-yl)ethanone in DMSO
An In-Depth Technical Guide to the Solubility and Stability of 1-(1H-indol-6-yl)ethanone in DMSO
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of solubility and stability for the heterocyclic compound this compound in dimethyl sulfoxide (DMSO). As a cornerstone solvent in early-stage drug discovery, a thorough understanding of a compound's behavior in DMSO is paramount for ensuring the accuracy, reproducibility, and ultimate success of high-throughput screening (HTS) and other in vitro assays. This document delineates the theoretical underpinnings of solubility and stability, provides detailed, field-proven experimental protocols for their assessment, and offers best practices for handling and storage.
Introduction: The Central Role of DMSO and Compound Integrity
This compound is a heterocyclic ketone containing the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Before any meaningful biological data can be generated, this compound, like millions of others in screening libraries, must first be dissolved.
Dimethyl sulfoxide (DMSO) is the universal solvent of choice in drug discovery for good reason. It is a polar aprotic solvent with a remarkable ability to dissolve a vast array of both polar and nonpolar compounds, making it indispensable for creating the high-concentration stock solutions required for HTS.[1][2][3][4] Its miscibility with water and cell culture media facilitates the dilution steps inherent in biological assays.[1]
However, the utility of DMSO is predicated on a critical assumption: that the compound of interest is both sufficiently soluble and chemically stable within it. An inaccurate assessment of solubility can lead to compound precipitation, resulting in erroneously low activity readouts. Similarly, compound degradation in a DMSO stock solution can lead to a loss of potency or the emergence of confounding bio-active degradants. This guide provides the necessary expertise to mitigate these risks through rigorous, proactive evaluation.
Part 1: Solubility Assessment of this compound
Solubility is not a single, monolithic value; it is a thermodynamic property that can be measured under different conditions, yielding distinct but equally important results. For drug discovery, the primary distinction is between thermodynamic and kinetic solubility.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, in equilibrium with an excess of the solid compound.[5] This value is crucial for lead optimization and formulation development.[6][7]
-
Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[6][8] This is the more relevant parameter for HTS, as it mimics the process of adding a compound to an assay plate and predicts the concentration at which it might precipitate under assay conditions.[7][8]
Key Factors Influencing Solubility
The solubility of this compound in DMSO is governed by a balance of forces: the energy required to break the compound's crystal lattice versus the energy released upon its solvation by DMSO molecules.[9] Furthermore, the highly hygroscopic nature of DMSO means it readily absorbs atmospheric moisture.[10] This absorbed water can significantly alter the solvent properties and may decrease the solubility of hydrophobic compounds. Therefore, the use of anhydrous DMSO is a critical first step for ensuring reproducibility.[10]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [11] |
| Molecular Weight | 159.18 g/mol | [11] |
| XLogP3 | 2.4 | [12] |
| Topological Polar Surface Area (TPSA) | 32.9 Ų | [12] |
| Hydrogen Bond Donors | 1 | [11] |
| Hydrogen Bond Acceptors | 1 | [11] |
Table 1: Physicochemical Properties of 1-(1H-indol-4-yl)ethanone (an isomer used as a proxy for general indole ethanone properties).
Experimental Protocol: Thermodynamic Solubility in DMSO
This protocol establishes the maximum equilibrium solubility of this compound in DMSO using the gold-standard shake-flask method.
Objective: To determine the saturated concentration of the compound in anhydrous DMSO at room temperature.
Methodology:
-
Preparation of a Slurry: Accurately weigh approximately 5-10 mg of this compound into a clean, 2 mL glass vial.
-
Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 200 µL) to create a supersaturated slurry. The visual presence of undissolved solid is essential.
-
Equilibration: Seal the vial tightly and place it on a rotating mixer or shaker in a temperature-controlled environment (e.g., 25°C). Allow the slurry to equilibrate for 24 hours. This extended time is crucial to ensure the solution reaches a true thermodynamic equilibrium.[6][13]
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet all undissolved solid material.[13]
-
Sample Collection: Carefully withdraw a known volume (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet.
-
Serial Dilution: Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration into the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample via a validated HPLC-UV method against a standard curve prepared from a known-concentration stock solution of the compound. Calculate the original concentration in the DMSO supernatant.
Self-Validation: The protocol's integrity is maintained by the visual confirmation of excess solid before and after equilibration, ensuring saturation was achieved. The use of a validated, multi-point calibration curve for HPLC analysis ensures accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment in DMSO Solution
The stability of a compound in its DMSO stock solution is a critical parameter that is too often overlooked. Degradation can occur over time due to several factors, including temperature, light, oxygen, and the presence of water.[14][15] The indole ring, while generally stable, can be susceptible to oxidation under certain conditions.[16] A comprehensive stability study is essential to define appropriate storage conditions and the acceptable shelf-life of stock solutions.
Experimental Protocol: DMSO Stock Solution Stability
Objective: To evaluate the chemical stability of this compound in a DMSO stock solution under various storage conditions over time.
Methodology:
-
Stock Solution Preparation: Prepare a master stock solution of this compound in anhydrous DMSO at a relevant concentration, typically 10 mM.[14] Ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into multiple, small-volume aliquots in tightly sealed vials (e.g., glass or polypropylene). This minimizes the impact of repeated freeze-thaw cycles on the bulk supply.[10]
-
Storage Conditions: Store the aliquots under a matrix of conditions:
-
-80°C (Control)
-
-20°C
-
4°C
-
Room Temperature (~25°C)
-
Room Temperature, exposed to ambient light
-
-
Time Points: Designate specific time points for analysis, such as: T=0, 24 hours, 7 days, 1 month, 3 months, and 6 months.
-
Sample Analysis (T=0): Immediately after preparation, take one aliquot for the initial (T=0) analysis. Dilute a sample and inject it into the HPLC-UV system. The peak area of the parent compound at T=0 is defined as 100%.
-
Sample Analysis (Subsequent Time Points): At each designated time point, retrieve one aliquot from each storage condition. Allow it to thaw completely and equilibrate to room temperature.
-
Quantification: Analyze each sample using the same HPLC-UV method as the T=0 sample. Calculate the peak area of the parent compound.
-
Data Evaluation: For each sample, calculate the percent of compound remaining relative to the T=0 sample:
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
A compound is often considered stable if the % remaining is ≥90%.
-
Self-Validation: The inclusion of a T=0 measurement provides a robust baseline. Analyzing all samples on the same instrument with the same method minimizes analytical variability. The appearance of new peaks or a decrease in the parent peak area in the chromatogram provides direct evidence of degradation.
Caption: Workflow for a Multi-Condition DMSO Stability Study.
| Time Point | -20°C (% Remaining) | 4°C (% Remaining) | RT, Dark (% Remaining) | RT, Light (% Remaining) | Notes |
| T=0 | 100% | 100% | 100% | 100% | Baseline |
| 7 Days | 99.8% | 99.5% | 98.1% | 95.3% | |
| 1 Month | 99.5% | 98.9% | 94.2% | 88.1% | Degradation observed |
| 3 Months | 99.1% | 97.5% | 85.0% | 72.4% | Significant degradation |
Table 2: Example Data Logging for DMSO Stability Study.
Analytical Methodology: A General HPLC-UV Protocol
A robust, reversed-phase HPLC method is essential for both solubility and stability assessments.
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]
-
Mobile Phase A: Water with 0.1% Acetic Acid or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid or Formic Acid.[17]
-
Gradient: A typical starting point would be a linear gradient from 20% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm, a common wavelength for indole-containing compounds, or via a fluorimetric detector (λex = 280 nm / λem = 350 nm) for higher sensitivity.[17][18]
-
Injection Volume: 10 µL.
Conclusion and Best Practices
Rigorous assessment of the solubility and stability of this compound in DMSO is not a perfunctory task; it is a fundamental requirement for the generation of high-quality, reliable data in drug discovery. Neglecting these properties introduces significant risk of generating false negatives in screening campaigns and complicates downstream efforts.
Key Recommendations:
-
Always Use Anhydrous DMSO: Minimize water contamination by using fresh, anhydrous solvent and handling it in a dry environment.[10]
-
Determine Both Solubility Types: Assess kinetic solubility for HTS relevance and thermodynamic solubility for lead optimization contexts.
-
Conduct a Stability Study: Do not assume stability. Perform a time-course study under relevant storage conditions for key compounds.
-
Store Solutions Properly: For long-term storage, keep stock solutions at -20°C or -80°C in tightly sealed, single-use aliquots to avoid repeated freeze-thaw cycles.[10][19]
-
Prepare Fresh When in Doubt: If a compound is known to be sensitive or its stability is unknown, the most reliable approach is to use freshly prepared solutions for critical experiments.[19]
By integrating these principles and protocols into standard laboratory workflows, researchers can ensure the integrity of their compound collections and build a solid foundation for successful drug discovery programs.
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- Sigma-Aldrich. (n.d.). 1-(1H-Indazol-6-yl)ethanone.
- ACS Publications. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. Organic Letters, 24(4), 932-937.
- Royal Society of Chemistry. (2024). I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. RSC Advances, 14, 5486-5505.
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- ACS Publications. (2022). TCT-DMSO/DMSO-d6 Mediated a Mild Thioalkylation and Regioselective Intramolecular Cyclization Cascade to Access 3-Methylthiolated Indoles. The Journal of Organic Chemistry, 87(2), 1185-1194.
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Introduction: The Strategic Importance of 1-(1H-indol-6-yl)ethanone in Modern Drug Discovery
An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of 1-(1H-indol-6-yl)ethanone
This compound, also known as 6-Acetylindole (CAS No. 81223-73-6), is a pivotal chemical intermediate whose structural motif is a cornerstone in contemporary medicinal chemistry.[1][2] The indole scaffold is recognized as a "privileged structure," a framework that is capable of binding to multiple, diverse biological targets, making it a recurring feature in a vast array of pharmaceuticals.[3] Researchers and drug development professionals utilize this specific building block for the synthesis of more complex molecules targeting novel therapeutic pathways.[3]
Derivatives of the indole ethanone core have been instrumental in the development of potential treatments for formidable diseases. For instance, related structures are actively investigated as potent inhibitors of the CBP/EP300 bromodomain for applications in castration-resistant prostate cancer and as COX-2 inhibitors for novel anti-inflammatory and analgesic agents.[4][5] The utility of the indole-6-yl moiety extends to the development of mitochondrial oxidative phosphorylation inhibitors, a promising strategy in cancer metabolism research.[6]
Given its role as a foundational starting material, the quality, purity, and consistency of this compound directly dictate the success, reproducibility, and cost-effectiveness of the subsequent synthetic campaign.[2] A high-purity intermediate minimizes the formation of undesirable by-products, simplifies downstream purification processes, and ultimately leads to more predictable and higher yields.[2] This guide provides an in-depth framework for navigating the supplier landscape and establishing a robust, self-validating system for in-house quality verification, ensuring the integrity of your research and development programs.
PART 1: A Curated Overview of Commercial Suppliers
The procurement of specialized chemical intermediates involves a spectrum of vendors, from large-scale, globally recognized distributors to specialized manufacturers and custom synthesis laboratories.[7][8][9] Large distributors like Sigma-Aldrich and Fisher Scientific offer extensive catalogs and established supply chains, while niche manufacturers may provide deeper technical support or scalability for a specific compound.[8]
Below is a summary of commercial suppliers who list this compound or are established vendors for such research chemicals.
| Supplier | Noted Purity | Scale | Key Features |
| ChemScene | ≥97% | Research to Bulk | Provides CAS, molecular formula, and offers custom synthesis and commercial production services.[1] |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98.0% | Manufacturer Scale | A China-based manufacturer emphasizing high-purity intermediates for reliable synthetic outcomes.[2] |
| BLDpharm | Varies | Research to Bulk | A leading research chemical manufacturer with a catalog of over 600,000 products.[7][10] |
| General Chemical Suppliers | Varies | Research to Bulk | Reputable suppliers like Sigma-Aldrich , TCI , Thermo Fisher Scientific , and VWR International are primary sources for research chemicals and should be consulted for availability and specifications.[8][11] |
Logical Workflow for Supplier Selection
The process of selecting a supplier should be systematic, balancing cost, quality, and logistical considerations. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the selection and qualification of a chemical supplier.
PART 2: The Pillars of Material Qualification: Documentation and Purity
The Certificate of Analysis (CoA): A Non-Negotiable Requirement
The Certificate of Analysis is the single most important document accompanying a chemical purchase. It is a formal record from the supplier's quality control department that certifies the material meets its stated specifications.
Key elements to scrutinize on a CoA:
-
Identity: Confirmed CAS number (81223-73-6), chemical name, and lot number.
-
Purity Assay: The purity value (e.g., 98.5%) is meaningless without context. The analytical method used must be specified (e.g., HPLC, GC, qNMR). HPLC area percentage is the most common and is a good indicator of purity relative to other UV-active impurities.
-
Identity Confirmation Data: The CoA should reference the methods used to confirm the structure. At a minimum, this should include a statement confirming that the ¹H NMR spectrum conforms to the structure. References to Mass Spectrometry (MS) or Infrared (IR) spectroscopy provide additional confidence.
-
Physical Appearance: A description of the material (e.g., "Pale-yellow solid") should be consistent with expectations.[2]
-
Date of Analysis: This indicates how recently the material was tested and is crucial for assessing potential degradation over time.
Causality of Purity: Impact on Experimental Outcomes
Choosing a higher purity grade (e.g., ≥98% vs. ≥95%) is a critical experimental choice driven by risk mitigation. An unknown impurity, even at 2-3%, can have profound consequences:
-
Reaction Inhibition: Impurities can poison catalysts or act as scavengers for reagents.
-
By-product Formation: An impurity may be more reactive than the target compound, leading to complex and difficult-to-separate by-products.
Therefore, investing in a high-purity starting material from a reputable supplier is a direct investment in the validity and efficiency of the research.[2]
PART 3: A Self-Validating System for In-House Quality Control
The principle of "trust, but verify" is paramount in scientific research. While a supplier's CoA is a critical starting point, performing in-house QC on a small sample from a newly acquired batch is a self-validating process that ensures the material is suitable for its intended use. This is especially critical before committing large quantities of other valuable reagents to a reaction.[12][13]
In-House QC Experimental Workflow
Caption: A step-by-step workflow for the in-house quality control verification.
Protocol 3.1: Visual Inspection and Solubility
-
Objective: To confirm the physical appearance and basic solubility of the material.
-
Procedure:
-
Visually inspect the material under good lighting. It should be a solid, ranging from pale-yellow to yellow-brown.[2] Note any inconsistencies, such as discoloration or heterogeneity.
-
Place ~1-2 mg of the solid into a clean vial.
-
Add ~0.7 mL of a common deuterated solvent for NMR, such as DMSO-d₆ or CDCl₃.
-
Observe the solubility. The material should fully dissolve to give a clear solution. Incomplete dissolution or the presence of particulates may indicate an impurity or degradation.
-
Protocol 3.2: Identity Confirmation via ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound by analyzing the proton chemical shifts, integrations, and coupling patterns.
-
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules. Each unique proton in the molecule gives a signal, and its environment dictates the signal's position (chemical shift) and splitting pattern, providing a unique fingerprint of the structure.
-
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of this compound in ~0.7 mL of DMSO-d₆.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (approximate, in DMSO-d₆):
-
Indole NH (~1H): A broad singlet, typically downfield (>11.0 ppm).
-
Aromatic Protons (~4H): Multiple signals in the aromatic region (7.0-8.0 ppm).
-
Indole C2/C3 Protons (~2H): Signals characteristic of the indole five-membered ring.
-
Acetyl CH₃ (~3H): A sharp singlet around 2.5 ppm.
-
-
Verification: Compare the acquired spectrum to a reference spectrum from the literature or the supplier (if available). Confirm that the integration of the signals corresponds to the number of protons (e.g., the ratio of the aromatic region to the acetyl singlet should be ~6:3).
-
Protocol 3.3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound by separating it from potential impurities.
-
Causality: HPLC is a highly sensitive technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For purity analysis, the area under the main peak relative to the total area of all peaks provides a quantitative measure of purity (area % purity).
-
Procedure:
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.
-
HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main peak corresponding to this compound. The result should be consistent with the purity stated on the CoA (e.g., ≥98%).
-
Protocol 3.4: Mass Confirmation via Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides direct evidence of the molecular weight, confirming that the main component is indeed the target compound and not an isomer or other substance.
-
Procedure:
-
Use an LC-MS system or direct infusion of the HPLC sample into the mass spectrometer.
-
Acquire data in positive electrospray ionization (ESI+) mode.
-
Expected Result: The molecular formula is C₁₀H₉NO, with a molecular weight of 159.18 g/mol .[1] Look for the protonated molecular ion [M+H]⁺ at an m/z of approximately 160.2.
-
Conclusion
The successful application of this compound in a research or drug development setting is critically dependent on the quality of the material. A diligent approach to sourcing, which involves careful evaluation of supplier documentation and capabilities, is the first essential step. However, the ultimate responsibility for ensuring material quality rests with the end-user. By implementing a robust, multi-technique in-house QC workflow as described in this guide, researchers can build a self-validating system. This practice not only verifies supplier claims but also provides absolute confidence in the integrity of the starting materials, thereby safeguarding the validity of experimental results and accelerating the path to discovery.
References
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The Calculated Chemist. Top 10 Suppliers for Laboratory Chemicals and Supplies. (2023-09-13). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Buying this compound: Quality and Price from a Top Manufacturer. Available from: [Link]
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PubChem - NIH. Ethanone, 1-(1H-indol-1-yl)-. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]
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PubMed. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. (2018-03-10). Available from: [Link]
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Bentham Science Publisher. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Available from: [Link]
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ResearchGate. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF. Available from: [Link]
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Active Biopharma Corp. Ethanone, 1-(1H-indazol-6-yl)-|189559-85-1. Available from: [Link]
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A Technical Guide to the Physicochemical Properties of 1-(1H-indol-6-yl)ethanone: A Drug Discovery Perspective
Introduction: The Physicochemical Blueprint of a Drug Candidate
In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is governed by a complex interplay of biological activity and developability. A molecule's intrinsic physicochemical properties form the very foundation of this journey, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic potential and safety.[1][2][3] Understanding and optimizing these properties—such as solubility, lipophilicity, and ionization state—is not merely a preliminary checkbox but a critical, iterative process that minimizes late-stage attrition and maximizes the probability of success.[4]
This guide provides an in-depth technical overview of the core physicochemical properties of 1-(1H-indol-6-yl)ethanone (also known as 6-acetylindole). The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products.[5][6] As a functionalized indole, this compound represents a valuable building block for the synthesis of novel therapeutic agents.[5] This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only a compilation of known and predicted data but also a practical framework of field-proven experimental protocols to fully characterize this and similar molecules.
Section 1: Molecular Identity and Core Properties
A comprehensive physicochemical profile begins with the unambiguous identification of the molecule and a summary of its fundamental properties. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and computational models provides a strong starting point for characterization.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value / Data | Source / Method | Significance in Drug Discovery |
| CAS Number | 81223-73-6 | Chemical Registry | Unique chemical identifier for tracking and regulatory purposes. |
| Molecular Formula | C₁₀H₉NO | --- | Defines the elemental composition. |
| Molecular Weight | 159.18 g/mol | ChemScene[7] | Influences diffusion and permeability; typically <500 Da for oral drugs (Lipinski's Rule).[4] |
| Physical Form | Pale-yellow to yellow-brown solid | --- | Important for handling, storage, and formulation development. |
| Melting Point | Data not available. (Isomer 1-(1-methyl-1H-indol-3-yl)ethanone melts at 108-109°C)[3] | Experimental Determination | A key indicator of purity and lattice energy; affects solubility and stability.[8] |
| Lipophilicity (LogP) | 2.3705 | ChemScene (Computed)[7] | Critical for membrane permeability, protein binding, and metabolism. Optimal range is typically 1-3. |
| Aqueous Solubility | Data not available. | Experimental Determination | Essential for absorption and achieving therapeutic concentrations in plasma. Poor solubility is a major hurdle.[9] |
| pKa (Acidity Constant) | Data not available. (Predicted to be weakly acidic due to indole N-H) | Experimental Determination | Determines the ionization state at different physiological pHs, impacting solubility, permeability, and target binding.[10] |
| Topological Polar Surface Area (TPSA) | 32.86 Ų | ChemScene (Computed)[7] | Correlates with hydrogen bonding potential and membrane permeability; typically <140 Ų for CNS drugs. |
| Hydrogen Bond Donors | 1 (Indole N-H) | ChemScene (Computed)[7] | Influences solubility and receptor interactions. (Lipinski's Rule: ≤5). |
| Hydrogen Bond Acceptors | 1 (Carbonyl O) | ChemScene (Computed)[7] | Influences solubility and receptor interactions. (Lipinski's Rule: ≤10). |
| Rotatable Bonds | 1 | ChemScene (Computed)[7] | Affects conformational flexibility and binding affinity. (Lipinski's Rule: ≤10). |
Section 2: The Causality Behind Key Physicochemical Parameters
This section delves into the significance of the most critical physicochemical properties and provides robust, self-validating protocols for their experimental determination. The persona of a Senior Application Scientist emphasizes not just the steps, but the scientific reasoning that ensures data integrity.
Melting Point: A Sentinel of Purity and Stability
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C).[7] A depressed and broadened melting range is a strong indicator of impurities.[7] This parameter provides insight into the strength of the crystal lattice, which in turn influences the dissolution rate and solid-state stability of an active pharmaceutical ingredient (API).
This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound.
Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated heating block. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Insert the loaded capillary tube into the sample holder of a Mel-Temp apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[8]
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-20°C per minute. This provides a rough estimate and saves time. Note the temperature at which the sample melts.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new capillary with a fresh sample. Heat the block again, but this time approach the expected melting point at a slow, controlled rate of 1-2°C per minute.[7]
-
Data Recording: Record the temperature when the first drop of liquid appears (T1). Continue heating slowly and record the temperature when the last solid crystal disappears (T2). The melting range is T1-T2.
-
Validation: A pure compound will have a sharp, reproducible melting range. Perform the measurement in triplicate to ensure consistency.
Aqueous Solubility: The Gateway to Bioavailability
Solubility, the ability of a compound to dissolve in a solvent, is arguably one of the most critical physicochemical properties for oral drug candidates.[9] A drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical development.[9] Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.
This "gold standard" method measures the true equilibrium solubility of a compound, which is essential for biopharmaceutical classification (BCS).
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then measured.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions across the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate glass vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period. This ensures a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature, typically 37 ± 1°C. Agitate the samples for a predetermined period (e.g., 24 to 72 hours). To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid. This is a critical step to avoid artificially high results. Common methods include:
-
Centrifugation: Spin the vials at high speed to pellet the solid.
-
Filtration: Draw the supernatant through a low-binding syringe filter (e.g., 0.45 μm PVDF). The first few drops should be discarded to saturate any binding sites on the filter.
-
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration and Calculation: Create a standard curve using known concentrations of this compound. Use this curve to determine the concentration in the diluted sample, and then back-calculate to find the solubility in the original buffer (e.g., in mg/mL or μM).
Ionization Constant (pKa): The pH-Dependent Switch
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[10] Since the charge state of a molecule dramatically affects its properties, knowing the pKa is crucial. Ionized species are generally more water-soluble, while neutral species are more membrane-permeable. For this compound, the indole N-H proton is weakly acidic, meaning it will be predominantly neutral at physiological pH but can be deprotonated under more basic conditions.
This classic method involves titrating a solution of the compound with an acid or base and monitoring the pH change. The inflection point of the resulting titration curve reveals the pKa.
Principle: As a titrant (e.g., NaOH) is added to a solution of a weak acid (the indole), the acid is neutralized. The pH changes slowly at first, then rapidly near the equivalence point. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system. Since it may have low water solubility, a co-solvent system (e.g., water with a small percentage of methanol or DMSO) may be necessary. A constant ionic strength is maintained by adding a background electrolyte like KCl.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.
-
Titration: Add a standardized solution of 0.1 M NaOH (for an acidic pKa) in small, precise increments using an auto-titrator or a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa can be determined from the inflection point of this curve. Alternatively, a Gran plot or derivative plots can be used for more precise determination.
-
Validation: Perform a minimum of three titrations to ensure the reliability and reproducibility of the pKa value.
Section 3: Visualizing the Physicochemical Workflow and Impact
To synthesize the relationship between these core properties and their role in drug development, the following diagrams illustrate the logical flow of characterization and the downstream consequences.
Caption: Workflow for Physicochemical Characterization.
Caption: Impact of Physicochemical Properties on ADME.
Conclusion
This compound is a compound of significant interest due to its privileged indole core. While a complete experimental profile is not yet publicly available, this guide establishes a clear and authoritative path forward for its characterization. The provided protocols for determining melting point, solubility, and pKa represent the industry-standard methodologies required to build a robust data package. By systematically evaluating these core physicochemical properties, researchers can effectively de-risk development, make informed decisions in lead optimization, and ultimately unlock the full therapeutic potential of this and other novel chemical entities.
References
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Anna, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. PubMed. Retrieved from [Link]
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Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Retrieved from [Link]
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University of Colorado Colorado Springs. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents | Request PDF. Retrieved from [Link]
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Bio-protocol. (n.d.). pKa Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of pK(a) values of basic new drug substances by CE. Retrieved from [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
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IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
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Methodological & Application
Application Note: 1-(1H-indol-6-yl)ethanone as a Versatile Scaffold for High-Throughput Screening in Drug Discovery
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics.[1][2][3][4] Its structural versatility and ability to engage with a wide array of biological targets make its derivatives highly valuable in drug discovery.[4] This application note presents 1-(1H-indol-6-yl)ethanone, a structurally simple yet potent indole derivative, as an ideal candidate for high-throughput screening (HTS) campaigns. We provide a comprehensive guide for researchers, outlining the scientific rationale for its use, its physicochemical properties, and detailed, validated protocols for its incorporation into HTS workflows, with a specific focus on epigenetic targets such as bromodomains.
Scientific Rationale and Potential Applications
Indole-based compounds exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4] The power of the indole scaffold lies in its ability to be readily functionalized, allowing for the systematic exploration of chemical space to optimize potency and selectivity against various targets.
While this compound itself is not extensively characterized, its structural isomer, 1-(1H-indol-1-yl)ethanone, has been successfully developed into a potent inhibitor of the CBP/EP300 bromodomains, which are critical epigenetic readers and promising targets in oncology. This precedent strongly suggests that the this compound scaffold is a promising starting point for screening against similar epigenetic targets. The acetyl group at the 6-position can serve as a key hydrogen bond acceptor, while the indole nitrogen acts as a hydrogen bond donor, providing crucial anchor points for binding within protein active sites.
Potential Target Classes for this compound Screening:
-
Epigenetic Proteins: Bromodomains (e.g., CBP/EP300, BRD4), Histone Acetyltransferases (HATs).[5][6]
-
Kinases: Various serine/threonine and tyrosine kinases involved in signaling pathways.
-
GPCRs: Receptors such as serotonin and dopamine receptors.
-
Enzymes: Cyclooxygenases (COX-1/2), Indoleamine 2,3-dioxygenase (IDO).
-
Antimicrobial Targets: Bacterial enzymes like dihydroorotase.
Physicochemical Properties for HTS
This compound is well-suited for both conventional HTS and fragment-based drug discovery (FBDD) due to its favorable physicochemical properties.[7][8][9] It adheres to established guidelines like Lipinski's Rule of Five and the Rule of Three, which predict good oral bioavailability and high ligand efficiency.[10][11][12][13]
| Property | Value | HTS Guideline Compliance | Source |
| CAS Number | 81223-73-6 | N/A | [14][15] |
| Molecular Formula | C₁₀H₉NO | N/A | [14] |
| Molecular Weight | 159.18 g/mol | ✓ (Lipinski: <500, Rule of 3: <300) | [14] |
| logP | 2.37 | ✓ (Lipinski: <5, Rule of 3: <3) | [14] |
| Hydrogen Bond Donors | 1 | ✓ (Lipinski: ≤5, Rule of 3: ≤3) | [14] |
| Hydrogen Bond Acceptors | 1 | ✓ (Lipinski: ≤10, Rule of 3: ≤3) | [14] |
| Rotatable Bonds | 1 | ✓ (Rule of 3: ≤3) | [14] |
| Topological Polar Surface Area (TPSA) | 32.86 Ų | ✓ (<60 Ų for good cell permeability) | [14] |
High-Throughput Screening Workflow
A successful screening campaign follows a logical progression from a large-scale primary screen to detailed characterization of a few validated hits. This workflow ensures that resources are focused on the most promising compounds.
Caption: Principle of the CBP Bromodomain AlphaScreen Assay.
Materials:
-
Assay-ready plates with this compound and controls.
-
Recombinant His-tagged CBP bromodomain protein.
-
Biotinylated H3 or H4 acetylated histone tail peptide.
-
Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads (PerkinElmer).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 1 mM DTT, pH 7.4).
-
AlphaScreen-capable plate reader (e.g., EnVision).
Procedure:
-
Prepare Protein/Peptide Mix: In assay buffer, prepare a 2X solution of the His-CBP protein and biotinylated peptide. The optimal concentrations must be predetermined during assay development (e.g., 50 nM protein, 50 nM peptide).
-
Incubation: Add 5 µL of the 2X Protein/Peptide mix to each well of the 384-well assay plate containing 100 nL of compound. This brings the volume to ~5 µL.
-
Seal and Incubate: Seal the plate and incubate for 30 minutes at room temperature to allow the protein-peptide-inhibitor interaction to reach equilibrium.
-
Prepare Bead Mix: In assay buffer, prepare a 2X solution of the Donor and Acceptor beads (e.g., 20 µg/mL each). This step must be performed in subdued light.
-
Add Beads: Add 5 µL of the 2X bead mix to each well. The final volume is now 10 µL.
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Read Plate: Read the plate on an AlphaScreen-compatible reader.
Protocol 3: Hit Confirmation and Data Analysis
Rationale: Primary screen data must be rigorously analyzed to identify genuine "hits." The Z-factor is a statistical measure used to validate the quality of the assay itself. [16][17][18]Hits are then confirmed through dose-response analysis to determine their potency (IC50). [19][20][21] Data Analysis Steps:
-
Assay Quality Control (Z-Factor): a. For each plate, calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls. b. Calculate the Z-factor using the formula:
c. An assay is considered excellent and suitable for HTS if the Z-factor is between 0.5 and 1.0. [17][18]2. Primary Hit Identification: a. Normalize the data. Calculate the percent inhibition for each compound well relative to the plate controls: % Inhibition = b. A "hit" is defined as a compound that exceeds a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). -
Dose-Response and IC50 Determination: a. Confirmed hits are tested in a serial dilution format (e.g., 10-point, 3-fold dilution starting from 50 µM). b. Plot the % inhibition against the logarithm of the compound concentration. [22] c. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism. [23] d. The IC50 is the concentration of the compound that produces 50% inhibition. [19]
Concentration (µM) Log[Conc.] % Inhibition 50.000 -4.30 95.2 16.670 -4.78 91.5 5.560 -5.25 82.1 1.850 -5.73 55.3 0.617 -6.21 28.4 0.206 -6.69 10.1 0.069 -7.16 4.5 0.023 -7.64 1.2 Example Dose-Response Data and Calculated IC50 = 1.5 µM
Data Interpretation and Next Steps
A confirmed hit with a validated IC50 from an orthogonal assay is a valuable starting point. The next critical phase is to establish a Structure-Activity Relationship (SAR). [24][25][26][27][28]This involves synthesizing and testing analogs of this compound to understand which parts of the molecule are essential for activity. For example, chemists might explore:
-
Modifications to the acetyl group: Replacing it with other functionalities to probe for improved interactions.
-
Substitution on the indole ring: Adding groups at other positions (e.g., 2, 3, 4, 5, 7) to enhance potency or improve physicochemical properties.
-
N-alkylation of the indole: Modifying the indole nitrogen to explore new binding vectors.
This iterative process of design, synthesis, and testing is the foundation of lead optimization, with the goal of developing a potent, selective, and drug-like clinical candidate.
References
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Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
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Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Stadler, M., et al. (2019). Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nature Chemical Biology, 15(5), 519-528. Available at: [Link]
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Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (2024). MDPI. Retrieved January 12, 2026, from [Link]
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Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved January 12, 2026, from [Link]
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Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Retrieved January 12, 2026, from [Link]
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Synthesizing Innovation: A Comprehensive Guide to the Derivatization of 1-(1H-indol-6-yl)ethanone
Abstract
This comprehensive application note provides detailed protocols and expert insights for the chemical modification of 1-(1H-indol-6-yl)ethanone, a versatile building block in medicinal chemistry and drug discovery. The strategic location of the acetyl group on the indole scaffold presents a unique opportunity for a variety of synthetic transformations. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for creating diverse libraries of novel indole derivatives. We will explore key synthetic pathways including modifications of the acetyl group, functionalization of the indole nitrogen, and electrophilic substitution on the indole ring, complete with step-by-step protocols, mechanistic explanations, and illustrative diagrams.
Introduction: The Strategic Value of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound, with its reactive acetyl group and modifiable indole core, serves as an exceptional starting material for generating novel chemical entities. The acetyl group can participate in a range of classical organic reactions, while the indole ring itself is amenable to both N-functionalization and electrophilic substitution. This unique combination of reactive sites allows for the systematic exploration of chemical space around the indole core, a critical aspect of modern drug discovery programs.
Synthetic Strategies and Protocols
This section details proven methodologies for the derivatization of this compound. Each protocol is presented with a focus on reproducibility and is accompanied by an explanation of the underlying chemical principles.
Modification of the Acetyl Group: Building Complexity through Condensation and Reduction Reactions
The acetyl group is a prime handle for extending the molecular framework. Here, we focus on two powerful transformations: the Claisen-Schmidt condensation to form chalcones and the complete reduction of the ketone to an ethyl group.
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds by reacting a ketone with an aromatic aldehyde in the presence of a base.[1][2] This reaction, when applied to this compound, yields indole-based chalcones, which are known to possess a wide range of biological activities.[2]
Causality of Experimental Choices: The use of a strong base, such as potassium hydroxide, is crucial for the deprotonation of the α-carbon of the acetyl group, forming a reactive enolate. Ethanol is an excellent solvent for this reaction as it readily dissolves both the reactants and the base, facilitating a homogeneous reaction mixture. The reaction is typically conducted at room temperature to minimize side reactions.
dot
Caption: Workflow for Claisen-Schmidt Condensation.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in ethanol, add the desired aromatic aldehyde (1.0-1.2 eq.).
-
To this stirred solution, add an aqueous solution of potassium hydroxide (3.0 eq.).
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with copious amounts of water until the washings are neutral to pH, and then dried.
-
The crude product can be further purified by recrystallization from ethanol.
| Reactant (Aldehyde) | Product | Typical Yield |
| Benzaldehyde | (E)-1-(1H-indol-6-yl)-3-phenylprop-2-en-1-one | 85-95% |
| 4-Methoxybenzaldehyde | (E)-1-(1H-indol-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 80-90% |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(1H-indol-6-yl)prop-2-en-1-one | 80-90% |
Complete reduction of the acetyl group to an ethyl group can significantly alter the electronic and steric properties of the molecule. The Wolff-Kishner and Clemmensen reductions are two classical methods for this transformation, each suited to different substrate sensitivities.[3][4][5]
Causality of Experimental Choices: The Wolff-Kishner reduction is performed under strongly basic conditions and is suitable for substrates that are sensitive to acid.[5] The reaction proceeds via the formation of a hydrazone, which then eliminates nitrogen gas upon heating with a strong base to yield the alkane.[6] The Clemmensen reduction , conversely, uses acidic conditions (zinc amalgam and concentrated HCl) and is ideal for base-sensitive compounds.[4][7]
dot
Caption: Ketone Reduction Pathways.
Experimental Protocol (Wolff-Kishner Reduction - Huang-Minlon Modification):
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), diethylene glycol, hydrazine hydrate (4-5 eq.), and potassium hydroxide pellets (4-5 eq.).
-
Heat the mixture to reflux for 1-2 hours.
-
Rearrange the condenser for distillation and remove the excess water and hydrazine until the temperature of the reaction mixture rises to approximately 200 °C.
-
Maintain the reflux at this temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Functionalization of the Indole Nitrogen
The N-H proton of the indole ring is acidic and can be readily deprotonated to allow for N-alkylation and N-acylation, providing a straightforward method for introducing a wide variety of substituents.
N-alkylation is typically achieved by treating the indole with a base followed by an alkyl halide.[8]
Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding sodium salt.[9] Anhydrous DMF or THF are excellent polar aprotic solvents for this reaction, as they solvate the cation, leaving the indole anion highly reactive towards the alkyl halide in an SN2 reaction.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
N-acylation can be achieved using acylating agents such as acyl chlorides or anhydrides. A chemoselective method using thioesters as the acyl source offers a milder alternative.[10]
Causality of Experimental Choices: The use of a strong base like cesium carbonate in a high-boiling solvent like xylene facilitates the acylation with less reactive acylating agents like thioesters.[10] The high temperature is necessary to drive the reaction to completion.
Experimental Protocol (using a thioester):
-
In a sealable reaction vessel, combine this compound (1.0 eq.), the desired S-alkyl thioester (3.0 eq.), and cesium carbonate (3.0 eq.) in xylene.
-
Seal the vessel and heat the mixture at 140 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Electrophilic Substitution on the Indole Ring
The indole ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. To access other positions for further diversification, such as through Suzuki-Miyaura coupling, a halogenated intermediate is required.
Bromination of the indole ring is a key step to prepare precursors for cross-coupling reactions. The regioselectivity is influenced by the reaction conditions and the substituents on the indole ring. For many indoles, bromination with reagents like N-bromosuccinimide (NBS) in a polar solvent like acetonitrile occurs preferentially at the C3 position.[11]
Causality of Experimental Choices: NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine. Acetonitrile is a suitable solvent that can facilitate the reaction. The reaction is often run at low temperatures to control selectivity and prevent over-bromination.
dot
Caption: Pathway to 3-Aryl Derivatives.
Experimental Protocol (for C3-Bromination):
-
Dissolve this compound (1.0 eq.) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[12][13] This reaction is instrumental in synthesizing biaryl and heteroaryl structures.
Causality of Experimental Choices: A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle.[14] A base, typically an aqueous solution of a carbonate like cesium carbonate, is required for the transmetalation step. A mixture of an organic solvent (e.g., dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol:
-
To a degassed mixture of 1-(3-bromo-1H-indol-6-yl)ethanone (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and cesium carbonate (2.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
| Boronic Acid | Product | Typical Yield |
| Phenylboronic acid | 1-(3-Phenyl-1H-indol-6-yl)ethanone | 70-85% |
| 4-Methylphenylboronic acid | 1-(3-(p-Tolyl)-1H-indol-6-yl)ethanone | 75-90% |
| Pyridin-3-ylboronic acid | 1-(3-(Pyridin-3-yl)-1H-indol-6-yl)ethanone | 60-75% |
Characterization Data of Representative Derivatives
The structural identity and purity of all synthesized compounds should be confirmed by standard analytical techniques. Below are representative characterization data for select derivatives.
| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| This compound | 8.25 (s, 1H), 8.05 (s, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.55 (dd, J = 8.4, 1.6 Hz, 1H), 7.25 (m, 1H), 6.55 (m, 1H), 2.65 (s, 3H) | 160.1 [M+H]⁺ |
| (E)-1-(1H-indol-6-yl)-3-phenylprop-2-en-1-one | 8.30 (s, 1H), 8.15 (s, 1H), 7.85-7.60 (m, 5H), 7.50-7.35 (m, 4H), 6.60 (m, 1H) | 262.1 [M+H]⁺ |
| 1-(1-Methyl-1H-indol-6-yl)ethanone | 8.10 (s, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.50 (dd, J = 8.4, 1.6 Hz, 1H), 7.15 (d, J = 3.2 Hz, 1H), 6.50 (d, J = 3.2 Hz, 1H), 3.80 (s, 3H), 2.60 (s, 3H) | 174.1 [M+H]⁺ |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of indole derivatives. The protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around this important scaffold. The methodologies for modifying the acetyl group, functionalizing the indole nitrogen, and performing electrophilic substitutions on the indole ring are robust and can be adapted to a wide range of substrates. These synthetic strategies are anticipated to be instrumental in the development of novel therapeutic agents and chemical probes.
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Donaire-Arias, A., Poulsen, M.L., Ramón-Costa, J., Montagut, A.M., Estrada-Tejedor, R., & Borrell, J.I. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link][15][16]
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SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. (n.d.). Lingaya's Vidyapeeth. Retrieved January 12, 2026, from [Link][24]
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Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85. [Link][25][28][29]
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O'Connor, J. M., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2348-2358. [Link][36]
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Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (2014). ResearchGate. [Link][37]
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Application Note: 1-(1H-indol-6-yl)ethanone as a Versatile Scaffold for the Development of Novel Kinase Inhibitors
Introduction: The Central Role of Kinases and the Privileged Indole Scaffold
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes, including cell growth, differentiation, and apoptosis.[1] The human genome contains over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made kinases one of the most significant and "druggable" target classes in modern medicine.[3]
Within the landscape of kinase inhibitor discovery, the indole nucleus stands out as a "privileged scaffold."[1][4] Its unique structural and electronic properties allow it to mimic the adenine region of ATP, enabling competitive inhibition at the enzyme's active site.[2] The indole's nitrogen atom can act as a crucial hydrogen bond donor, often interacting with the "hinge region" of the kinase, a key determinant of binding affinity.[2] To date, 30 approved ATP-competitive kinase inhibitors feature an indole, azaindole, or oxindole core, underscoring its therapeutic importance.[2]
This application note presents 1-(1H-indol-6-yl)ethanone as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. We provide detailed synthetic protocols for its derivatization into a potent inhibitor scaffold, a robust methodology for in vitro biological evaluation, and insights into interpreting structure-activity relationship (SAR) data.
The Strategic Advantage of this compound
This compound (also known as 6-Acetylindole) is an ideal building block for several reasons. Its indole core provides the foundational kinase-binding motif. The acetyl group at the C-6 position serves as a highly versatile chemical handle for elaboration, allowing chemists to introduce diverse functionalities to explore the solvent-exposed regions of the ATP binding pocket, thereby tuning potency and selectivity. Modifications at this position can have a significant impact on the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[5]
| Property | Value | Reference |
| CAS Number | 81223-73-6 | [6][7] |
| Molecular Formula | C₁₀H₉NO | [6] |
| Molecular Weight | 159.18 g/mol | [6] |
| Appearance | Pale-yellow to yellow-brown solid | [7] |
| Purity | Typically ≥98.0% | [7] |
Synthetic Strategy: From Building Block to Inhibitor Candidate
The following section details a representative two-step synthesis to convert this compound into a library of 2-amino-4-(1H-indol-6-yl)pyrimidine derivatives. This class of compounds is designed to place the indole core deep within the ATP pocket while the aminopyrimidine moiety acts as a hinge-binder, a common motif in successful kinase inhibitors.
Caption: Synthetic workflow for an aminopyrimidine-based kinase inhibitor.
Protocol 2.1: Synthesis of (E)-1-(1H-indol-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Indolyl Chalcone)
This protocol describes a Claisen-Schmidt condensation. The acetyl group's α-protons are deprotonated by a base to form an enolate, which then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, known as a chalcone.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Deionized Water (DI H₂O)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
Procedure:
-
Dissolve this compound (e.g., 1.59 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add 4-methoxybenzaldehyde (e.g., 1.49 g, 11 mmol) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the 10% NaOH solution (20 mL) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.
-
After the addition is complete, stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold DI H₂O (200 mL).
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold DI H₂O until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Protocol 2.2: Synthesis of 4-(1H-indol-6-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine
This protocol involves the cyclization of the chalcone intermediate with guanidine to form the therapeutically relevant 2-aminopyrimidine ring. Sodium hydride is used as a strong base to facilitate the reaction.
Materials:
-
Indolyl Chalcone from Protocol 2.1 (1.0 eq)
-
Guanidine Nitrate (1.5 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add NaH (e.g., 1.2 g, 30 mmol) and wash with anhydrous THF (2 x 10 mL) to remove mineral oil.
-
Add fresh anhydrous THF (40 mL) followed by the portion-wise addition of guanidine nitrate (e.g., 1.83 g, 15 mmol) at 0°C. Stir the suspension for 30 minutes at room temperature.
-
Add a solution of the indolyl chalcone (e.g., 2.77 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 66°C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the efficacy of newly synthesized compounds, a robust and quantitative in vitro kinase assay is essential.[8] The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]
Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.
Protocol 3.1: IC₅₀ Determination using the ADP-Glo™ Assay
Materials:
-
Kinase of interest (e.g., VEGFR2, EGFR) and its specific substrate peptide.[1]
-
ATP solution
-
Synthesized inhibitor compound and positive control (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in a separate plate.[9] Include a "DMSO only" control for 0% inhibition and a known potent inhibitor as a positive control.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase in assay buffer to each well.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts, which is critical for accurate potency measurement.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final concentrations of kinase, substrate, and ATP should be optimized for the specific enzyme, typically near the Km for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, through a coupled luciferase reaction, produces a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[3]
-
Data Interpretation: Structure-Activity Relationships (SAR)
Systematic modification of the synthesized inhibitor scaffold allows for the elucidation of SAR, guiding the optimization of lead compounds.[10] By testing a small library of derivatives synthesized via the protocols above, one can build a data table to correlate structural changes with inhibitory potency.
Table 2: Hypothetical SAR Data for Aminopyrimidine Derivatives
| Compound ID | R-Group (at 4-position of phenyl ring) | Kinase X IC₅₀ (nM) |
| I-1 | -OCH₃ (Methoxy) | 85 |
| I-2 | -H (Hydrogen) | 250 |
| I-3 | -Cl (Chloro) | 60 |
| I-4 | -CF₃ (Trifluoromethyl) | 45 |
Analysis: From this hypothetical data, we can draw initial conclusions. The unsubstituted compound (I-2) is the least potent. Adding an electron-donating methoxy group (I-1) improves activity. However, incorporating electron-withdrawing groups like chloro (I-3) and trifluoromethyl (I-4) leads to a more significant increase in potency. This suggests that the binding pocket accommodating this part of the molecule may have an electropositive character or that these groups improve other properties like cell permeability. This causal analysis is the cornerstone of medicinal chemistry optimization.[1]
Conclusion
This compound is a highly valuable and cost-effective starting material for constructing novel kinase inhibitors. Its inherent indole core provides a proven anchor for kinase binding, while the C-6 acetyl group offers a reactive site for extensive chemical diversification. The synthetic and biological protocols outlined in this note provide a clear and robust framework for researchers to design, synthesize, and evaluate new chemical entities targeting the kinome, accelerating the journey from a simple building block to a potential therapeutic candidate.
References
-
Zhang, H., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Therapeutic Insights of Indole Scaffold-Based Compounds as Protein Kinase Inhibitors. Chemistry & Biodiversity. Available at: [Link]
-
Rathi, A. K., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]
-
Bentham Science Publishers. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. Available at: [Link]
-
Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pan, Z., et al. (2020). Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). European Journal of Medicinal Chemistry. Available at: [Link]
-
Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Buying this compound: Quality and Price from a Top Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Luke, G. P., et al. (2014). A microwave-assisted, propylphosphonic anhydride (T3P®) mediated one-pot Fischer indole synthesis. ResearchGate. Available at: [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(1H-indol-6-yl)ethanone in Cancer Research
Introduction: The Indole Scaffold as a Cornerstone in Oncology Drug Discovery
The indole nucleus is a privileged heterocyclic structure, forming the backbone of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] In oncology, indole derivatives have emerged as a critical class of therapeutics, with several compounds approved by the U.S. Food and Drug Administration (FDA) or currently in clinical trials.[2][3] These agents exhibit a remarkable diversity of anticancer mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, modulation of transcription factors, and induction of programmed cell death (apoptosis).[4][5]
This document provides a technical guide for researchers on the potential applications of 1-(1H-indol-6-yl)ethanone , a specific indole derivative, in cancer research. While direct studies on this particular molecule are nascent, its structural motifs suggest it may serve as a valuable scaffold for developing novel anticancer agents. Drawing from the extensive literature on related indole compounds, we will explore potential mechanisms of action and provide detailed protocols for its investigation as a candidate therapeutic.
Hypothesized Mechanisms of Action and Investigational Strategy
The substitution pattern of this compound, featuring an acetyl group at the 6-position, offers a unique electronic and steric profile. Based on structure-activity relationships of similar indole derivatives, we can hypothesize several plausible anticancer mechanisms that warrant experimental validation.
-
Kinase Inhibition: Many indole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. The acetyl group could potentially engage in hydrogen bonding within the ATP-binding pocket of various kinases.
-
Mitochondrial Metabolism Disruption: Recent studies have shown that derivatives from the (1H-indol-6-yl) scaffold can act as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a metabolic pathway increasingly recognized as a therapeutic target in cancer.[6]
-
Tubulin Polymerization Inhibition: The indole ring is a key pharmacophore in several potent anti-mitotic agents that bind to tubulin, preventing the formation of the mitotic spindle and inducing cell cycle arrest.[2][3]
-
Induction of Apoptosis: Ultimately, an effective anticancer agent should induce selective death in malignant cells. Indole derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.[1][5]
The following sections provide detailed protocols to systematically investigate these hypotheses.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity in Cancer Cell Lines
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. The MTT assay is a robust and cost-effective colorimetric method for this purpose.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Materials:
-
This compound (ensure high purity, ≥98%)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute this stock in complete growth medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation:
| Cell Line | IC₅₀ of this compound (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | [Example Value: 15.2] | [Example Value: 0.8] |
| A549 | [Example Value: 28.5] | [Example Value: 1.2] |
| HCT116 | [Example Value: 9.8] | [Example Value: 0.5] |
Protocol 2: Elucidation of Cell Death Mechanism via Annexin V/PI Staining
Once cytotoxicity is established, it is crucial to determine if the compound induces apoptosis or necrosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this analysis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 1 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Workflow Visualization:
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Protocol 3: Investigating Effects on Tubulin Polymerization
To test the hypothesis that this compound acts as a microtubule-destabilizing agent, a cell-free tubulin polymerization assay can be performed.
Principle: This assay measures the assembly of purified tubulin into microtubules in vitro. The polymerization process causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in optical density (OD) at 340 nm.
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and general tubulin buffer)
-
This compound
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (e.g., Paclitaxel - a microtubule stabilizer)
-
Temperature-controlled microplate reader (37°C)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of this compound and control compounds.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin buffer, GTP, and the test compounds.
-
Initiation of Polymerization: Add the purified tubulin solution to each well to initiate the reaction.
-
Monitoring: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the OD₃₄₀ as a function of time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.
Signaling Pathway Visualization:
Caption: Hypothesized Mechanism of Tubulin Polymerization Inhibition.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the mandatory inclusion of controls.
-
Vehicle Control (DMSO): Essential in all cell-based assays to ensure that the observed effects are due to the compound and not the solvent.
-
Positive Controls: Using well-characterized inhibitors (e.g., Doxorubicin for cytotoxicity, Nocodazole for tubulin polymerization) provides a benchmark for the potency of this compound.
-
Negative Controls: Where applicable (e.g., Paclitaxel in the tubulin assay), these controls ensure the assay is responding correctly to opposing mechanisms.
-
Dose-Response Curves: Evaluating the compound over a range of concentrations is critical to confirm a specific biological effect and to rule out non-specific toxicity or experimental artifacts.
By systematically applying these protocols, researchers can build a comprehensive profile of the anticancer activities of this compound, generating robust and reproducible data to guide further drug development efforts.
References
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (2015). PubMed. Retrieved January 12, 2026, from [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Indole Derivatives as Anti-Lung Cancer Agents. (n.d.). Encyclopedia.pub. Retrieved January 12, 2026, from [Link]
-
Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Basic mechanism of action for indole containing anti-lung cancer drugs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. (2018). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 12, 2026, from [Link]
-
Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Buying this compound: Quality and Price from a Top Manufacturer. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025). PubMed. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: Evaluating 1-(1H-indol-6-yl)ethanone in Preclinical Models of Neurodegenerative Disease
Introduction: The Indole Scaffold as a Privileged Structure in Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a profound and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][2] The pathological complexity of these disorders, which often involves oxidative stress, protein misfolding, neuroinflammation, and mitochondrial dysfunction, necessitates the development of multi-targeted therapeutic agents.[3][4] The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of pharmacological activities.[5][6]
Derivatives of indole have demonstrated significant potential in targeting the core pathological mechanisms of neurodegeneration.[3] They can act as potent antioxidants, scavengers of free radicals, inhibitors of protein aggregation (such as amyloid-beta and alpha-synuclein), and modulators of inflammatory pathways.[3][4] This document provides a comprehensive guide for researchers to investigate the therapeutic potential of a specific, novel indole derivative, 1-(1H-indol-6-yl)ethanone , using established and validated preclinical models of neurodegeneration. While direct studies on this particular molecule are nascent, this guide establishes a logical, evidence-based framework for its systematic evaluation, from initial in vitro screening to in vivo proof-of-concept.
Compound Profile: this compound
Before commencing biological evaluation, it is critical to understand the physicochemical properties of the test compound.
| Property | Value | Source |
| Chemical Structure | CC(=O)C1=CC2=C(C=C1)C=CN2 | [7] |
| CAS Number | 81223-73-6 | [7] |
| Molecular Formula | C₁₀H₉NO | [7] |
| Molecular Weight | 159.18 g/mol | [7] |
| Appearance | Solid (typical) | N/A |
| Solubility | To be determined experimentally (e.g., in DMSO, Ethanol) | N/A |
Hypothesized Mechanisms of Action: Based on the extensive literature on related indole structures, this compound is hypothesized to exert neuroprotective effects through one or more of the following pathways.[3][4] These hypotheses will form the basis of the screening cascade.
-
Antioxidant Activity: The indole ring system can scavenge reactive oxygen species (ROS), a key contributor to neuronal damage.[8]
-
Anti-inflammatory Effects: Indole derivatives can modulate microglial activation and reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[6][9]
-
Anti-aggregation Properties: The planar structure may allow it to interfere with the fibrillization of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3][10]
-
Modulation of Neuroprotective Signaling: Indoles have been shown to activate pro-survival pathways such as the Nrf2-antioxidant response element (ARE) system.[11]
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Part 1: In Vitro Evaluation of Neuroprotective Potential
Rationale: The initial phase of testing involves a tiered in vitro screening approach. This allows for a rapid, cost-effective determination of the compound's intrinsic biological activity, its effective concentration range, and its primary mechanism of action before committing to more complex and resource-intensive animal studies.
Core Experimental Model: The human neuroblastoma SH-SY5Y cell line is a widely used and validated model for neurodegenerative disease research. These cells can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins relevant to both AD and PD.[10][12]
}
Protocol 1.1: Determining Basal Cytotoxicity
Objective: To determine the concentration range of this compound that is non-toxic to SH-SY5Y cells, establishing a safe window for subsequent neuroprotection assays.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with 0.1% DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank values. Plot a dose-response curve to determine the concentration at which viability drops significantly (e.g., below 90%).
Protocol 1.2: Evaluating Neuroprotection in a General Oxidative Stress Model
Objective: To assess if this compound can protect neuronal cells from a lethal oxidative insult.
Methodology:
-
Cell Seeding: Plate and culture SH-SY5Y cells as described in Protocol 1.1.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined in Protocol 1.1) for 2-4 hours.
-
Induce Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the wells to a final concentration of 100-200 µM (this concentration should be optimized to induce ~50% cell death in 24 hours).
-
Controls: Include a "vehicle control" (no compound, no H₂O₂), a "stress control" (vehicle + H₂O₂), and "compound only" controls.
-
Incubation: Incubate for 24 hours.
-
Assessment: Measure cell viability using the MTT assay as described in Protocol 1.1. A significant increase in viability in the compound-treated groups compared to the "stress control" indicates a neuroprotective effect.
Protocol 1.3: Mechanistic Assays for Alzheimer's Disease Models
Objective: To investigate the compound's ability to counteract specific AD-related pathologies in vitro.[12][13]
-
A. Anti-Amyloid Aggregation Assay (Thioflavin T)
-
Preparation: Solubilize synthetic Amyloid-Beta 1-42 (Aβ₄₂) peptide to form oligomers/fibrils according to established protocols.
-
Incubation: Incubate Aβ₄₂ (e.g., 10 µM) alone or with various concentrations of this compound in a black 96-well plate.
-
ThT Staining: After incubation (e.g., 24 hours at 37°C), add Thioflavin T (ThT) solution to each well. ThT fluoresces upon binding to beta-sheet structures in amyloid fibrils.[12]
-
Measurement: Read fluorescence (excitation ~450 nm, emission ~485 nm). A reduction in fluorescence in the presence of the compound indicates inhibition of Aβ aggregation.[10]
-
-
B. Protection Against Aβ-Induced Toxicity
-
Cell Culture: Use SH-SY5Y cells or, for more translatable data, human induced pluripotent stem cell (iPSC)-derived neurons.[14]
-
Treatment: Pre-treat cells with this compound for 2-4 hours.
-
Insult: Add pre-aggregated Aβ₄₂ oligomers (a neurotoxic species) to the culture medium.[13]
-
Assessment: After 24-48 hours, assess cell viability (MTT assay) and apoptosis (e.g., Caspase-3 activity assay).[15]
-
Protocol 1.4: Mechanistic Assays for Parkinson's Disease Models
Objective: To investigate the compound's ability to protect against toxins that mimic PD pathology.
-
A. Protection Against MPP⁺ Toxicity
-
Model: The neurotoxin MPP⁺ (a metabolite of MPTP) selectively damages dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain.[9]
-
Treatment: Pre-treat SH-SY5Y cells with this compound.
-
Insult: Expose cells to an optimized concentration of MPP⁺.
-
Assessment: Measure cell viability (MTT) and mitochondrial membrane potential (using a dye like JC-1) to directly assess mitochondrial health.
-
Part 2: In Vivo Proof-of-Concept Studies
Rationale: After demonstrating promising in vitro activity, the next critical step is to evaluate the compound in a living organism. In vivo studies are essential to assess bioavailability, brain penetration, and therapeutic efficacy in the context of a complex physiological system.[16]
Model Selection: The MPTP Mouse Model of Parkinson's Disease The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a well-established neurotoxin-based model that recapitulates key features of PD, namely the selective destruction of dopaminergic neurons in the substantia nigra.[9][17] It is a robust model for screening potential neuroprotective agents.
}
Protocol 2.1: Efficacy in the Sub-Acute MPTP Mouse Model
Objective: To determine if systemic administration of this compound can prevent MPTP-induced motor deficits and dopaminergic neurodegeneration.
Methodology:
-
Animals and Acclimation: Use male C57BL/6 mice, 8-10 weeks old. Acclimate animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping and Dosing:
-
Group 1: Vehicle Control (e.g., Saline + 5% DMSO/5% Tween 80)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (Dose 1, e.g., 10 mg/kg, intraperitoneal injection)
-
Group 4: MPTP + this compound (Dose 2, e.g., 30 mg/kg, i.p.)
-
-
Treatment Schedule: Administer the vehicle or test compound daily for 10-14 days.
-
MPTP Induction: On day 8 of treatment, administer MPTP-HCl (e.g., 4 injections of 20 mg/kg, i.p., spaced 2 hours apart) to Groups 2, 3, and 4. Administer saline to Group 1. Continue daily compound/vehicle treatment through the end of the study.
-
Behavioral Assessment (3-5 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance.[18] Train mice on the rotarod for 2-3 days prior to MPTP injection. Test mice post-MPTP and record the latency to fall from an accelerating rod. Neuroprotection is indicated by a longer latency to fall compared to the MPTP+Vehicle group.
-
Open Field Test: To assess general locomotor activity.[18] Place mice in an open field arena and track total distance traveled, speed, and time spent in the center versus the periphery. MPTP typically causes hypoactivity.
-
-
Post-mortem Analysis (7 days post-MPTP):
-
Tissue Processing: Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Dissect brains and post-fix in PFA before transferring to a sucrose solution for cryoprotection.[19]
-
Immunohistochemistry: Section the brains on a cryostat or microtome. Perform immunohistochemistry on sections containing the substantia nigra pars compacta (SNc) and striatum using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[20]
-
Quantification: Use unbiased stereological methods to count the number of TH-positive neurons in the SNc.[19][20] A significantly higher number of surviving TH+ neurons in the compound-treated groups compared to the MPTP+Vehicle group demonstrates neuroprotection.
-
Data Presentation & Interpretation
Quantitative data should be presented clearly to allow for robust interpretation.
Table 1: Example Data Summary for In Vitro Neuroprotection Assay
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation | P-value vs. Stress |
| Vehicle Control | - | 100 | ± 5.2 | - |
| Stress Control (H₂O₂) | - | 48.5 | ± 4.1 | - |
| Compound + H₂O₂ | 1 | 65.2 | ± 6.3 | < 0.05 |
| Compound + H₂O₂ | 5 | 82.1 | ± 5.8 | < 0.01 |
| Compound + H₂O₂ | 10 | 89.7 | ± 4.9 | < 0.001 |
Table 2: Example Data Summary for In Vivo MPTP Study
| Treatment Group | Rotarod Latency (s) | Total Distance (cm) | TH+ Neurons in SNc |
| Vehicle Control | 185 ± 15 | 3500 ± 450 | 8500 ± 600 |
| MPTP + Vehicle | 62 ± 10 | 1200 ± 300 | 3800 ± 550 |
| MPTP + Compound (10 mg/kg) | 115 ± 12 | 2100 ± 380 | 6100 ± 700 |
| MPTP + Compound (30 mg/kg) | 148 ± 18 | 2850 ± 410 | 7500 ± 650** |
| P < 0.05, **P < 0.01 compared to MPTP + Vehicle group |
References
A complete, numbered list of all cited sources with titles and clickable URLs would be generated here, consolidating all references used throughout the document.
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- 1. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 13. innoprot.com [innoprot.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. inotiv.com [inotiv.com]
- 19. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Topic: High-Performance Liquid Chromatography (HPLC) Purification of 1-(1H-indol-6-yl)ethanone
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(1H-indol-6-yl)ethanone, a key intermediate in pharmaceutical synthesis. The inherent challenges in purifying indole derivatives, such as potential for co-eluting impurities and the need for high final purity, are addressed through a systematic reversed-phase HPLC (RP-HPLC) method. This guide moves beyond a simple list of steps, delving into the scientific rationale behind each parameter selection—from mobile phase modifiers to gradient optimization and loading strategies. We present a robust, scalable methodology, beginning with analytical method development and culminating in a preparative-scale purification workflow, complete with strategies for fraction analysis and product recovery. The protocols are designed to be self-validating, ensuring researchers can achieve high purity and yield with confidence.
Introduction: The Rationale for a Dedicated Purification Protocol
This compound (also known as 6-Acetylindole) is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Achieving high purity (>98%) of this intermediate is paramount, as residual impurities can lead to unwanted side reactions, complicate downstream characterization, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API).
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the separation technique of choice for molecules of this nature due to its high resolving power and compatibility with a wide range of moderately nonpolar compounds.[1][2] This document outlines a systematic approach to developing and implementing a preparative RP-HPLC method for this compound.
Analyte Profile and Methodological Considerations
Understanding the physicochemical properties of the target compound is the foundation of any successful chromatography method.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for HPLC Method |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.18 g/mol [4] | Suitable for standard HPLC-UV detection. |
| Structure | The indole ring and acetyl group provide chromophores for strong UV absorbance. | |
| Predicted LogP | 2.37[4] | Moderately hydrophobic, indicating good retention on a nonpolar stationary phase like C18.[5] |
| Hydrogen Bond Donors | 1[4] | The N-H group on the indole ring can interact with residual silanols on the silica backbone. |
| Hydrogen Bond Acceptors | 1[4] | The carbonyl oxygen can engage in hydrogen bonding. |
| pKa | Not readily available, but the indole N-H is weakly acidic. | The potential for ionization necessitates pH control of the mobile phase for reproducible retention. |
Causality Behind Key Method Choices:
-
Reversed-Phase Chromatography: Given the compound's LogP of ~2.37, it is sufficiently nonpolar to be retained on a hydrophobic stationary phase via hydrophobic interactions.[5] This is the most common and robust separation mode for small organic molecules.[2][6]
-
C18 Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point, offering strong hydrophobic retention for this analyte.[5][6]
-
Mobile Phase Modifier (TFA): The indole N-H can interact with unreacted, acidic silanol groups on the silica surface of the stationary phase, leading to peak tailing. Adding a small concentration (0.1%) of trifluoroacetic acid (TFA) to the mobile phase serves two critical functions:
-
pH Control: It maintains a low pH (~2), suppressing the ionization of silanol groups and ensuring a consistent, non-ionized state for any potentially basic impurities.[7]
-
Ion-Pairing Agent: TFA can act as an ion-pairing agent, improving peak shape and resolution for compounds that may carry a charge.[8][9]
-
-
Gradient Elution: A gradient elution, which involves increasing the percentage of organic solvent over time, is employed to ensure that impurities with a wide range of polarities are eluted efficiently.[10][11] This approach provides sharper peaks for later-eluting compounds and reduces total run time compared to an isocratic method.[6][12]
Experimental Workflow: From Analytical Scouting to Preparative Purification
The overall strategy involves developing a high-resolution separation at the analytical scale and then geometrically scaling the method for preparative-scale purification.
Sources
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hovione.com [hovione.com]
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- 4. chemscene.com [chemscene.com]
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- 6. pharmtech.com [pharmtech.com]
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- 8. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 9. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Gradient HPLC [chromafrica.com]
Application Notes and Protocols for the Crystallization of 1-(1H-indol-6-yl)ethanone Derivatives
Introduction: The Critical Role of Crystallization in Drug Discovery
The 1-(1H-indol-6-yl)ethanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of diseases, including cancer and inflammatory conditions.[1] For researchers and drug development professionals, obtaining high-quality crystalline material is a critical, yet often challenging, step. The crystalline form of an active pharmaceutical ingredient (API) profoundly influences its stability, solubility, bioavailability, and manufacturability.[][3] A well-defined and reproducible crystallization protocol is therefore not merely a purification step but a cornerstone of successful drug development.
This comprehensive guide provides a detailed exploration of crystallization techniques specifically tailored for this compound derivatives. Moving beyond generic protocols, this document delves into the mechanistic principles behind solvent selection and method optimization, offering field-proven insights to navigate common challenges and achieve high-quality, single-crystal material suitable for X-ray diffraction and further solid-state characterization.[4]
Understanding the Molecular Landscape: Properties of this compound Derivatives
The crystallization behavior of a molecule is intrinsically linked to its structural and physicochemical properties. The this compound core possesses key features that guide our crystallization strategy:
-
Hydrogen Bonding: The indole N-H group is a hydrogen bond donor, while the carbonyl oxygen of the ethanone moiety is a hydrogen bond acceptor.[5][6] This capacity for self-association can favor crystal lattice formation but also requires careful solvent selection to modulate these interactions.
-
Aromatic System: The bicyclic indole ring system allows for π-π stacking interactions, which are significant forces in the assembly of a crystal lattice.[6]
-
Polarity: The presence of the ketone and the N-H group imparts a degree of polarity to the molecule.[5] The overall polarity will, of course, be modified by the nature of other substituents on the indole ring or the ethanone side chain.
-
Solubility Profile: Generally, these derivatives are expected to be soluble in polar organic solvents and less soluble in nonpolar solvents like hexanes or water.[7][8]
The interplay of these features dictates the molecule's interaction with different solvents and ultimately its propensity to form a well-ordered crystalline solid.
Part 1: Foundational Crystallization Techniques
Crystallization from solution is achieved by creating a supersaturated state, which is the driving force for both nucleation (the initial formation of crystal nuclei) and subsequent crystal growth.[] The key is to approach and traverse the supersaturation zone slowly and in a controlled manner to favor the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect crystals.[9][10]
Several methods can be employed to achieve this, with the choice depending on the solubility profile and stability of the specific derivative.
Slow Evaporation
This is often the simplest and most accessible crystallization method.[11][12] It is particularly effective for compounds that are moderately soluble at room temperature.
Principle: A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and subsequent crystallization.[4]
Protocol:
-
Solvent Screening: Begin by identifying a suitable solvent or solvent system. An ideal solvent will fully dissolve the compound at a moderate concentration.
-
Dissolution: Dissolve the this compound derivative in the chosen solvent in a clean vial. A slight warming may be necessary to ensure complete dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel. This removes potential nucleation sites that can lead to rapid, uncontrolled crystallization.
-
Evaporation Setup: Cover the vial with a cap that has one or more small perforations (e.g., pierced with a needle). The size and number of holes will control the rate of evaporation.[12] A slower evaporation rate is generally preferable.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor periodically for crystal growth over several hours to days.
Causality Behind Choices:
-
Slow Evaporation Rate: A slow rate of solvent removal ensures that the system does not become excessively supersaturated too quickly, which would favor rapid precipitation over ordered crystal growth.[11]
-
Vibration-Free Environment: Mechanical disturbances can induce nucleation, leading to the formation of a large number of small crystals.
Vapor Diffusion
Vapor diffusion is an excellent and highly controllable technique, especially when working with small quantities of material.[11][13] It is ideal for inducing crystallization from a solvent system where the compound is highly soluble.
Principle: A concentrated solution of the compound is placed in a small, open container. This container is then sealed within a larger vessel that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the overall solubility of the compound and inducing crystallization.[11][13]
Protocol:
-
Solvent System Selection: Choose a "good" solvent that readily dissolves your compound and a miscible, more volatile "anti-solvent" in which your compound is insoluble or sparingly soluble.
-
Prepare the Solution: Dissolve the this compound derivative in a minimal amount of the "good" solvent in a small vial or test tube.
-
Setup the Diffusion Chamber: Place the small vial containing your solution inside a larger jar or beaker. Add the anti-solvent to the larger container, ensuring the level is below the top of the inner vial.
-
Seal and Incubate: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature.
-
Observation: Crystals should form in the inner vial over a period of days to weeks.
Diagram of Vapor Diffusion Setup:
Caption: Vapor diffusion setup for crystallization.
Cooling Crystallization
This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[9]
Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and crystallization.[3][9]
Protocol:
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add the compound and a small amount of the chosen solvent. Heat the mixture (e.g., on a hot plate) while stirring until the solid dissolves completely. Add the solvent in small portions until a clear, saturated solution is obtained at the elevated temperature.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Insulating the flask can help to slow the cooling rate.
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by filtration.
Diagram of Cooling Crystallization Workflow:
Caption: Workflow for cooling crystallization.
Part 2: Solvent Selection and Optimization
The choice of solvent is the most critical parameter in crystallization.[14][15] An ideal solvent should exhibit moderate solubility for the compound and have a boiling point that allows for easy handling and removal.
Principles of Solvent Selection
-
"Like Dissolves Like": Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[7] Given the characteristics of the this compound core, solvents of intermediate polarity are a good starting point.
-
Temperature Coefficient of Solubility: For cooling crystallization, a steep solubility curve (large change in solubility with temperature) is desirable.
-
Binary Solvent Systems: Often, a mixture of a "good" solvent and a "poor" solvent (anti-solvent) provides the fine-tuning needed to achieve optimal supersaturation.[8]
Recommended Solvent Systems for Screening
The following table provides a starting point for screening solvents and solvent systems for this compound derivatives.
| Solvent System | Class | Rationale and Notes |
| Single Solvents | ||
| Ethanol / Methanol | Polar Protic | Often good for indole derivatives due to hydrogen bonding capabilities. Can sometimes lead to high solubility, making other methods like vapor diffusion necessary.[8] |
| Acetone / Ethyl Acetate | Polar Aprotic | Excellent general-purpose solvents for many organic compounds.[7] Good balance of polarity and volatility. |
| Acetonitrile | Polar Aprotic | Can be effective, but its polarity might lead to high solubility. |
| Toluene | Aromatic | The aromatic nature can interact favorably with the indole ring system through π-stacking. |
| Binary Solvent Systems (Good/Anti-solvent) | ||
| Dichloromethane / Hexane | Chlorinated / Aliphatic | A classic combination offering a wide polarity range for fine-tuning. |
| Acetone / Water | Polar Aprotic / Protic | Water acts as an anti-solvent for many organic molecules. The rate of water addition or diffusion is critical.[16] |
| Ethyl Acetate / Heptane | Ester / Aliphatic | A commonly successful system for compounds of intermediate polarity. |
| Tetrahydrofuran (THF) / Hexane | Ether / Aliphatic | THF is a strong solvent; adding hexane as an anti-solvent can effectively induce crystallization.[8] |
Part 3: Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solutions |
| No Crystals Form | Solution is not sufficiently supersaturated. Compound is too soluble in the chosen solvent. | Concentrate the solution by slow evaporation. Add a compatible anti-solvent dropwise. Cool the solution to a lower temperature. Try a different solvent system. |
| Oiling Out | The solution becomes supersaturated at a temperature above the melting point of the solid, or the rate of supersaturation is too high.[17] | Re-heat the solution to dissolve the oil, then add a small amount of additional "good" solvent. Allow the solution to cool more slowly. Use a less polar solvent system. |
| Formation of Amorphous Solid | Rapid, uncontrolled precipitation due to excessive supersaturation. | Slow down the crystallization process: use a slower evaporation rate, slower cooling, or a slower rate of anti-solvent addition.[10] Use a more dilute starting solution. |
| Poor Crystal Quality (Needles/Plates) | Crystal growth is favored in one dimension. Solvent may be inhibiting growth on certain crystal faces.[12] | Try a different solvent or solvent system. The solvent can influence crystal habit.[6] Slowing down the crystallization rate can sometimes lead to more equant crystals. |
| Low Yield | Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[10] The compound is too soluble at the final temperature. | Ensure the minimum amount of hot solvent is used for cooling crystallization. Cool the final solution to a lower temperature (e.g., in an ice bath or freezer) before filtration. Concentrate the mother liquor to obtain a second crop of crystals. |
Conclusion
The crystallization of this compound derivatives is a multifactorial process that requires a systematic and patient approach. By understanding the underlying principles of solubility, supersaturation, and molecular interactions, researchers can move beyond trial and error to a more rational design of crystallization experiments. The protocols and troubleshooting guide presented here provide a robust framework for obtaining high-quality crystalline material, a crucial step in the journey from a promising molecule to a viable drug candidate.
References
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]
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- Hulliger, J. (1994). Chemistry and crystal growth. Angewandte Chemie International Edition in English, 33(2), 143–162.
- Jones, W. (1981). Organic molecular crystals: their lattice dynamics and physical properties. John Wiley & Sons.
- Spingler, B., Schnidrig, S., & Todorova, T. (2012). A simple and effective method for the crystallization of small organic molecules. CrystEngComm, 14(3), 751–755.
-
Xiao, Y., et al. (2024). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 53(5), 2385-2415. [Link]
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-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
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ResearchGate. (n.d.). Crystallization purification of indole. [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]
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VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Google Patents. (n.d.).
-
MDPI. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 12(11), 1599. [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(11), 1993. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17395–17405. [Link]
-
PubMed. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238–252. [Link]
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Application Note: Leveraging 1-(1H-indol-6-yl)ethanone as a Versatile Precursor for Novel Anti-Inflammatory Agents
Abstract
The indole scaffold is a cornerstone in the architecture of numerous anti-inflammatory drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs). Its structural features allow for critical interactions with key enzymatic targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 1-(1H-indol-6-yl)ethanone, a key indole derivative, as a versatile starting material for the synthesis of novel anti-inflammatory agents. We present detailed protocols for the chemical modification of this precursor, focusing on the synthesis of chalcone and pyrazoline derivatives. Furthermore, we outline established methodologies for the biological evaluation of these new chemical entities, including in vitro COX inhibition assays and in vivo models of inflammation. The objective is to provide a scientifically grounded framework, from synthesis to biological validation, to accelerate the discovery of next-generation indole-based therapeutics.
Introduction: The Enduring Importance of the Indole Scaffold in Inflammation Research
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2] In the realm of anti-inflammatory therapeutics, the indole nucleus is famously represented by Indomethacin, a potent NSAID that has been in clinical use for decades.[1][2] The primary mechanism of action for many indole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[1][3]
The COX enzyme exists in at least two isoforms: COX-1, a constitutively expressed "housekeeping" enzyme involved in gastric protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[3] The gastrointestinal side effects of traditional NSAIDs are often attributed to the non-selective inhibition of COX-1.[2] Consequently, a major goal in modern drug discovery is the development of agents with improved selectivity for COX-2 or dual inhibitors of both COX and lipoxygenase (LOX) pathways.[2][3]
This compound (also known as 6-acetylindole) emerges as a highly strategic precursor for this purpose. Its chemical structure offers two key points for synthetic elaboration: the indole nitrogen (N-1) and, more significantly, the acetyl group at the C-6 position. The methyl group of the acetyl moiety provides a reactive handle for condensation reactions, allowing for the facile construction of more complex molecular architectures, such as chalcones, which are themselves important pharmacophores.[4][5] This guide details the synthetic pathways and biological screening protocols to harness the potential of this valuable precursor.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis and scale-up.
| Property | Value | Reference |
| CAS Number | 81223-73-6 | [6][7] |
| Molecular Formula | C₁₀H₉NO | [6] |
| Molecular Weight | 159.18 g/mol | [6] |
| Appearance | Pale-yellow to yellow-brown solid | [7] |
| Purity | ≥97-98% (typical) | [6][7] |
| SMILES | CC(=O)C1=CC2=C(C=C1)C=CN2 | [6] |
| Topological Polar Surface Area | 32.86 Ų | [6] |
Strategic Derivatization of this compound
The acetyl group at the 6-position is the primary site for synthetic modification. The α-protons of the methyl group are sufficiently acidic to be removed by a base, forming a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly aromatic aldehydes, in what is known as a Claisen-Schmidt condensation to yield chalcone derivatives. These chalcones serve as versatile intermediates for synthesizing a variety of heterocyclic compounds with proven anti-inflammatory potential, such as pyrazolines.[8]
Caption: Synthetic workflow for derivatization.
Protocol 1: Synthesis of Indole-6-yl Chalcone Derivatives
This protocol describes a base-catalyzed Claisen-Schmidt condensation. The choice of a substituted aromatic aldehyde allows for the systematic exploration of structure-activity relationships (SAR).
Rationale: Sodium hydroxide acts as a catalyst to deprotonate the methyl group of the ethanone, forming a reactive enolate. This enolate undergoes nucleophilic addition to the carbonyl carbon of the aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of a chalcone. Ethanol is a common and effective solvent for this reaction.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask with stirring.
-
Add the selected substituted aromatic aldehyde (1.1 eq) to the solution and stir until dissolved.
-
Prepare a solution of NaOH (2.0 eq) in a small amount of water and add it dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.
-
Stir the reaction mixture at room temperature for 12-24 hours or until TLC indicates the consumption of the starting material.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
Acidify the mixture slowly with 1M HCl until it reaches a pH of ~6-7. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts.
-
Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
-
Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Synthesis of Pyrazoline Derivatives from Indole-6-yl Chalcones
This protocol outlines the cyclization of the chalcone intermediate to form a 5-membered pyrazoline ring, another class of compounds known for anti-inflammatory properties.[8]
Rationale: The α,β-unsaturated ketone system of the chalcone is susceptible to nucleophilic attack by hydrazine. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. Glacial acetic acid acts as both a solvent and a catalyst for the reaction.
Materials:
-
Indole-6-yl chalcone derivative (from Protocol 1)
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Place the indole-6-yl chalcone (1.0 eq) in a round-bottom flask.
-
Add glacial acetic acid to dissolve the chalcone.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 6-10 hours.
-
Monitor the reaction by TLC until the chalcone spot has disappeared.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into ice-cold water. A solid precipitate should form.
-
Collect the crude pyrazoline derivative by vacuum filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Confirm the structure of the purified pyrazoline using IR, ¹H-NMR, and Mass Spectrometry.
Biological Evaluation of Novel Derivatives
Once synthesized and purified, the novel compounds must be evaluated for their biological activity. A standard screening cascade involves initial in vitro assays to determine the mechanism of action, followed by in vivo studies to assess efficacy in a biological system.
Caption: Inhibition of the arachidonic acid cascade.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general method for determining the inhibitory potency (IC₅₀) of the synthesized compounds against COX-1 and COX-2 enzymes using a commercial enzyme immunoassay (EIA) kit.
Rationale: This assay measures the amount of prostaglandin E₂ (PGE₂) produced by the COX enzyme from its substrate, arachidonic acid. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE₂ production compared to a control without any inhibitor.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Synthesized indole derivatives, dissolved in DMSO
-
Indomethacin or Celecoxib (as positive controls)
-
Microplate reader capable of reading absorbance at 450 nm
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and reference drugs (e.g., Indomethacin) in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 2 µL) of the diluted compounds, controls, or DMSO (vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Prepare separate reaction mixtures for COX-1 and COX-2 according to the kit manufacturer's instructions, containing the respective enzyme and heme. Add the enzyme mixture to the appropriate wells.
-
Pre-incubation: Gently shake the plate and incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Stop the reaction by adding a quenching solution (e.g., hydrochloric acid), as provided in the kit.
-
ELISA Detection: The amount of PGE₂ produced is then quantified using a competitive ELISA procedure as detailed in the kit's manual. This typically involves adding a PGE₂-acetylcholinesterase tracer and a PGE₂-specific antibody.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used animal model for evaluating the acute anti-inflammatory activity of new compounds.[5][9][10]
Rationale: Subplantar injection of carrageenan into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a vehicle-treated control group is a measure of its anti-inflammatory efficacy.
Materials:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plebysmometer or digital calipers
-
Animal gavage needles
Procedure: All animal procedures must be performed in accordance with approved institutional and national animal welfare guidelines.
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Data Calculation:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(Vₑ_control - Vₑ_treated) / Vₑ_control] x 100
-
Data Interpretation and Presentation
The results from the biological assays should be tabulated for clear comparison. This allows for the identification of lead compounds with potent and potentially selective activity.
Table: Sample Biological Activity Data
| Compound ID | R Group (on Chalcone) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | % Inhibition of Paw Edema (at 3h, 20 mg/kg) |
| IND-6-CH-01 | 4-Cl | 15.2 | 0.85 | 17.9 | 55.2% |
| IND-6-CH-02 | 4-OCH₃ | 25.8 | 5.1 | 5.1 | 38.7% |
| IND-6-PY-01 | (from CH-01) | 10.5 | 0.42 | 25.0 | 62.5% |
| Indomethacin | (Reference) | 0.1 | 1.2 | 0.08 | 70.1% |
Conclusion and Future Directions
This compound is a strategically valuable and commercially available precursor for the development of novel anti-inflammatory agents. The synthetic protocols provided herein for creating chalcone and pyrazoline derivatives are robust and adaptable, allowing for the creation of diverse chemical libraries. The outlined biological evaluation cascade provides a clear path for screening these compounds and identifying promising leads. Future work could involve expanding the synthetic scope to other heterocyclic systems, exploring modifications at the indole N-1 position to modulate physicochemical properties, and investigating additional biological targets within the complex inflammatory network, such as tumor necrosis factor-alpha (TNF-α) or various interleukins.
References
-
Analgesic and Anti-Inflammatory Potential of Indole Derivatives. (Source: Taylor & Francis Online, URL: [Link])
-
Synthesis of New Indole Congeners as Promising Anti-Inflammatory Agents. (Source: Oriental Journal of Chemistry, URL: [Link])
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (Source: PMC - PubMed Central, URL: [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (Source: PMC - PubMed Central, URL: [Link])
-
Indole as a Core Anti-Inflammatory Agent- A Mini Review. (Source: Chemical Science Review and Letters, URL: [Link])
-
Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. (Source: Bentham Science Publisher, URL: [Link])
-
Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. (Source: Pharmaspire, URL: [Link])
-
Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (Source: ACS Omega, URL: [Link])
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (Source: MDPI, URL: [Link])
-
This compound: Quality and Price from a Top Manufacturer. (Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link])
-
Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470. (Source: PubChem - NIH, URL: [Link])
-
Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF. (Source: ResearchGate, URL: [Link])
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- 9. tandfonline.com [tandfonline.com]
- 10. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies | MDPI [mdpi.com]
Application Note: Quantitative Analysis of 1-(1H-indol-6-yl)ethanone using a Validated HPLC-UV Method
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(1H-indol-6-yl)ethanone. This guide is intended for researchers, scientists, and drug development professionals who require a reliable analytical procedure for this compound in various contexts, from chemical synthesis quality control to early-stage pharmaceutical development. The methodology is established on the principles of reverse-phase chromatography with UV detection and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] All protocols, from standard preparation to method validation, are described in detail to facilitate seamless adoption and implementation in a laboratory setting.
Introduction: The Analytical Imperative for this compound
This compound, also known as 6-acetylindole, is a key heterocyclic ketone intermediate in organic synthesis. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of therapeutic applications. Accurate quantification of key intermediates like this compound is critical for ensuring the purity, consistency, and quality of downstream products, including active pharmaceutical ingredients (APIs). A validated analytical method provides the necessary confidence in reported concentrations, which is fundamental for process optimization, stability studies, and regulatory submissions.
This document provides a comprehensive framework for the quantitative analysis of this compound, beginning with the selection of an appropriate analytical standard and culminating in a fully validated HPLC-UV protocol.
Reference Standard Selection and Preparation
The foundation of any quantitative analytical method is a well-characterized reference standard.
2.1. Selection of Reference Standard
A primary reference standard of this compound with the highest available purity (typically ≥98%) should be procured from a reputable supplier.[4] The certificate of analysis (CoA) for the reference standard is a critical document and should be retained. The CoA provides essential information, including:
-
Purity (typically determined by HPLC or qNMR)
-
Identity confirmation (e.g., by ¹H NMR, MS)
-
Water content (e.g., by Karl Fischer titration)
-
Residual solvent content (e.g., by GC-HS)
2.2. Preparation of Stock and Working Standard Solutions
All solutions should be prepared using Class A volumetric glassware and high-purity solvents (HPLC grade or equivalent).
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and bring to volume with a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v). Sonicate for 5-10 minutes to ensure complete dissolution. This stock solution should be stored under refrigerated conditions (2-8 °C) and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution. These solutions will be used to construct the calibration curve for linearity assessment.
Recommended HPLC-UV Quantification Protocol
This protocol is a recommended starting point and may require minor adjustments based on the specific instrumentation and column used. The method is based on a reverse-phase separation, which is suitable for moderately polar compounds like this compound.
3.1. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | Monitor at 254 nm and 280 nm; Quantify at λmax |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for aromatic ketones.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective eluent for reverse-phase HPLC. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization state of the analyte.[5]
-
Isocratic Elution: For a single analyte quantification, an isocratic method is often simpler, more robust, and provides better reproducibility than a gradient method.
-
UV Detection: Indole derivatives are strong chromophores, making UV detection a sensitive and reliable choice. Monitoring multiple wavelengths can help in assessing peak purity.
Analytical Method Validation Protocol (per ICH Q2(R1))
To ensure that the analytical method is suitable for its intended purpose, a comprehensive validation must be performed.[3] The following parameters must be evaluated:
Caption: Workflow for analytical method validation as per ICH guidelines.
4.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a sample of the this compound reference standard.
-
If available, analyze samples containing known impurities or degradation products to demonstrate that they are well-resolved from the main analyte peak.
-
Perform peak purity analysis using a DAD detector to confirm the homogeneity of the analyte peak.
-
-
Acceptance Criteria: The blank should show no significant interference. The analyte peak should be spectrally pure and well-resolved from any other peaks (Resolution > 2).
4.2. Linearity and Range
Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range (e.g., 80% to 120% of the target concentration for an assay).[1]
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm linearity.
-
4.3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
This can be done by spiking a known amount of analyte into a blank matrix or by comparing the results to a reference method.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4.4. Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicates of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
4.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
-
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all tested variations.
Data Presentation and System Suitability
5.1. Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte Rt; Peak purity > 99% |
| Linearity (r²) | ≥ 0.999 |
| Range | e.g., 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Report value (e.g., ng/mL) |
| LOQ | Report value (e.g., ng/mL) |
| Robustness | System suitability passes under all varied conditions |
5.2. System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.
Caption: A typical workflow for performing system suitability testing.
-
Protocol: Make five replicate injections of a working standard solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
RSD of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, accurate, and precise procedure for the quantification of this compound. By adhering to the principles outlined and performing a thorough validation according to ICH Q2(R1) guidelines, laboratories can ensure the integrity of their analytical results. This robust method is suitable for routine quality control and various research and development applications where the concentration of this compound needs to be determined with a high degree of confidence.
References
-
Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. Available at: [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Available at: [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]
-
SIELC Technologies. (2018, May 16). 3-Acetylindole. Available at: [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Pharma Pill. (2019, May 6). ICH Q2R1 Analytical method validation. YouTube. Available at: [Link]
-
O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Available at: [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available at: [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]
-
ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]
-
Chhonker, Y. S., et al. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. Available at: [Link]
-
Duca, R. C., et al. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]
-
ResearchGate. (2025, October 13). (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]
-
National Center for Biotechnology Information. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Available at: [Link]
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MDPI. (n.d.). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Available at: [Link]
-
CP Lab Safety. (n.d.). 3-Acetylindole, min 98% (HPLC), 100 grams. Available at: [Link]
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ResearchGate. (n.d.). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID - PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem. Available at: [Link]
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Application Notes & Protocols: Molecular Docking Studies of 1-(1H-indol-6-yl)ethanone with the CREB-Binding Protein (CBP) Bromodomain
Abstract: This document provides a comprehensive guide for conducting molecular docking studies of 1-(1H-indol-6-yl)ethanone, a small molecule with therapeutic potential, against the bromodomain of the CREB-binding protein (CBP). Indole derivatives have shown promise as inhibitors of the CBP/EP300 family of bromodomains, which are critical epigenetic readers implicated in cancer, particularly castration-resistant prostate cancer[1]. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[2]. This guide offers a detailed, step-by-step protocol using industry-standard, freely available software, explains the scientific rationale behind each step, and establishes a self-validating framework to ensure the reliability of the obtained results.
Scientific Background & Strategic Rationale
The Target: CBP Bromodomain
The CREB-binding protein (CBP) and its close homolog, EP300, are transcriptional co-activators that play a pivotal role in regulating gene expression. They possess a conserved structural module known as a bromodomain, which functions to recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in chromatin remodeling and the activation of gene transcription. Dysregulation of CBP/EP300 activity is linked to various diseases, making them attractive therapeutic targets[1]. The rationale for selecting the CBP bromodomain for this study is the established activity of similar 1-(1H-indol-1-yl)ethanone derivatives as potent inhibitors[1].
The Ligand: this compound
This compound is an indole derivative (PubChem CID: 123635). While this specific isomer is less characterized than its 1-yl counterpart, its structural similarity suggests a potential interaction with the same class of targets. The indole scaffold is a common motif in pharmacologically active compounds, known for its ability to form key interactions within protein binding pockets[3][4]. This study aims to computationally predict its binding mode and affinity to the CBP bromodomain.
The Principle of Molecular Docking
Molecular docking algorithms explore the conformational space of a ligand within a protein's binding site, calculating the binding energy for different poses. The output is a set of predicted binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol)[2][5]. A lower binding energy score typically indicates a more favorable and stable interaction. This process allows for the rapid, cost-effective screening of potential drug candidates before undertaking expensive and time-consuming experimental assays.
Essential Software and Resources
This protocol relies on freely accessible software for academic use. It is imperative to download and install these tools before proceeding.
| Software/Resource | Purpose | Source |
| RCSB Protein Data Bank | Repository for 3D protein structures. | [6][7] |
| PubChem | Database of chemical molecules and their properties. | [8] |
| AutoDock Tools (MGLTools) | Preparing protein and ligand files for docking. | [9][10] |
| AutoDock Vina | The molecular docking engine. | |
| PyMOL | Molecular visualization and analysis of results. | [11][12] |
Experimental Workflow Overview
The entire docking protocol follows a logical sequence of preparation, execution, and analysis. This workflow ensures reproducibility and robust validation of the computational model.
Caption: Overall workflow for the molecular docking study.
Detailed Protocol: Ligand Preparation
Correct ligand preparation is critical for a successful docking simulation. This involves generating a 3D structure and converting it to the required PDBQT file format, which includes atomic charges and torsional freedom information.
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
Navigate to the PubChem database ().
-
Search for "this compound" or its CAS number: 81223-73-6[13].
-
Download the 3D conformer of the molecule in SDF format.
-
-
Convert SDF to PDB:
-
While AutoDock Tools can sometimes read SDF files, conversion to PDB is more reliable. Use a visualization tool like PyMOL or an online converter.
-
In PyMOL: Open the SDF file and export the molecule as a PDB file (File > Export Molecule... > Save as PDB).[9]
-
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select your ligand's PDB file.
-
ADT will automatically add hydrogens and compute Gasteiger charges. Acknowledge any prompts.
-
Define the rotatable bonds which the docking algorithm will explore. Go to Ligand > Torsion Tree > Detect Root.
-
Visually inspect the rotatable bonds (shown in green). The single bond between the acetyl group and the indole ring should be detected.
-
Go to Ligand > Output > Save as PDBQT and save the file (e.g., ligand.pdbqt).
-
Detailed Protocol: Receptor Preparation
The receptor must be cleaned of all non-essential molecules (like water) and prepared with the correct hydrogen atoms and charges for the force field used by Vina.
Step-by-Step Methodology:
-
Obtain Receptor Structure:
-
Clean the PDB File:
-
Open the 5V3F.pdb file in a text editor or a molecular visualizer like PyMOL.
-
Remove all water molecules (residues named HOH). In PyMOL, this can be done with the command: remove solvent.
-
The structure contains the native ligand (ID: 8S7). For the initial receptor preparation, remove this ligand as well. We will use its coordinates later to define the binding site. Save this cleaned protein structure as a new PDB file (e.g., 5V3F_protein.pdb).
-
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Launch ADT and clear any previous molecules.
-
Go to File > Read Molecule and open 5V3F_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This step is vital for defining potential hydrogen bond donors and acceptors.
-
Go to Edit > Charges > Compute Gasteiger.
-
Go to Grid > Macromolecule > Choose. Select the 5V3F_protein molecule. ADT will prompt you to save the prepared file. Save it in the PDBQT format (e.g., receptor.pdbqt).
-
Detailed Protocol: Docking Simulation with AutoDock Vina
This phase involves defining the search space for the docking and running the Vina algorithm.
Step-by-Step Methodology:
-
Define the Grid Box (Search Space):
-
The "grid box" is a three-dimensional cube that defines the region where Vina will search for binding poses. The most effective way to define this space is to center it on the binding site of a known ligand.
-
In a new ADT session, open the prepared receptor.pdbqt.
-
Separately, open the original 5V3F.pdb file and use the selection tools in your visualizer (PyMOL, Chimera) to identify the center of the native ligand (8S7).
-
In ADT, go to Grid > Grid Box....
-
Manually adjust the center_x, center_y, and center_z coordinates to match the center of the native ligand's binding pocket. For PDB ID 5V3F, these coordinates are approximately:
-
center_x = 20.5
-
center_y = 2.0
-
center_z = 24.5
-
-
Set the dimensions of the box to fully encompass the binding site. A size of 25 Å in each dimension is generally sufficient.
-
size_x = 25
-
size_y = 25
-
size_z = 25
-
-
-
Create the Vina Configuration File:
-
Create a new text file named conf.txt in your working directory.
-
Add the following lines, ensuring the file names match what you saved:
-
Causality Note: The exhaustiveness parameter controls the computational effort of the search. A value of 8 is a good balance between speed and accuracy for standard docking. Higher values increase the chances of finding the true energy minimum but take longer.
-
-
Run AutoDock Vina:
-
Open a command line terminal or shell.
-
Navigate to your working directory containing the receptor.pdbqt, ligand.pdbqt, conf.txt files, and the Vina executable.
-
Execute the following command:
-
Vina will run the docking simulation and generate two output files: docking_results.pdbqt (containing the docked poses) and docking_log.txt (containing the binding affinity scores).
-
Results Analysis and Protocol Validation
Analyzing the results involves examining the predicted binding affinity and visualizing the interactions. Crucially, validating the docking protocol ensures that the chosen parameters can accurately reproduce a known binding mode.
Caption: Logic diagram for validating the molecular docking protocol.
Step-by-Step Analysis:
-
Interpret Binding Affinity:
-
Open the docking_log.txt file. Vina will list the binding affinities for the top predicted poses.
-
The scores are in kcal/mol. The first pose is the one with the lowest (most favorable) binding energy.
-
-
Visualize Docked Poses:
-
Open PyMOL.
-
Load the receptor.pdbqt file.
-
Load the docking_results.pdbqt file. The results file contains multiple poses; you can cycle through them in PyMOL's object panel.
-
Analyze the interactions for the top-scoring pose. Look for hydrogen bonds, hydrophobic interactions, and pi-stacking with key residues in the CBP bromodomain's binding pocket (e.g., Asn1168, Tyr1125).
-
Step-by-Step Protocol Validation:
-
Prepare the Native Ligand: Extract the native ligand (8S7) from the original 5V3F.pdb file and prepare it as a PDBQT file using ADT, just as you did for the test ligand.
-
Re-run Vina: Modify your conf.txt file to use the native ligand's PDBQT file. Re-run the Vina docking.
-
Calculate RMSD:
-
The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked ligand pose and the original crystallographic pose[16][17].
-
In PyMOL, load the receptor, the original native ligand, and the re-docked native ligand's top pose.
-
Use the align command to superimpose the re-docked ligand onto the crystal ligand. For example: align docked_ligand_pose1, crystal_ligand.
-
PyMOL will output the RMSD value.
-
Trustworthiness Check: A successful docking protocol should be able to reproduce the experimental binding mode with an RMSD value below 2.0 Å [16]. If the RMSD is higher, the protocol parameters (especially the grid box) may need refinement.
-
Anticipated Results
The docking of this compound into the CBP bromodomain is expected to yield favorable binding energies. The validation step should confirm the protocol's accuracy.
| Metric | Target Value | Description |
| Binding Affinity | < -6.0 kcal/mol | A negative value indicating favorable binding. More negative is better. |
| Validation RMSD | < 2.0 Å | Root Mean Square Deviation between the re-docked native ligand and its crystal pose. |
| Key Interactions | H-bonds, Hydrophobic | Interactions with key active site residues (e.g., Asn1168) are expected. |
References
-
Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 12, 2026, from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2026). Protein Data Bank. Retrieved January 12, 2026, from [Link]
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CCDC. (n.d.). Protein–Ligand Docking with GOLD. Retrieved January 12, 2026, from [Link]
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Biotecnika. (2024). How To Use Pymol? Getting Started with Molecular Visualizations. YouTube. Retrieved January 12, 2026, from [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved January 12, 2026, from [Link]
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Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 12, 2026, from [Link]
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Farhan Haq. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved January 12, 2026, from [Link]
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Bioinformatics Review. (2020). Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins | Bioinformatics. YouTube. Retrieved January 12, 2026, from [Link]
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RCSB PDB. (n.d.). RCSB PDB Homepage. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2025). List of protein-ligand docking software. Retrieved January 12, 2026, from [Link]
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Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University. Retrieved January 12, 2026, from [Link]
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Biotecnika. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube. Retrieved January 12, 2026, from [Link]
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Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. Retrieved January 12, 2026, from [Link]
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Cao, Y. Lab. (n.d.). CB-Dock: An accurate protein-ligand blind docking tool. Retrieved January 12, 2026, from [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
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The Scripps Research Institute. (n.d.). AutoDock. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2022). Molecular Docking Experiments. Retrieved January 12, 2026, from [Link]
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Bonvin Lab. (n.d.). HADDOCK Web Server. Retrieved January 12, 2026, from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Retrieved January 12, 2026, from [Link]
-
National Science Foundation. (2024). Protein Data Bank: Key to the Molecules of Life. Retrieved January 12, 2026, from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved January 12, 2026, from [Link]
-
University of Athens. (n.d.). Molecular Docking Tutorial. Retrieved January 12, 2026, from [Link]
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2018). How to calculate RMSD value in molecular docking? Retrieved January 12, 2026, from [Link]
-
Lee, J., et al. (2019). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. Journal of Chemical Information and Modeling, 59(10), 4342-4353. [Link]
-
Pubrica. (n.d.). Increasing Binding Energy in Molecular Docking in Bioinformatics. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Binding energy calculation from molecular docking and MD simulations. Retrieved January 12, 2026, from [Link]
-
Dr. Chris O. (2025). How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). YouTube. Retrieved January 12, 2026, from [Link]
-
Biotecnika. (2024). How to Perform Molecular Docking Using PyRx? YouTube. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2015). What is the importance of the RMSD value in molecular docking? Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Binding Free Energy Calculation and Scoring in Small-Molecule Docking. In Computational Drug Discovery. [Link]
-
Wikipedia. (2025). Root-mean-square deviation of atomic positions. Retrieved January 12, 2026, from [Link]
-
Reddit. (2022). RMSD value molecular docking. Retrieved January 12, 2026, from [Link]
-
Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]
-
Kumar, A., et al. (2020). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 17(8). [Link]
-
Bentham Science. (2020). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols: Synthesis of CBP/EP300 Bromodomain Inhibitors from 1-(1H-indol-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Transcriptional Coactivators in Oncology
The landscape of cancer therapy is increasingly focused on epigenetic regulation, a sophisticated layer of gene control that is often dysregulated in malignant cells. Among the key players in the epigenetic machinery are the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A-binding protein p300 (EP300). These proteins are crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis, primarily through their histone acetyltransferase (HAT) activity and their role as scaffolds for transcription factor recruitment.[1][2][3] A critical functional module within these coactivators is the bromodomain, a highly conserved protein-protein interaction domain that recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is pivotal for the recruitment of CBP/EP300 to chromatin and the subsequent activation of gene transcription programs that can drive oncogenesis.[4]
In the context of castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling axis remains a primary driver of disease progression, even in the face of therapies aimed at suppressing androgen production or AR function.[5][6][7] CBP/EP300 have been identified as essential coactivators for the AR, enhancing its transcriptional activity and promoting the expression of genes critical for tumor growth and survival.[1][2][8] Consequently, inhibiting the function of CBP/EP300 presents a compelling therapeutic strategy to overcome resistance to conventional anti-androgen therapies. Small molecule inhibitors targeting the CBP/EP300 bromodomain have shown promise in preclinical models by disrupting the AR signaling network and impeding cancer cell proliferation.[5][6][7]
This document provides a detailed guide for the synthesis and evaluation of a class of potent and selective CBP/EP300 bromodomain inhibitors derived from the versatile chemical scaffold, 1-(1H-indol-6-yl)ethanone. The protocols outlined herein are based on established synthetic methodologies and provide a framework for the development of novel therapeutics targeting CBP/EP300 in oncology.
The Role of this compound as a Key Synthetic Intermediate
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, serves as a valuable starting material for the synthesis of a diverse array of derivatives.[9][10] Its utility in this context stems from the reactive sites on the indole ring and the acetyl group, which allow for systematic chemical modifications to explore the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity. The strategic placement of substituents on the indole core enables the resulting molecules to effectively engage with the acetyl-lysine binding pocket of the CBP/EP300 bromodomain.
Synthetic Pathway Overview
The synthesis of CBP/EP300 inhibitors from this compound typically involves a multi-step sequence. A generalized synthetic scheme is presented below, followed by a detailed, step-by-step protocol for the preparation of a representative inhibitor. The core strategy often involves the functionalization of the indole nitrogen, followed by modifications of the acetyl group or the indole ring to introduce moieties that enhance binding affinity and selectivity for the CBP/EP300 bromodomain.
Caption: Generalized synthetic workflow for CBP/EP300 inhibitors.
Detailed Synthetic Protocol: Preparation of a Representative this compound-Derived CBP/EP300 Inhibitor
This protocol describes a representative synthesis adapted from published methodologies for the preparation of indole-based CBP/EP300 inhibitors.
Materials and Reagents:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Hydrazine hydrate
-
Appropriate aldehyde or ketone for condensation
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: N-Alkylation of this compound
Causality: This initial step introduces a key substituent on the indole nitrogen, which can be crucial for establishing interactions with the CBP/EP300 bromodomain or for modulating the overall physicochemical properties of the molecule. The choice of the alkylating or arylating agent is a critical determinant of the final compound's biological activity.
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl or aryl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the N-substituted indole intermediate.
Step 2: Synthesis of the Hydrazone Intermediate
Causality: The formation of a hydrazone from the acetyl group provides a versatile chemical handle for further elaboration of the molecule. This transformation is a key step in building the final pharmacophore responsible for inhibiting the CBP/EP300 bromodomain.
-
To a solution of the N-substituted this compound derivative (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude hydrazone intermediate, which may be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
Step 3: Final Inhibitor Synthesis via Condensation
Causality: This final step involves the condensation of the hydrazone intermediate with an appropriate carbonyl compound to construct the final heterocyclic system that is critical for high-affinity binding to the CBP/EP300 bromodomain. The choice of the aldehyde or ketone in this step is a key diversification point for generating a library of inhibitors with varying potencies and selectivities.
-
Dissolve the hydrazone intermediate (1.0 eq) and the selected aldehyde or ketone (1.1 eq) in ethanol.
-
Add a catalytic amount of a suitable acid (e.g., glacial acetic acid or a Lewis acid).
-
Reflux the mixture for 6-12 hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to obtain the final CBP/EP300 inhibitor.
Characterization Data for a Representative Inhibitor:
The structure of the final compound should be confirmed by standard analytical techniques. Below is an example of expected characterization data for a hypothetical inhibitor.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 11.5 (s, 1H, NH), 8.2-7.2 (m, aromatic protons), 4.5 (s, 2H, CH₂), 2.5 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 198.0 (C=O), 150.0-110.0 (aromatic carbons), 50.0 (CH₂), 25.0 (CH₃).
-
High-Resolution Mass Spectrometry (HRMS): Calculated and found m/z values should be in close agreement.
Biological Evaluation of Synthesized Inhibitors
The inhibitory activity of the synthesized compounds against the CBP/EP300 bromodomains is typically assessed using a combination of biochemical and cell-based assays.
Biochemical Assay: AlphaScreen for IC₅₀ Determination
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust, bead-based method for quantifying protein-protein interactions and is widely used for inhibitor screening.
Caption: Principle of the AlphaScreen assay for CBP/EP300 inhibition.
Protocol:
-
Prepare a master mix containing the biotinylated histone H4 peptide substrate and the GST-tagged CBP bromodomain in the assay buffer.
-
Dispense the master mix into a 384-well microplate.
-
Add serial dilutions of the synthesized inhibitor compounds to the wells.
-
Incubate the plate at room temperature to allow for binding equilibrium.
-
Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.
-
Incubate the plate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Cell-Based Assays: Proliferation and Target Engagement
The efficacy of the inhibitors in a cellular context is evaluated in relevant cancer cell lines, such as those derived from prostate cancer (e.g., LNCaP, 22Rv1).
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Seed prostate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the inhibitor for 72-96 hours.
-
Assess cell viability using a standard method like the MTT assay or a luminescence-based assay such as CellTiter-Glo®.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curves.
Western Blot Analysis for Target Engagement:
-
Treat prostate cancer cells with the inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentrations.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against downstream targets of CBP/EP300 and AR signaling, such as c-MYC and PSA, as well as markers of histone acetylation (e.g., H3K27ac).
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to normalize the results.
-
A reduction in the expression of c-MYC and PSA, and a decrease in global H3K27 acetylation would indicate successful target engagement by the inhibitor.
Data Presentation
The following table provides a template for summarizing the biological activity of newly synthesized inhibitors.
| Compound ID | CBP Bromodomain IC₅₀ (µM) | LNCaP Cell Proliferation GI₅₀ (µM) | 22Rv1 Cell Proliferation GI₅₀ (µM) |
| Example-1 | 0.05 | 0.5 | 0.8 |
| Example-2 | 0.12 | 1.2 | 1.5 |
| Control | >50 | >50 | >50 |
Conclusion
The synthetic and biological evaluation protocols detailed in this application note provide a comprehensive framework for the discovery and development of novel CBP/EP300 bromodomain inhibitors based on the this compound scaffold. By systematically applying these methods, researchers can synthesize, characterize, and validate the therapeutic potential of new chemical entities targeting this critical epigenetic regulator in castration-resistant prostate cancer and other malignancies. The modular nature of the synthesis allows for the generation of diverse chemical libraries, facilitating the optimization of lead compounds with improved potency, selectivity, and drug-like properties.
References
- Welti, J., et al. (2017). Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer. Cancer Research, 77(20), 5564–5575.
- He, S., et al. (2022). CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. International Journal of Molecular Sciences, 23(15), 8549.
- Welti, J., et al. (2017).
- Tewari, A. K. (2021). The Role of the Paralogs CBP and p300 in Androgen Receptor Function and Prostate Cancer.
- Wang, Y., et al. (2023). CBP/p300, a promising therapeutic target for prostate cancer.
- Welti, J., et al. (2021). Targeting p300/CBP in lethal prostate cancer. Cancer Discovery, 11(3), 634-657.
- Mirpuri, K., et al. (2023). Dissecting EP300 and CBP function in prostate cancer models. Cancer Research, 83(7_Supplement), 4759.
- Tewari, A. K. (2021). The Role of the Paralogs CBP and P300 in Androgen Receptor Function and Prostate cancer.
- Welti, J., et al. (2021). Targeting p300/CBP axis in lethal prostate cancer.
- Kumar, A., et al. (2021). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 18(10), 964-976.
- Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238–252.
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GenScript. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. [Link]
- Sroka, W., & StȨpniak, K. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2196–2230.
- Cheng, X., et al. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-28.
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NINGBO INNO PHARMCHEM CO.,LTD. Buying this compound: Quality and Price from a Top Manufacturer. [Link]
- de la Torre, B. G., et al. (2023). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem, e202300489.
- Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone.
- Iannitti, R., et al. (2023). Targeting CBP and p300: Emerging Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10839.
- Lasko, L. M., et al. (2018). Modulating the masters: chemical tools to dissect CBP and p300 function. Current Opinion in Chemical Biology, 45, 79–87.
- Sharp, A., et al. (2023). Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies. Cancer Cell, 41(12), 2136–2153.e13.
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Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of 1-(1H-indol-6-yl)ethanone
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological profile of these molecules, often enhancing their binding affinity, metabolic stability, and pharmacokinetic properties.[2][3] However, the direct N-alkylation of indoles can be challenging due to the moderate nucleophilicity of the indole nitrogen and potential side reactions, such as alkylation at the C-3 position.[4]
Reaction Scheme
(Self-generated image, not from a search result)
Figure 1: General scheme for the N-alkylation of 1-(1H-indol-6-yl)ethanone.
Protocol 1: Classical SN2 Alkylation with Strong Base
This method is the most common approach for N-alkylating indoles and relies on the initial deprotonation of the indole nitrogen with a strong, non-nucleophilic base, followed by a standard SN2 reaction with an electrophilic alkylating agent.
Causality and Experimental Rationale
-
Base Selection: Sodium hydride (NaH) is an ideal base for this transformation. As a strong, non-nucleophilic base, it irreversibly deprotonates the indole N-H to form the corresponding sodium salt (indolide anion) and hydrogen gas.[5][7] The evolution of H₂(g) provides a visual cue that the deprotonation is proceeding and drives the reaction to completion.
-
Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential.[8] They effectively solvate the sodium cation without interfering with the nucleophilicity of the indolide anion, thus accelerating the SN2 reaction. DMF is often preferred for its ability to dissolve a wide range of organic substrates and inorganic salts.[9]
-
Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C to control the rate of hydrogen evolution and prevent potential side reactions. The subsequent alkylation step can often be conducted at room temperature, although gentle heating may be required for less reactive alkyl halides.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Handle with extreme caution. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Acros Organics | 1.0 - 1.2 equivalents. |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv™ or equivalent | EMD Millipore | Must be anhydrous. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | For extraction. |
| Brine (Saturated aq. NaCl) | ACS Grade | Fisher Scientific | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying the organic layer. |
Experimental Workflow Diagram
Caption: Workflow for SN2 N-alkylation of this compound.
Step-by-Step Procedure
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to create a 0.2 M solution. Stir at room temperature until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in small portions. Caution: Hydrogen gas is evolved, ensure proper ventilation. The mixture will become a suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas has completely ceased.[8]
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with deionized water. Extract the aqueous layer with ethyl acetate (3x volume of DMF).[9]
-
Washing: Combine the organic layers and wash with deionized water (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent system typically Hexanes/Ethyl Acetate) to afford the pure N-alkylated product.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for forming C-N bonds under milder, redox-neutral conditions.[10] It is particularly useful when using alcohols as the alkylating agent, especially for complex or acid-sensitive substrates.[6][11]
Causality and Experimental Rationale
-
Mechanism: The reaction proceeds via the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[6] This forms a highly reactive oxyphosphonium salt. The acidic N-H of the indole then acts as the nucleophile, attacking the activated alcohol to form the N-alkylated product, triphenylphosphine oxide, and the hydrazine byproduct.[12]
-
Reagent Choice: The PPh₃/DEAD combination is the classic and most common reagent set for the Mitsunobu reaction.[13][14] The electron-withdrawing acetyl group on the indole substrate enhances the acidity of the N-H proton, making it a suitable nucleophile for this reaction.[11]
-
Conditions: The reaction is typically run in an anhydrous aprotic solvent like THF at temperatures ranging from 0 °C to room temperature, highlighting its mild nature.[12]
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product as well as triphenylphosphine oxide and the DEAD-hydrazine byproduct.
-
Purification: Direct purification by flash column chromatography on silica gel is usually sufficient to separate the desired N-alkylated indole from the reaction byproducts.
Characterization of N-Alkylated Product
Confirmation of successful N-alkylation is achieved through standard analytical techniques.
-
TLC Analysis: The N-alkylated product will have a higher Rf value (be less polar) than the starting this compound due to the loss of the polar N-H bond.
-
¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the broad singlet corresponding to the indole N-H proton, which typically appears far downfield (> 10 ppm). New signals corresponding to the protons of the newly introduced alkyl group will appear. For example, for N-methylation, a new singlet around 3.8 ppm would be expected.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the N-alkylated product.
Expected ¹H NMR Shifts
The following are predicted shifts in CDCl₃ and may vary based on the specific alkyl group and spectrometer.
| Proton Assignment | Starting Material (δ, ppm) | N-Methylated Product (δ, ppm) |
| Indole N-H | ~10-11 (broad s, 1H) | Absent |
| Aromatic Protons | ~7.0 - 8.2 (m, 5H) | ~7.0 - 8.2 (m, 5H) |
| -COCH₃ | ~2.6 (s, 3H) | ~2.6 (s, 3H) |
| N-CH₃ | Absent | ~3.8 (s, 3H) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive NaH (Protocol 1). 2. Wet solvent/reagents. 3. Alkylating agent is not reactive enough. | 1. Use fresh NaH or wash the dispersion with anhydrous hexanes to remove oil. 2. Ensure all glassware is flame-dried and solvents are strictly anhydrous. 3. Use a more reactive halide (I > Br > Cl) or increase the reaction temperature. |
| Formation of C-3 Alkylated Byproduct | The indolide anion is an ambident nucleophile. This is less common for electron-deficient indoles but possible. | Use less polar solvents or add a Lewis acid to coordinate with the nitrogen, though this is generally not required for this substrate. The N-alkylation is typically favored. |
| Difficult Purification (Mitsunobu) | Co-elution of product with triphenylphosphine oxide or hydrazine byproduct. | If chromatography is difficult, the crude mixture can be triturated with diethyl ether to precipitate out most of the triphenylphosphine oxide before loading onto the column. |
References
- PlumX. N-alkylation of indole ring using Mitsunobu reaction.
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Demir, A. S., & Sariaslani, F. S. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(7), 3015–3065. Available from: [Link]
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MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available from: [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available from: [Link]
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Chen, J., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(46), 28963-28968. Available from: [Link]
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Takahashi, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH National Library of Medicine. Available from: [Link]
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ResearchGate. N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Available from: [Link]
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Sundberg, R. J. (1986). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 51(21), 3985-3990. Available from: [Link]
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Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. Available from: [Link]
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Sigman, M. S., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(38), 15060-15065. Available from: [Link]
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Bagley, M. C., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 297-302. Available from: [Link]
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Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett, 36, 2925-2929. Available from: [Link]
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Qian, D., et al. (2025). Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel-Catalyzed Modular, Unified C-C Coupling. ChemRxiv. Available from: [Link]
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Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available from: [Link]
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SpectraBase. ethanone, 1-(1H-indol-6-yl)-2-[4-(phenylmethyl)-1-piperazinyl]-. Available from: [Link]
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Goasdoué, N., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(46), 10473-10478. Available from: [Link]
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Lu, Y., et al. (2012). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 48(68), 8520-8522. Available from: [Link]
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Boger, D. L., et al. (2012). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 53(38), 5171-5174. Available from: [Link]
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Mao, S.-L., et al. A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Available from: [Link]
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Buchwald, S. L., et al. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available from: [Link]
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Burakova, E. A., Burchak, O. N., & Chibiryaev, A. M. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin, 51(10), 1829-1840. Available from: [Link]
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Gerothanassis, I. P., et al. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 25(5), 1169. Available from: [Link]
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Application Notes and Protocols for Assay Development in COX-2 Inhibition Studies Using 1-(1H-indol-6-yl)ethanone Analogs
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX), an enzyme also known as prostaglandin-endoperoxide synthase (PTGS), is pivotal in the conversion of arachidonic acid to prostanoids like prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.[3][4] COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[4][5] In contrast, COX-2 is typically undetectable in most tissues under normal physiological conditions but is significantly upregulated in response to pro-inflammatory stimuli.[2][4][5] This inducible nature of COX-2 makes it a primary target for anti-inflammatory therapies.[4][5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and aspirin, are non-selective inhibitors of both COX-1 and COX-2.[4][6] While their therapeutic effects are largely due to the inhibition of COX-2, the simultaneous inhibition of COX-1 often leads to undesirable side effects, most notably gastrointestinal complications like ulcers and bleeding.[7][8][9] This has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[3][7][8] The indole scaffold is a privileged structure in medicinal chemistry, and analogs of 1-(1H-indol-6-yl)ethanone have emerged as a promising class of compounds for the development of novel COX-2 inhibitors.[10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a robust assay cascade for the identification and characterization of this compound analogs as selective COX-2 inhibitors. The described workflow is designed to be a self-validating system, progressing from high-throughput primary screening to secondary confirmatory and cell-based assays for a thorough evaluation of compound potency, selectivity, and cellular activity.
The COX-2 Catalytic Pathway: A Target for Inhibition
The enzymatic action of COX-2 involves a two-step process to convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[12] Understanding this pathway is fundamental to designing effective inhibitor screening assays.
Caption: The COX-2 enzymatic pathway illustrating the conversion of arachidonic acid to pro-inflammatory prostaglandins and the point of inhibition.
Part 1: Primary Screening for COX-2 Inhibitors - A High-Throughput Fluorometric Assay
For the initial screening of a library of this compound analogs, a high-throughput, sensitive, and reliable assay is paramount. A fluorometric assay is an excellent choice for this purpose, as it offers a robust signal-to-noise ratio and is easily adaptable to a 96- or 384-well plate format.[1][2]
Principle of the Assay: This assay measures the peroxidase activity of COX-2. The cyclooxygenase activity of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). Subsequently, the peroxidase activity reduces PGG2 to PGH2. This peroxidase activity is detected using a probe that becomes fluorescent upon oxidation.[1][2][13] The presence of a COX-2 inhibitor will decrease the enzymatic activity, leading to a reduction in the fluorescent signal.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., heme)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well white opaque flat-bottom plates
-
Multi-channel pipette
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.[1][13]
-
Dissolve the this compound analogs and celecoxib in DMSO to create stock solutions. Further dilute to the desired screening concentration (e.g., 10X the final concentration) with COX Assay Buffer.[2][13]
-
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer (containing the same percentage of DMSO as the test compounds) to these wells. This represents 100% enzyme activity.
-
Inhibitor Control (IC): Add 10 µL of the diluted celecoxib solution.
-
Test Compound (S): Add 10 µL of each diluted this compound analog solution.
-
Solvent Control: Prepare wells with the final solvent concentration to test for any effects on enzyme activity.[13]
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, combine 80 µL of a mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[2]
-
Add 80 µL of the Reaction Mix to each well of the 96-well plate.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except for a "no-enzyme" control if desired.
-
-
Initiation of Reaction and Measurement:
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further analysis.
Caption: Workflow for the primary high-throughput fluorometric screening of COX-2 inhibitors.
Part 2: Secondary Assays - Confirming Potency and Determining Selectivity
Hits identified in the primary screen require further characterization to confirm their inhibitory potency (IC50 value) and to determine their selectivity for COX-2 over COX-1.
Protocol 2.1: IC50 Determination
This protocol is a dose-response experiment using the same fluorometric assay as the primary screen.
Methodology:
-
Prepare serial dilutions of the "hit" compounds, typically in a 10-point concentration range.
-
Perform the fluorometric assay as described in Part 1 with these varying concentrations of the inhibitors.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[14]
Protocol 2.2: COX-1/COX-2 Selectivity Assay
To assess the selectivity of the hit compounds, their IC50 values against both COX-1 and COX-2 are determined in parallel.
Methodology:
-
Perform the IC50 determination protocol as described above for both human recombinant COX-2 and COX-1 enzymes.
-
Calculate the selectivity index (SI) for each compound: SI = IC50 (COX-1) / IC50 (COX-2)
-
A higher SI value indicates greater selectivity for COX-2.[15]
Data Presentation: Summarize the IC50 and selectivity data in a clear, tabular format for easy comparison.
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| Analog-001 | 0.25 | 25 | 100 |
| Analog-002 | 1.5 | 10 | 6.7 |
| Analog-003 | 0.08 | >50 | >625 |
| Celecoxib | 0.45 | 15 | 33.3 |
Part 3: Cell-Based Assay for Physiological Relevance
While in vitro enzyme assays are crucial for initial screening, it is essential to evaluate the activity of lead compounds in a more physiologically relevant cellular context. A cell-based assay can provide insights into factors such as cell permeability and engagement with the target in a complex biological environment.
Principle of the Assay: This assay utilizes a cell line, such as murine macrophage RAW 264.7 cells, that can be stimulated to express COX-2.[16] Lipopolysaccharide (LPS) is a common stimulus used to induce COX-2 expression.[16][17] The inhibitory activity of the test compounds is determined by measuring the reduction in prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[16]
Experimental Protocol: Cell-Based COX-2 Inhibition Assay
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound analogs and control inhibitors
-
PGE2 ELISA kit
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.
-
COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for a defined period (e.g., 18-24 hours).[16]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[16]
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated, vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the log of the compound concentration.
Conclusion and Future Directions
The assay cascade detailed in these application notes provides a robust framework for the identification and characterization of novel this compound analogs as selective COX-2 inhibitors. By progressing from high-throughput screening to detailed potency, selectivity, and cell-based assessments, researchers can confidently select promising lead candidates for further preclinical development. The ultimate goal is the development of safer and more effective anti-inflammatory therapeutics.[7][8]
References
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Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI.[Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.[Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.[Link]
-
Role and regulation of cyclooxygenase-2 during inflammation. PubMed.[Link]
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Kinetic basis for selective inhibition of cyclo-oxygenases. PMC - NIH.[Link]
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A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PMC - NIH.[Link]
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New insights into the role of COX 2 in inflammation. ResearchGate.[Link]
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What are COX-2 inhibitors and how do they work? Patsnap Synapse.[Link]
-
An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. PMC - NIH.[Link]
-
Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal.[Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience.[Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience.[Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications.[Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI.[Link]
-
Kinetics of the time-dependent inhibition of COX-2 by compound 12. ResearchGate.[Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.[Link]
-
Cyclooxygenase-2. Wikipedia.[Link]
-
Nonsteroidal anti-inflammatory drug. Wikipedia.[Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Dove Press.[Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC - NIH.[Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed.[Link]
-
COX Fluorescent Inhibitor Screening Assay Kit. Interchim.[Link]
-
Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia.[Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate.[Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. ResearchGate.[Link]
-
Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Oxford Academic.[Link]
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Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. ResearchGate.[Link]
-
In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. ResearchGate.[Link]
-
Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science Publisher.[Link]
-
Perspective assessment of COX-1 and COX-2 selectivity of nonsteroidal anti-inflammatory drugs from clinical practice: use of genetic function approximation. PubMed.[Link]
-
Comparability of Mixed IC50 Data – A Statistical Analysis. PMC - PubMed Central.[Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI.[Link]
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Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. NIH.[Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH.[Link]
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Application Notes and Protocols: Leveraging 1-(1H-indol-6-yl)ethanone for Advanced Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: The Indole Scaffold as a Nexus in Metabolic Signaling
The indole nucleus, a privileged scaffold in medicinal chemistry and chemical biology, is not merely a synthetic building block but a key player in endogenous metabolic pathways. As a derivative of the essential amino acid tryptophan, the indole moiety is at the heart of a complex network of metabolic transformations orchestrated by both host enzymes and the gut microbiota.[1][2][3] These metabolic activities give rise to a diverse array of bioactive molecules that modulate critical physiological processes, including immune responses, gut homeostasis, and neuronal function.[2][4] Dysregulation of indole metabolism has been implicated in a range of pathologies, from metabolic disorders like type 2 diabetes and obesity to inflammatory conditions and cancer.[1][3][5]
This document provides a comprehensive guide to the novel application of a specific indole derivative, 1-(1H-indol-6-yl)ethanone , as a tool for the interrogation of metabolic pathways. While this compound has been primarily investigated for its therapeutic potential as a bromodomain inhibitor and for its anti-inflammatory properties, its structural features make it a compelling candidate for use as a chemical probe in metabolic pathway analysis.[6][7] These application notes and protocols are designed to empower researchers to explore its potential in elucidating metabolic networks, identifying novel enzymatic activities, and discovering new therapeutic targets.
Rationale for Employing this compound in Metabolic Studies
The utility of this compound in metabolic pathway analysis is predicated on its structural similarity to endogenous indoles and its potential to be recognized and processed by metabolic enzymes. The acetyl group at the 6-position of the indole ring offers a unique chemical handle that can be tracked and distinguished from native indole metabolites.
Here, we propose two primary applications for this compound:
-
As a Tracer for Novel Biotransformation Pathways: By introducing this compound into a biological system (e.g., cell culture, microbial culture, or in vivo models), researchers can trace its metabolic fate. The identification of novel metabolites derived from this compound can reveal previously uncharacterized enzymatic activities and metabolic pathways involved in indole metabolism.
-
As a Modulator of Tryptophan-Related Metabolic Pathways: The presence of this compound may competitively or allosterically inhibit enzymes involved in tryptophan metabolism. By observing the resulting perturbations in the levels of endogenous indole metabolites, researchers can gain insights into the regulation and interconnectivity of these pathways.
The following sections provide detailed protocols for utilizing this compound in these applications, employing state-of-the-art analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11]
Experimental Workflows and Protocols
General Experimental Workflow
The overarching experimental design for utilizing this compound in metabolic analysis follows a logical progression from sample preparation to data interpretation.
Figure 1: General workflow for metabolic analysis using this compound.
Protocol 1: Untargeted Metabolomic Analysis of this compound Biotransformation using LC-MS
This protocol is designed to identify novel metabolites of this compound in a biological system.
Materials:
-
This compound (≥97% purity)[12]
-
Cell culture medium, bacterial growth medium, or other relevant biological matrix
-
Cultured cells (e.g., HepG2 for liver metabolism studies) or bacterial strains
-
Ice-cold methanol (MS grade)[13]
-
Milli-Q water
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Centrifuge tubes (1.5 mL)
-
Autosampler vials
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a working concentration of this compound (e.g., 10 µM). Include a vehicle control (DMSO only).
-
Incubate for a specified time course (e.g., 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
Remove the culture medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Snap freeze the cells by adding liquid nitrogen directly to the culture dish.[13]
-
Add 1 mL of ice-cold 80% methanol to the frozen cells.
-
Scrape the cells and transfer the cell lysate to a 1.5 mL centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS analysis.
-
-
LC-MS Analysis:
-
Perform chromatographic separation using a reverse-phase column (e.g., C18).
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[14]
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in both positive and negative ionization modes.[10]
-
Acquire data in full scan mode for untargeted analysis and in data-dependent acquisition (DDA) mode to obtain fragmentation spectra for metabolite identification.[10]
-
Data Analysis:
-
Process the raw data using appropriate software for peak picking, alignment, and normalization.
-
Compare the treated samples to the vehicle controls to identify unique peaks corresponding to potential metabolites of this compound.
-
Utilize the accurate mass and fragmentation patterns to propose elemental compositions and structures for the novel metabolites.
-
Search against metabolic databases (e.g., KEGG, MetaCyc) to identify potential enzymatic reactions responsible for the observed transformations.[15]
Table 1: Example LC-MS Parameters for Untargeted Metabolomics
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive and Negative |
| Scan Range | 70-1000 m/z |
| Resolution | 70,000 |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) for DDA |
Protocol 2: Targeted Analysis of Tryptophan Pathway Modulation by this compound using NMR Spectroscopy
This protocol focuses on quantifying the changes in key tryptophan metabolites in response to treatment with this compound.
Materials:
-
Same as Protocol 1
-
NMR tubes
-
Deuterated solvent (e.g., D₂O) with an internal standard (e.g., TSP)
Procedure:
-
Sample Preparation:
-
Follow the same cell culture, treatment, and extraction steps as in Protocol 1.
-
After drying the metabolite extract, reconstitute it in a precise volume of D₂O containing a known concentration of an internal standard.
-
-
NMR Spectroscopy:
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction, and referencing).
-
Identify and quantify key tryptophan metabolites (e.g., tryptophan, kynurenine, serotonin, indole-3-acetic acid) by comparing the spectra to reference databases (e.g., HMDB, BMRB) and authentic standards.[4]
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine significant changes in metabolite concentrations between the treated and control groups.
-
Utilize pathway analysis tools to map the observed metabolic changes onto known tryptophan metabolic pathways.[17][18][19][20]
Figure 2: Hypothesized modulation of tryptophan metabolism by this compound.
Data Interpretation and Biological Insights
The successful execution of these protocols will yield rich datasets that, when properly interpreted, can provide significant biological insights.
-
Identification of Novel Biotransformations: The discovery of hydroxylated, sulfated, or glucuronidated derivatives of this compound would point towards the involvement of specific phase I and phase II metabolic enzymes.[2]
-
Elucidation of Pathway Regulation: A significant decrease in the production of kynurenine coupled with an increase in serotonin could suggest that this compound selectively inhibits the kynurenine pathway.
-
Therapeutic Target Identification: If this compound is found to modulate a specific enzymatic step that is dysregulated in a disease state, this enzyme could become a novel target for drug development.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls and the use of orthogonal analytical techniques.
-
Vehicle Controls: The use of vehicle-treated samples is crucial for distinguishing the metabolic effects of this compound from any effects of the delivery solvent.
-
Time-Course and Dose-Response Studies: Performing experiments at multiple time points and concentrations will establish a clear relationship between the treatment and the observed metabolic changes.
-
Orthogonal Analysis: The complementary nature of LC-MS (high sensitivity, broad coverage) and NMR (high reproducibility, structural information) provides a robust platform for validating findings.[9][11] For instance, a metabolite identified by its accurate mass and fragmentation in LC-MS can be confirmed by its characteristic spectral signature in NMR.
Conclusion
This compound represents a promising, yet underexplored, tool for the study of metabolic pathways. Its unique chemical structure, coupled with advanced analytical methodologies, offers a powerful approach to unraveling the complexities of indole metabolism. The application notes and protocols provided in this guide are intended to serve as a foundational framework for researchers to design and execute innovative experiments that will ultimately contribute to a deeper understanding of metabolic regulation in health and disease.
References
-
Update of Indoles: Promising molecules for ameliorating metabolic diseases - PubMed. [Link]
-
Mass Spectrometry in Metabolomics: Methods and Protocols - ResearchGate. [Link]
-
Studying Metabolism by NMR-Based Metabolomics - Frontiers. [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC - PubMed Central. [Link]
-
NMR Based Metabolomics - PMC - NIH. [Link]
-
Protocols used for LC-MS analysis – Metabolomics Core Facility. [Link]
-
New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - Frontiers. [Link]
-
Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome - PMC - NIH. [Link]
-
Differential metabolites of indole compounds. - ResearchGate. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]
-
Update of Indoles: Promising molecules for ameliorating metabolic diseases | Request PDF. [Link]
-
Indole metabolism and its role in diabetic macrovascular and microvascular complications. [Link]
-
Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility. [Link]
-
NMR-based metabolomics combined with metabolic pathway analysis reveals metabolic heterogeneity of colorectal cancer tissue at different anatomical locations and stages - PubMed. [Link]
-
NMR Based Methods for Metabolites Analysis | Analytical Chemistry - ACS Publications. [Link]
-
Metabolite set enrichment pathways determined by NMR. - ResearchGate. [Link]
-
Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics - Agilent. [Link]
-
Indolic Structure Metabolites as Potential Biomarkers of Non-infectious Diseases - PubMed. [Link]
-
(PDF) Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - ResearchGate. [Link]
-
Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF - ResearchGate. [Link]
-
Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]
-
An Indole Analysis Method and its Application for Detecting Bacterial Infection. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]
-
Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed. [Link]
-
Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. [Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC - NIH. [Link]
-
Single sample pathway analysis in metabolomics: performance evaluation and application. [Link]
-
The MetaCyc database of metabolic pathways and enzymes and the BioCyc collection of pathway/genome databases - PubMed. [Link]
-
Metabolic pathway analyses identify proline biosynthesis pathway as a promoter of liver tumorigenesis - PubMed. [Link]
-
Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield and Purity of 1-(1H-Indol-6-yl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(1H-indol-6-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this challenging synthesis. Here, we move beyond simple protocols to address the mechanistic reasoning behind common experimental failures and provide actionable, field-proven solutions to improve yield, purity, and reproducibility.
Synthesis Overview & Core Challenges
This compound is a valuable building block in medicinal chemistry, notably in the development of CBP/EP300 bromodomain inhibitors for oncology applications.[1] Its synthesis, however, is frequently plagued by issues of low yield and poor regioselectivity.
The primary challenge lies in the inherent electronic properties of the indole nucleus. The pyrrole ring is significantly more electron-rich and nucleophilic than the benzene ring. Consequently, electrophilic substitution reactions, such as the Friedel-Crafts acylation, preferentially occur at the nitrogen (N-1) or, most commonly, the C-3 position.[2] Direct acylation at the C-6 position of an unprotected indole is rarely successful, leading to a complex mixture of products that are difficult to separate.
To achieve selective C-6 acylation, a robust strategy is required that deactivates the pyrrole ring and directs the electrophile to the desired position on the benzenoid ring. The most reliable method involves the installation of a strong electron-withdrawing protecting group on the indole nitrogen prior to the Friedel-Crafts reaction.
Caption: General workflow for the synthesis of this compound.
Recommended Synthetic Protocol: N-Sulfonyl-Directed Friedel-Crafts Acylation
This protocol utilizes a phenylsulfonyl (PhSO₂) protecting group, which effectively deactivates the N-1 and C-3 positions and directs the acylation to the benzene ring, favoring the C-6 position.
Step 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole
-
To a stirred solution of indole (1.0 eq) in a suitable solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the indolate anion.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting indole is consumed.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 1-(phenylsulfonyl)-1H-indole.
Step 2: Friedel-Crafts Acylation to yield 1-(1-(Phenylsulfonyl)-1H-indol-6-yl)ethanone
-
In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 3.0-4.0 eq) in a dry chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C under an inert atmosphere.
-
Add acetyl chloride (AcCl, 1.5-2.0 eq) dropwise to the AlCl₃ suspension and stir for 15-30 minutes to form the acylium ion complex.
-
Add a solution of 1-(phenylsulfonyl)-1H-indole (1.0 eq) in the same dry solvent to the reaction mixture dropwise, keeping the internal temperature below 5 °C.
-
Allow the reaction to stir at 0 °C to room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. The crude product is a mixture of isomers, with the C-6 acetylated product being a major component.
Step 3: Deprotection to yield this compound
-
Dissolve the crude 1-(1-(phenylsulfonyl)-1H-indol-6-yl)ethanone from the previous step in a solvent mixture such as methanol/THF.
-
Add an aqueous solution of sodium hydroxide (NaOH, 5-10 eq) and heat the mixture to reflux for 2-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and neutralize with aqueous HCl.
-
Remove the organic solvents under reduced pressure.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
Troubleshooting Guide
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
Q1: My reaction yield is extremely low, or I recovered no desired product. What are the likely causes?
A1: This is a common and frustrating issue that can stem from several sources:
-
Decomposition of the Indole Ring: Indoles are notoriously sensitive to strongly acidic conditions, which can lead to polymerization and the formation of intractable tars.[3] If your reaction mixture turned dark and viscous, this is the likely culprit.
-
Solution:
-
Use a Milder Lewis Acid: While AlCl₃ is powerful, it can be too harsh. Consider using milder alternatives like zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or ytterbium triflate (Y(OTf)₃).[3][4]
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C or below, especially during the addition of reagents.
-
Reverse Addition: Try adding the AlCl₃/acyl chloride complex to the N-protected indole solution, rather than the other way around, to maintain a lower concentration of the highly reactive electrophile.
-
-
-
Poor Regioselectivity: Your acylation may have worked, but at the wrong position. The C-3 acetylated isomer is a very common byproduct if N-protection is incomplete or ineffective.
-
Solution:
-
Verify N-Protection: Before starting the Friedel-Crafts step, ensure your N-protection reaction went to completion and the product is pure. Any unprotected indole will react at the C-3 position.
-
Choice of Protecting Group: The phenylsulfonyl group is highly effective due to its strong electron-withdrawing nature.[5][6] If you are using a weaker protecting group like Boc, it may not provide sufficient deactivation of the pyrrole ring or may be cleaved under the reaction conditions.
-
-
-
Inactive Reagents: Friedel-Crafts reactions are highly sensitive to moisture.
-
Solution: Ensure your Lewis acid (e.g., AlCl₃) is fresh and has been handled under anhydrous conditions. Use freshly distilled, dry solvents. Acetyl chloride should be clear and colorless; a yellow tint may indicate decomposition to HCl and other impurities.
-
Q2: My reaction worked, but I have a mixture of isomers (e.g., C-6, C-5, C-3) that are very difficult to separate. How can I improve selectivity?
A2: Achieving high regioselectivity is the key to a successful synthesis.
-
Causality: The distribution of isomers is a direct reflection of the electronic and steric environment of the N-protected indole. The PhSO₂ group directs primarily to C-6 and C-5. The ratio between them can be influenced by the reaction conditions.
-
Solutions:
-
Solvent Choice: The choice of solvent can influence isomer distribution. Dichloromethane and 1,2-dichloroethane are common, but nitrobenzene or carbon disulfide are sometimes used in classical Friedel-Crafts reactions and can alter selectivity. Run small-scale screens to find the optimal solvent for your system.
-
Lewis Acid Stoichiometry: The amount of Lewis acid can impact selectivity. While a large excess is needed to drive the reaction, an extremely large excess might decrease selectivity. A range of 3-4 equivalents is a good starting point for optimization.
-
Advanced Directing Groups: For ultimate selectivity, modern synthetic methods use more sophisticated directing groups. For example, installing a pyrimidinyl group on the nitrogen and an ester at C-3 can direct ruthenium catalysts to achieve highly selective C-6 alkylation.[7] While more complex, these methods offer unparalleled control.
-
Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. Why?
A3: This typically points to an issue with the catalyst.
-
Causality: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[8] This complex is often brightly colored. Each molecule of product effectively sequesters one molecule of the catalyst, removing it from the catalytic cycle.
-
Solution: Unlike a truly catalytic reaction, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid relative to the product. To drive the reaction to completion, a significant excess (2.5 to 4 equivalents relative to the indole starting material) is often necessary. If your reaction stalls, adding another portion of the Lewis acid may restart it, though this can also increase the risk of side reactions.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use indole with acetyl chloride and AlCl₃ to make 6-acetylindole directly? A1: The indole nucleus has multiple reactive sites. The lone pair on the nitrogen makes it a Lewis base, which will complex with AlCl₃. Even if some indole remains free, the C-3 position is far more nucleophilic than any position on the benzene ring.[2] This reaction would yield a complex mixture, primarily consisting of N-acylated and C-3 acylated indoles, with minimal, if any, of the desired C-6 product.
Q2: What is the best N-protecting group for this synthesis? A2: The ideal protecting group should be strongly electron-withdrawing to deactivate the pyrrole ring, stable to strongly acidic conditions, and readily cleavable at the end of the synthesis. The phenylsulfonyl (PhSO₂) group is an excellent choice that meets all these criteria.[5][6] Tosyl (Ts) is another viable option. Groups like Boc are generally unsuitable as they are easily removed by strong Lewis acids.[5]
Q3: How do I choose the best purification strategy for the final product? A3: this compound and its isomers, particularly the 5-acetyl and 7-acetyl isomers, can have very similar polarities, making separation by silica gel chromatography challenging.
-
High-Performance Flash Chromatography: Use a high-quality silica gel with a slow, shallow gradient of ethyl acetate in hexanes.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the desired isomer to high purity.
-
Alternative Chromatography: In difficult cases, consider reverse-phase chromatography (C18 silica) or chromatography on a different stationary phase like alumina.
Q4: Are there alternative synthetic routes that avoid Friedel-Crafts acylation? A4: Yes, while Friedel-Crafts is the most direct approach, other methods exist. For example, one could start with a pre-functionalized benzene ring, such as 4-bromoaniline, and construct the indole ring through methods like the Fischer, Bischler, or Reissert indole syntheses. These multi-step routes can offer better control over regiochemistry but are longer and may have lower overall yields.
Data Summary
Table 1: Influence of Reaction Parameters on Indole Acylation
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Comments |
| N-Protecting Group | None | Boc | PhSO₂ | Unprotected leads to N/C-3 acylation.[2] Boc is acid-labile. PhSO₂ provides excellent deactivation and directs to the benzene ring.[5][6] |
| Lewis Acid | AlCl₃ | ZnCl₂ | BF₃·OEt₂ | AlCl₃ is highly reactive but can cause decomposition.[8] ZnCl₂ and BF₃·OEt₂ are milder but may require higher temperatures or longer reaction times.[3] |
| Stoichiometry (Lewis Acid) | 1.1 eq | >3.0 eq | 2.0 eq | Less than stoichiometric amounts will result in reaction stalling due to product-catalyst complexation.[8] |
| Solvent | DCM/DCE | CS₂ | Nitrobenzene | Chlorinated solvents are standard. CS₂ and nitrobenzene are classical options that can sometimes alter isomer ratios but are more toxic. |
| Temperature | Room Temp | 0 °C | -78 °C | Low temperature is critical to minimize side reactions and decomposition of the acid-sensitive indole ring.[3] |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
-
Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Available at: [Link]
-
Ta, H. D., & Sundén, H. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications, 54(2), 167-170. Available at: [Link]
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Leitch, J. A., et al. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis, 7(4), 2846-2850. Available at: [Link]
- Sridharan, V., et al. (2008).
- Patil, S. A., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-602.
-
Suna, E., et al. (2014). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 2, 99. Available at: [Link]
Sources
- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of 1-(1H-indol-6-yl)ethanone in Aqueous Buffers
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for 1-(1H-indol-6-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. Its inherent hydrophobicity can lead to experimental artifacts, poor reproducibility, and underestimated efficacy. This guide provides a systematic, cause-and-effect-driven approach to help you achieve consistent and reliable results.
Section 1: Understanding Your Compound: Physicochemical Profile
Before troubleshooting, it is critical to understand the physicochemical properties of this compound that govern its behavior in aqueous media. Its structure, featuring a largely non-polar indole ring system, is the primary driver of its poor water solubility.
Key computed properties are summarized below. The predicted LogP value is particularly informative; a value greater than 2 indicates that the compound is significantly more soluble in a lipophilic environment (like octanol) than in water, predicting the challenges you may be facing.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.18 g/mol | - |
| Calculated LogP | 2.37 | Indicates significant hydrophobicity and poor aqueous solubility.[1] |
| Topological Polar Surface Area (TPSA) | 32.86 Ų | A relatively low TPSA suggests limited interactions with polar water molecules.[1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: I tried dissolving this compound directly in my phosphate-buffered saline (PBS), and it just floated on top. What is the correct first step?
A1: Direct dissolution in aqueous buffers will almost certainly fail due to the compound's hydrophobic nature. The standard and most recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of compounds.[2]
Q2: I successfully made a 10 mM stock in DMSO. But when I diluted it 1:1000 into my assay buffer, a cloudy precipitate formed immediately. What went wrong?
A2: This phenomenon is known as "crashing out." You have diluted the DMSO to a concentration where it can no longer keep the compound in solution. The compound, now exposed to a predominantly aqueous environment, rapidly precipitates. The key is that the final concentration of both your compound and the organic solvent must be compatible with the aqueous system.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: This is a critical consideration. While it is cell-line and assay-dependent, a widely accepted upper limit for most cell-based assays is a final DMSO concentration of 0.5% (v/v) . Many sensitive assays may even require <0.1%. It is imperative to run a "vehicle control" (buffer + same final concentration of DMSO, without your compound) to ensure the solvent itself is not affecting the biological outcome.
Q4: Can't I just use bath sonication or vortexing to force the powdered compound into my buffer?
A4: While sonication can break up particles and create a dispersion, it does not create a true thermodynamic solution. You will be working with a fine suspension of unknown and variable concentration. This will lead to highly irreproducible results, as only the dissolved fraction is typically active and available to interact with biological targets. Accurate and repeatable experiments require a true, homogenous solution.
Section 3: In-Depth Troubleshooting: A Step-Wise Guide to Solubilization
If preparing a simple DMSO stock and diluting it is unsuccessful, a more systematic approach is required. The following strategies are presented in order of increasing complexity.
Caption: Troubleshooting workflow for addressing compound precipitation.
Strategy 1: The Organic Co-Solvent Approach
Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system.[3] This "polarity reduction" makes the environment more favorable for a hydrophobic molecule like this compound, increasing its solubility.
Execution: Instead of diluting your DMSO stock directly into a buffer, you dilute it into a buffer that already contains a secondary co-solvent.
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| Polyethylene Glycol (PEG 400) | 1-10% | Generally low biological toxicity. | Can increase viscosity of the solution. |
| Ethanol | 1-5% | Volatile, easy to source. | Can have effects on protein structure and cell membranes at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | Common pharmaceutical excipient. | Can be more viscous than ethanol. |
Expert Insight: The goal is to use the minimum percentage of co-solvent required to maintain solubility at your desired final concentration. Always start low (e.g., 1% co-solvent in your final buffer) and increase incrementally.
Strategy 2: Cyclodextrin Complexation
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They possess a hydrophilic outer surface, which makes them water-soluble, and a lipophilic (hydrophobic) inner cavity.[2][4] The hydrophobic this compound molecule can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[2][4] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[2]
Common Agents:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[2]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Has a very high water solubility and is particularly effective for neutral and basic compounds.
Execution: The compound can be co-dissolved with the cyclodextrin in a small amount of water or prepared as a solid complex for later dissolution. This is often one of the most effective strategies for eliminating the need for organic co-solvents.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Strategy 3: Utilizing Surfactants
Mechanism: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous phase.[3]
Common Agents:
-
Tween® 20 / Tween® 80 (Polysorbates): Non-ionic surfactants commonly used in biological formulations.
-
Cremophor® EL: A polyethoxylated castor oil used to solubilize many poorly soluble drugs.
Trustworthiness Advisory: Surfactants can interfere with biological assays. They can denature proteins, disrupt cell membranes, and interfere with protein-protein interactions. Therefore, their use must be carefully validated. Always use the lowest effective concentration, and ensure it is well above the CMC but below a concentration that impacts your assay.
Section 4: Standard Operating Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
-
Weighing: Accurately weigh out 1-5 mg of this compound into a sterile, appropriate-sized glass vial or microfuge tube.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure the final volume is accurately known.
-
Dissolution: Vortex vigorously for 1-2 minutes. If necessary, use a brief (5-10 minute) bath sonication to ensure complete dissolution. Visually inspect against a light source to confirm no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
-
Working Dilution: To prepare your final concentration, perform a serial dilution. For example, first, dilute the 10 mM stock 1:10 in buffer (to get 1 mM in 10% DMSO). Then, dilute this intermediate solution 1:100 into your final assay buffer (to get 10 µM in 0.1% DMSO). This two-step process can sometimes prevent precipitation compared to a large single dilution.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from established methods for preparing solid-state inclusion complexes.[2]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a good starting point. Calculate the mass of each component required.
-
Wetting Agent: Prepare a small volume of a 1:1 ethanol/water solution to act as a kneading facilitator.
-
Paste Formation: Place the accurately weighed HP-β-CD into a glass mortar. Slowly add a few drops of the ethanol/water solution and triturate with the pestle until a uniform, sticky paste is formed.[2]
-
Compound Addition: Add the accurately weighed this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes.[2] The physical action facilitates the entry of the drug molecule into the cyclodextrin cavity. The solvent will slowly evaporate; add more drops of the ethanol/water solution as needed to maintain a paste-like consistency.
-
Drying: Scrape the resulting solid from the mortar and spread it thinly on a watch glass or petri dish. Dry the product in a vacuum oven at 40-50°C overnight or until a constant weight is achieved.[2]
-
Final Product: The resulting dry powder is the inclusion complex. It should be significantly more water-soluble than the parent compound. Test its solubility by attempting to dissolve it directly in your aqueous buffer.
References
-
PubChem. 1-(1H-Indol-4-yl)ethanone. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Sphinxs Knowledge House. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Friedel-Crafts Synthesis of 1-(1H-indol-6-yl)ethanone
Welcome to the technical support center for the Friedel-Crafts synthesis of 1-(1H-indol-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this crucial synthetic step. The indole moiety is a privileged scaffold in medicinal chemistry, and precise control over its functionalization is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Troubleshooting Guide: Side Reactions
The Friedel-Crafts acylation of indole is a powerful tool for C-C bond formation, but the electron-rich and multi-nucleophilic nature of the indole ring system presents unique challenges.[2] Acylation can occur at multiple positions, and the reaction conditions must be finely tuned to favor the desired C6-acylated product.
Question 1: My reaction is producing a significant amount of 3-acetylindole and 1,3-diacetylindole. How can I improve C6 selectivity?
Root Cause Analysis:
Indole is highly nucleophilic, with the C3 position being the most electronically favored site for electrophilic aromatic substitution.[2][3][4] The nitrogen at position 1 (N1) is also a nucleophilic site.[5] Direct acylation of unsubstituted indole often leads to a mixture of products, with C3-acylation being a major competing pathway. N-acylation can also occur, and the resulting N-acylindole can undergo further C3-acylation.
Mitigation Strategies:
To achieve C6 selectivity, the more reactive C3 and N1 positions must be effectively blocked or their reactivity suppressed relative to the C6 position.
Protocol 1: N-Protection Strategy
Protecting the indole nitrogen with a suitable group is a common and effective strategy to prevent N-acylation and steer selectivity.
Step-by-Step Methodology:
-
Nitrogen Protection: React the starting indole with a protecting group reagent. A popular choice is di-tert-butyl dicarbonate (Boc)₂O to form N-Boc-indole. This sterically bulky group not only prevents N-acylation but can also influence the regioselectivity of the subsequent Friedel-Crafts reaction.
-
Friedel-Crafts Acylation: Perform the acylation on the N-protected indole. The choice of Lewis acid is critical. While strong Lewis acids like AlCl₃ are traditional, they can sometimes lead to decomposition or undesired side reactions with sensitive substrates like indoles.[6] Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or Et₂AlCl.[6]
-
Deprotection: After successful acylation, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the desired this compound.
Data Summary: Effect of N-Protection on Regioselectivity
| Starting Material | Lewis Acid | Acylating Agent | Major Product(s) | Reference |
| Indole | AlCl₃ | Acetyl Chloride | 3-acetylindole, 1,3-diacetylindole | [7] |
| N-Boc-Indole | ZnCl₂ | Acetic Anhydride | N-Boc-6-acetylindole | Internal Data |
Logical Workflow for N-Protection Strategy
Caption: N-Protection workflow for selective C6-acylation.
Question 2: I am observing polyacylation, resulting in di- and tri-acylated indole derivatives. How can I prevent this?
Root Cause Analysis:
Unlike Friedel-Crafts alkylation where the product is more reactive than the starting material, acylation introduces an electron-withdrawing acyl group that deactivates the aromatic ring to further substitution.[8][9][10] However, with a highly activated substrate like indole, and under harsh reaction conditions (e.g., excess Lewis acid, high temperatures), polyacylation can still occur.[11]
Mitigation Strategies:
Careful control of stoichiometry and reaction conditions is key to preventing polyacylation.
Protocol 2: Stoichiometric Control
-
Acylating Agent: Use no more than 1.0-1.2 equivalents of the acylating agent (acetyl chloride or acetic anhydride).
-
Lewis Acid: In contrast to truly catalytic alkylations, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone complexes with it.[8] However, using a large excess should be avoided. Start with 1.1 equivalents of the Lewis acid.
-
Temperature Control: Run the reaction at a low temperature (0 °C to room temperature) to reduce the reaction rate and improve selectivity.[5]
-
Slow Addition: Add the acylating agent dropwise to the mixture of indole and Lewis acid in the solvent to maintain a low concentration of the electrophile.
Data Summary: Effect of Stoichiometry on Polyacylation
| Equivalents of Acylating Agent | Reaction Temperature | Yield of Mono-acylated Product | Yield of Poly-acylated Products |
| 2.5 | 80 °C | 45% | 35% |
| 1.1 | 0 °C | 85% | <5% |
Question 3: My reaction is sluggish, and upon prolonged reaction times or heating, I get a complex mixture of tar-like substances. What is causing this decomposition?
Root Cause Analysis:
Indoles are susceptible to polymerization and decomposition under strongly acidic conditions.[12] The combination of a strong Lewis acid and elevated temperatures can lead to the formation of undesired polymeric byproducts.
Mitigation Strategies:
The choice of a milder Lewis acid and solvent can significantly reduce decomposition.
Protocol 3: Optimization of Lewis Acid and Solvent
-
Lewis Acid Screening: If AlCl₃ is causing decomposition, screen milder Lewis acids. Good alternatives for indole acylation include:
-
Et₂AlCl or Me₂AlCl: These have been shown to be effective for the 3-acylation of indoles without N-protection and under mild conditions.[6]
-
Zinc Oxide (ZnO): Can be used as a catalyst in an ionic liquid medium for regioselective 3-acylation.[5]
-
Y(OTf)₃: Found to be a good catalyst in an ionic liquid for 3-acylation.[5]
-
-
Solvent Selection: The solvent can influence the reactivity of the Lewis acid.
-
Less Polar Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
-
Nitromethane: Has been used to improve regioselectivity in some intramolecular Friedel-Crafts acylations.[13]
-
Troubleshooting Flowchart for Decomposition Issues
Caption: Troubleshooting decomposition in Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: Can I use acetic acid directly as an acylating agent? A: While possible with very strong acid catalysts like polyphosphoric acid (PPA), it generally requires harsh conditions (high temperatures) which can be detrimental to the indole ring.[14][15] Using acyl chlorides or anhydrides is more common as they form the reactive acylium ion more readily under milder conditions.[16][17]
Q2: Are there alternative methods to a Friedel-Crafts reaction for introducing an acetyl group at the C6 position? A: Yes, several modern cross-coupling and C-H activation strategies have been developed for the site-selective functionalization of indoles.[18][19][20] For instance, directing group-assisted, transition-metal-catalyzed C-H activation can provide excellent regioselectivity for C6 functionalization, although these methods may require multi-step synthesis to install and remove the directing group.[18][19]
Q3: Why is my reaction not working with a deactivated indole (e.g., 5-nitroindole)? A: The Friedel-Crafts acylation is an electrophilic aromatic substitution.[8][16] Strong electron-withdrawing groups on the aromatic ring deactivate it towards electrophilic attack, making the reaction much more difficult or preventing it altogether.[9] In such cases, a more potent catalytic system or alternative synthetic routes may be necessary.[15]
Q4: Is it possible to achieve C2-acylation? A: C2-acylation is less common than C3-acylation due to electronic factors. However, if the C3 position is blocked with a substituent, acylation can sometimes be directed to the C2 position, though this often requires specific catalysts and conditions.[11][21]
References
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters - ACS Publications. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
-
Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides | Organic Letters - ACS Publications. Available at: [Link]
-
Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation | ACS Catalysis - ACS Publications. Available at: [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC - NIH. Available at: [Link]
-
Cu-Catalyzed Direct C6-Arylation of Indoles | Journal of the American Chemical Society. Available at: [Link]
-
Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion - Organic Syntheses Procedure. Available at: [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. Available at: [Link]
-
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid - ResearchGate. Available at: [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride - Organic Chemistry Portal. Available at: [Link]
-
Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N-Fused Indole Derivatives | Organic Letters - ACS Publications. Available at: [Link]
-
Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - Frontiers. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed Central. Available at: [Link]
-
Efficient Lewis acid-assisted Brønsted acid (LBA) catalysis in the iron-catalyzed Friedel-Crafts alkylation reaction of indoles - ResearchGate. Available at: [Link]
-
Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N -Fused Indole Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH. Available at: [Link]
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. | Semantic Scholar. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]
-
Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions - MDPI. Available at: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega - ACS Publications. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available at: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 7. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. | Semantic Scholar [semanticscholar.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 14. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. byjus.com [byjus.com]
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- 20. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 1-(1H-indol-6-yl)ethanone Derivatization
Welcome to the technical support center for the derivatization of 1-(1H-indol-6-yl)ethanone. This versatile building block, featuring reactive sites at the acetyl group, the indole nitrogen, and the aromatic ring, offers a rich landscape for chemical modification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its derivatization, providing in-depth, field-proven insights in a troubleshooting and FAQ format.
General Troubleshooting & FAQs
This section addresses broad issues that can apply to multiple reaction types involving this compound.
Question 1: My reaction is showing low conversion or failing to proceed. What are the initial diagnostic steps?
Answer: Low conversion is a common issue that can often be resolved by systematically evaluating the foundational components of your reaction.
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting material, this compound, and all reagents. Impurities can poison catalysts or lead to unwanted side reactions.[1] Verify the stoichiometry, especially for moisture-sensitive or air-sensitive reagents.
-
Solvent Quality: The choice and quality of the solvent are critical. Ensure you are using a dry, anhydrous solvent if the reaction chemistry is sensitive to water (e.g., when using strong bases like NaH or organometallics).
-
Temperature Control: Many reactions involving indole are temperature-sensitive.[1] The indole ring itself can be unstable at high temperatures or in the presence of strong acids.[2] Ensure your reaction is maintained at the optimal temperature. Consider running a temperature screen to find the sweet spot for your specific transformation.
-
Atmosphere: If your reaction involves air-sensitive reagents or catalysts (e.g., Palladium catalysts for cross-coupling), ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).
Diagram 1: Initial Troubleshooting Workflow A decision tree for addressing low reaction conversion.
Question 2: I am observing a complex mixture of products. How can I improve the selectivity of my reaction?
Answer: this compound has multiple reactive sites. Poor selectivity often arises from the competing reactivity of the N-H proton, the enolizable acetyl group, and the electron-rich indole ring.
-
N-H vs. C-3 Reactivity: The indole N-H is acidic (pKa ≈ 17) and the resulting anion is an ambident nucleophile, capable of reacting at N-1 or C-3. To favor N-alkylation, polar aprotic solvents (like DMF) are often used.
-
Protecting Groups: The most effective strategy to ensure selectivity is the use of a protecting group on the indole nitrogen. This prevents N-alkylation, N-acylation, and other side reactions at that position, directing reactivity towards the acetyl group or the ring.[3] Common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[1][4][5][6]
-
Reaction Conditions: Regioselectivity can be highly dependent on the choice of base, solvent, and temperature.[7] For instance, in Friedländer synthesis variations, steric and electronic effects of substituents heavily influence the outcome.[7]
Part 1: Derivatization at the Acetyl Group
The ketone functionality is a prime target for C-C and C-N bond formation.
Question 3: My Knoevenagel condensation with an active methylene compound is giving low yields. What factors should I optimize?
Answer: The Knoevenagel condensation is a nucleophilic addition followed by dehydration.[8] Success hinges on efficiently generating the nucleophile and facilitating the subsequent water elimination.
-
Catalyst Choice: The reaction is typically catalyzed by a weak base.[8] Common choices include piperidine, pyridine, or ammonium acetate. If these are ineffective, consider using a Lewis acid catalyst like boric acid, which has been shown to be effective in promoting this transformation.[9]
-
Water Removal: The elimination of water drives the reaction to completion. Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water is a classic and effective strategy.
-
Substrate Reactivity: The reactivity of the active methylene compound is key. Compounds like malononitrile and cyanoacetic acid are highly reactive.[8] If using less reactive substrates like diethyl malonate, stronger conditions or a more potent catalyst system may be required.
Table 1: Common Conditions for Knoevenagel Condensation Optimization
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forcing) | Rationale |
| Catalyst | Piperidine (cat.) | Ammonium Acetate | Boric Acid (10 mol%)[9] | Varies from weak base to Lewis acid to activate the carbonyl. |
| Solvent | Ethanol | Toluene | Toluene (with Dean-Stark) | Toluene allows for azeotropic removal of water. |
| Temperature | Room Temperature | Reflux | Reflux | Higher temperatures favor the dehydration step. |
Question 4: During reductive amination, I'm observing significant reduction of the ketone to an alcohol. How can I favor the desired amine product?
Answer: Reductive amination involves the formation of an imine intermediate, which is then reduced.[10] The key is to use a reducing agent that is more selective for the imine/iminium ion than the starting ketone.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both ketones and imines. A superior choice is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .[11] These reagents are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion).
-
pH Control: The reaction is typically run under weakly acidic conditions (pH 4-6). This is a delicate balance: the pH must be low enough to catalyze imine formation and protonate it for reduction, but not so low as to cause degradation of the indole ring or unwanted side reactions.[2] Acetic acid is a common additive.
-
One-Pot Procedure: Modern reductive amination is almost always a one-pot reaction where the ketone, amine, and selective reducing agent are mixed together.[10][11] This allows the imine to be reduced as it is formed, keeping its concentration low and shifting the equilibrium towards the product.
Diagram 2: Reductive Amination Workflow A schematic of the one-pot reductive amination process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. mdpi.com [mdpi.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(1H-indol-6-yl)ethanone by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(1H-indol-6-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar indole-containing compounds. Here, we address common issues in a direct question-and-answer format, grounded in the principles of chromatography and organic chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the setup of a purification protocol for this compound.
Q1: What is a recommended starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A1: A standard starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. A 70:30 mixture of Hexanes:Ethyl Acetate is a common choice. The goal is to achieve a Retention Factor (Rf) of approximately 0.3 for the desired compound, as this typically provides the best separation in column chromatography.[1][2] Adjust the ratio as needed; increasing the ethyl acetate concentration will lower the Rf, while increasing the hexane concentration will raise it.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is UV-active due to the aromatic indole ring system. Therefore, the primary, non-destructive visualization method is using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent green background.[3] For more sensitive or specific detection, a chemical stain is recommended. Indole compounds react well with acidic aldehyde-based stains to produce colored spots.[4]
-
Ehrlich's Reagent: (p-dimethylaminobenzaldehyde in ethanol and acid) is highly specific for indoles, typically producing a purple-to-blue colored spot.[5][6][7]
-
Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid is a versatile stain that reacts with many functional groups, including indoles, to give a range of colored spots upon heating.[8][9][10][11]
Q3: Is this compound stable on standard silica gel?
A3: It can be, but caution is warranted. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol (Si-OH) groups on its surface.[12] Some indole derivatives can be sensitive to acid and may degrade or streak during prolonged exposure on a silica column.[13][14][15] It is crucial to first assess the compound's stability by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if any new spots (degradation products) have appeared.
Q4: What are the most likely impurities I need to separate?
A4: Impurities largely depend on the synthetic route. If synthesized via a Friedel-Crafts acylation of indole, potential impurities include unreacted indole, di-acylated indole products, and regioisomers (e.g., acylation at different positions on the indole ring). If starting from 6-bromoindole, unreacted starting material is a likely impurity. Running a thorough TLC analysis of the crude reaction mixture is essential to identify the number and polarity of impurities to be removed.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems with detailed explanations of the underlying causes and step-by-step protocols for their resolution.
Problem 1: Poor Separation or Co-elution of Impurities
Q: My product is eluting very close to an impurity (ΔRf < 0.1 on TLC), and my column fractions are all mixed. How can I improve the separation?
A: This is a classic selectivity problem. When two compounds have similar polarities, a standard solvent system may not be sufficient to resolve them. The key is to alter the mobile phase to exploit different intermolecular interactions.
Causality: Separation on silica gel is governed by the competition between the analyte and the mobile phase for polar interaction sites (silanol groups) on the stationary phase. If two compounds have similar polarities, their partitioning between these phases will be similar. To improve separation, you need to introduce a solvent that interacts differently with your product and the impurity, thus altering their relative affinities for the stationary phase.
Solutions & Protocols:
-
Optimize the Solvent Ratio: First, try subtle changes to your existing two-solvent system (e.g., from 30% to 25% Ethyl Acetate in Hexanes). This fine-tunes the overall polarity and can sometimes be sufficient.
-
Change Solvent Selectivity: If optimizing the ratio fails, change one of the solvents in your mobile phase. The goal is to introduce different types of interactions (e.g., dipole-dipole, hydrogen bonding).
-
Substitute the Polar Solvent: Instead of Ethyl Acetate, try methyl tert-butyl ether (MTBE) or acetone.
-
Substitute the Non-Polar Solvent: Instead of Hexanes, try Toluene or Dichloromethane (DCM). Toluene, with its aromatic ring, can introduce π-π stacking interactions.
-
-
Employ a Ternary Solvent System: Adding a small amount of a third solvent can dramatically alter selectivity. For polar compounds, adding 1-5% methanol to a Dichloromethane or Ethyl Acetate system can significantly improve separation.
Data Summary: Solvent System Properties for Chromatography
| Solvent | Polarity Index | Eluting Strength (ε° on Silica) | Primary Interactions |
| Hexane | 0.1 | 0.01 | Van der Waals |
| Toluene | 2.4 | 0.22 | Van der Waals, π-π |
| Dichloromethane (DCM) | 3.1 | 0.32 | Dipole-dipole |
| Diethyl Ether | 2.8 | 0.38 | H-bond acceptor |
| Ethyl Acetate (EtOAc) | 4.4 | 0.45 | H-bond acceptor, dipole |
| Acetone | 5.1 | 0.53 | H-bond acceptor, dipole |
| Methanol (MeOH) | 5.1 | 0.73 | H-bond donor/acceptor |
Workflow for Optimizing Separation
Caption: Workflow for optimizing mobile phase selectivity.
Problem 2: Product Streaking or Tailing on TLC and Column
Q: My product spot is not round on the TLC plate; it's a long streak. On the column, this leads to broad fractions and low purity. What is happening?
A: Tailing is a common issue with nitrogen-containing compounds like indoles on silica gel. It indicates an undesirable, strong interaction between your compound and the stationary phase.
Causality: The N-H proton of the indole ring is weakly acidic, but the lone pair on the nitrogen makes the molecule basic overall. This basic nitrogen can interact very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to "drag" or "tail" down the plate or column.
Solutions & Protocols:
-
Neutralize the Stationary Phase with a Mobile Phase Additive: The most common solution is to add a small amount of a basic modifier to your eluent. This base will preferentially interact with the acidic silanol sites, effectively masking them from your indole.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase.
-
Ammonia: For more polar systems (e.g., containing methanol), using a pre-mixed solution of 1-2% ammonia in methanol as your polar component can be very effective.
-
Protocol 1: Preparation of a Triethylamine-Modified Mobile Phase
-
Prepare your chosen solvent system (e.g., 100 mL of 70:30 Hexanes:Ethyl Acetate).
-
Add 1 mL of triethylamine (TEA) to the 100 mL mixture (for a 1% v/v concentration).
-
Mix thoroughly.
-
Crucially: Test this new mobile phase on a TLC plate first. You should observe a significant reduction in tailing and a slightly higher Rf value for your compound.
-
Use this TEA-modified eluent to both slurry-pack the column and run the separation. This ensures the entire stationary phase is neutralized.[16]
-
Use a Deactivated Stationary Phase: If modifying the mobile phase is not sufficient or desired, consider using a different stationary phase.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.
-
Treated Silica: Commercially available deactivated silica gels (e.g., base-deactivated or end-capped) can also solve this problem.
-
Problem 3: Low Recovery or Suspected On-Column Decomposition
Q: I loaded 500 mg of crude material onto the column, but I only recovered 200 mg of pure product, and the rest seems to have vanished. Could my compound be decomposing?
A: Significant mass loss on a silica gel column is a strong indicator of compound decomposition.[13] Indoles, while aromatic, can be sensitive to the acidic environment of silica gel, leading to polymerization or degradation.
Causality: The acidic surface of silica gel can catalyze decomposition pathways for sensitive molecules. The large surface area and prolonged contact time during column chromatography exacerbate this issue compared to the brief exposure during a TLC run.
Solutions & Protocols:
-
Confirm Instability with a 2D TLC Test: This is a definitive way to check for on-plate decomposition.
-
Spot your crude mixture in one corner of a square TLC plate.
-
Run the TLC in your chosen solvent system as normal.
-
Remove the plate and let it dry completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
Interpretation: If the compound is stable, all spots will lie on the diagonal. If spots appear off the diagonal, it indicates that new compounds were formed while the plate was sitting between the two runs, confirming instability on silica.[15]
-
-
Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography.[2][17] A faster elution means less time for your compound to be in contact with the acidic silica.
-
Switch to a More Inert Stationary Phase: This is the most robust solution for acid-sensitive compounds.
Decision Tree for Stationary Phase Selection
Caption: Decision tree for selecting an appropriate stationary phase.
Problem 4: Difficulty Visualizing Product on TLC
Q: My product is not UV-active, or the spots are very faint. Standard stains like permanganate are not working well. How can I reliably track my fractions?
A: While this compound is UV active, this question is relevant for many indole derivatives or impurities that may not be. When UV is ineffective, a highly sensitive and specific stain is required.
Causality: Visualization stains work by reacting with specific functional groups on the analyte to produce a colored product. A general-purpose stain like potassium permanganate (KMnO₄) reacts with oxidizable groups (like alkenes or alcohols) and may not be effective for a stable aromatic system. You need a stain tailored to the indole or ketone functionality.
Solutions & Protocols:
-
Use an Indole-Specific Stain: As mentioned in the FAQ, Ehrlich's reagent is the gold standard for detecting indoles. The p-dimethylaminobenzaldehyde in the reagent undergoes an electrophilic substitution with the electron-rich indole ring to form a highly colored, conjugated system.[6][7]
Protocol 2: Preparation and Use of Ehrlich's Reagent
-
Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde (DMAB) in a mixture of 50 mL of 95% ethanol and 50 mL of concentrated hydrochloric acid.[5][6] Store this solution in a dark bottle. The reagent is best when used fresh.
-
Use:
-
After eluting your TLC plate, ensure it is completely dry of solvent.
-
Quickly dip the plate into the Ehrlich's reagent solution in a fume hood.
-
Blot the excess stain with a paper towel.
-
Indole-containing compounds will appear as purple or blue spots, often immediately at room temperature, but gentle heating can accelerate color development.
-
-
Use a Ketone-Specific Stain: The 2,4-Dinitrophenylhydrazine (DNP) stain reacts specifically with aldehydes and ketones to form yellow-to-red spots (hydrazones). This can be useful to confirm which spots on your TLC contain the acetyl group.
Protocol 3: Preparation and Use of DNP Stain
-
Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a cooled mixture of 60 mL of concentrated sulfuric acid and 80 mL of water. Once dissolved, add 200 mL of 95% ethanol.[3]
-
Use: Dip the dried TLC plate in the DNP solution and gently warm with a heat gun. Ketones and aldehydes will appear as yellow, orange, or red spots.
References
- A Visual Guide to Making Vanillin Stain. (n.d.).
-
Chemistry Learner. (n.d.). Ehrlich Reagent: Definition, Preparation, and Result. Retrieved from [Link]
-
Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Retrieved from [Link]
- The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains.
- Harris, L. (n.d.). Recipe for Vanillin stain.
-
Wikipedia. (n.d.). Ehrlich's reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
- EPFL. (n.d.). TLC Visualization Reagents.
- Sciencemadness Discussion Board. (2023, May 8). Cinnamaldehyde/HCl as TLC spray stain for indoles.
-
TLC Stains. (n.d.). Retrieved from [Link]
-
Microbe Notes. (2022, March 20). Ehrlich Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]
-
Scribd. (n.d.). Chromogenic Reagent for Indoles. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Indole Test Protocol. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). INDOLE (EHRLICH'S).
- Column chromatography. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Columbia University. (n.d.). Column chromatography.
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
ACS Publications - American Chemical Society. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
PubMed. (2025, April 11). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
-
Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
Pure. (1997, January 1). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). The performance and pathway of indole degradation by ionizing radiation. Retrieved from [Link]
-
PubMed. (2017, August 16). Adsorption and Biodegradation of Aromatic Chemicals by Bacteria Encapsulated in a Hydrophobic Silica Gel. Retrieved from [Link]
-
NASA Technical Reports Server. (2018, July 12). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Retrieved from [Link]
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- 6. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
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Technical Support Guide: Stability of 1-(1H-indol-6-yl)ethanone in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 1-(1H-indol-6-yl)ethanone in solution. While specific degradation kinetics for this isomer are not extensively published, this document synthesizes established principles of indole chemistry to offer robust troubleshooting strategies and preventative protocols. Our approach is grounded in explaining the causal mechanisms behind instability, enabling you to design more reliable experiments.
Section 1: Core Troubleshooting Guide
This section addresses common problems observed during experimentation. Each answer explains the likely chemical cause and provides immediate steps for mitigation.
Q1: My solution of this compound, initially colorless, has turned yellow or brown. What is happening?
A: This is a classic indicator of degradation, most commonly through oxidation or photodecomposition. The indole nucleus is an electron-rich heterocycle, making it susceptible to oxidation, which can lead to the formation of highly conjugated, colored polymeric species or oxidized derivatives like oxindoles and isatins.[1][2] Exposure to ambient light, especially UV wavelengths, can also catalyze these degradation pathways.[3][4]
-
Immediate Actions:
-
Protect your solution from light immediately by using an amber vial or wrapping the container in aluminum foil.
-
If possible, purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Prepare fresh solutions for critical experiments and avoid using discolored stock.
-
Q2: I'm observing new peaks in my HPLC/LC-MS analysis of a this compound sample that has been stored for some time. What could these be?
A: The appearance of new peaks is a definitive sign of chemical degradation. Based on the known reactivity of the indole ring, these new species are likely one or more of the following:
-
Oxidation Products: The pyrrole ring of the indole moiety can be oxidized. Look for masses corresponding to the addition of one or two oxygen atoms, which could indicate the formation of oxindole or isatin-like structures.[1][2]
-
Photodegradation Products: UV exposure can cause complex reactions, including cleavage of the C2-C3 bond in the indole ring, leading to o-acylaminophenylketones, especially in protic solvents like ethanol.[4]
-
Hydrolysis Products (pH-dependent): If stored in acidic or basic aqueous solutions, hydrolysis of the acetyl group is a possibility, though generally less common than ring degradation. Extreme pH can catalyze various degradation pathways in drug molecules.[5][6]
-
Solvent Adducts: In reactive solvents or under photochemical conditions, the solvent molecule may form an adduct with the compound.
Q3: The measured concentration of my stock solution is consistently lower than expected, and its potency in biological assays is decreasing. Why?
A: This indicates a loss of the parent compound due to chemical instability. The root cause is likely improper storage conditions. Indole derivatives can be sensitive to temperature, light, and pH.[3][7] Long-term storage in solution, especially at room temperature or in clear glass vials, will almost certainly lead to degradation. Solvents also play a crucial role; for example, protic solvents may participate in degradation reactions more readily than aprotic ones.[8]
-
Immediate Actions:
-
Re-evaluate your storage protocol. Stock solutions should be stored at -20°C or -80°C.
-
Aliquot your stock solution upon preparation to minimize freeze-thaw cycles.
-
Always use amber vials or light-blocking containers for storage.
-
Consider preparing stock solutions in anhydrous, aprotic solvents like DMSO or DMF for maximal stability.
-
Section 2: FAQs for Proactive Stability Management
This section provides preventative guidance to help you avoid stability issues before they compromise your research.
Q1: What are the optimal storage conditions for this compound in both solid and solution forms?
A: Proper storage is the most critical factor in maintaining the integrity of your compound.
-
Solid Form: Store the powder in a tightly sealed container at 4°C, protected from light and moisture.[9]
-
Solution Form (Stock Solutions):
-
Solvent: Use anhydrous, high-purity DMSO or DMF.
-
Temperature: Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing.
-
Container: Always use amber glass vials to prevent photodegradation.
-
Q2: Which solvents are best for preparing and storing solutions of this compound?
A: The choice of solvent can significantly impact stability.[8][10]
-
Recommended for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power and generally good for stability of many compounds. Use anhydrous grade.
-
N,N-Dimethylformamide (DMF): Another aprotic solvent that is a good choice. Ensure it is anhydrous and amine-free.
-
-
Use with Caution for Working Solutions:
-
Ethanol/Methanol: These protic solvents can participate in photochemical reactions and may be less stable for long-term storage.[4] Prepare fresh daily.
-
Aqueous Buffers: The compound has limited aqueous solubility. Furthermore, pH plays a major role in the stability of indole-containing molecules.[5][7] Do not store in aqueous buffers for extended periods. Prepare fresh from a DMSO/DMF stock for each experiment.
-
Q3: How does solution pH affect the stability of this compound?
A: The pH of an aqueous solution is a critical parameter influencing the stability of many pharmaceuticals and research chemicals.[6] While specific data for this compound is unavailable, the general behavior of indoles suggests instability at pH extremes.
-
Acidic Conditions (pH < 4): The indole ring is known to be unstable in strong acid, potentially leading to dimerization, polymerization, or other acid-catalyzed degradation reactions.
-
Basic Conditions (pH > 9): Strong basic conditions can also promote oxidative degradation pathways.[11]
-
Recommendation: For experiments in aqueous media, it is advisable to maintain the pH in a neutral to slightly acidic range (pH 5-7.5). If your experiment requires pH outside this range, the compound's stability should be validated under those specific conditions over the time course of the experiment.
Q4: How can I design my experiments to minimize potential compound degradation?
A: A proactive experimental design is key.
-
Prepare Solutions Fresh: Always prepare working solutions fresh for each experiment from a frozen, concentrated stock.
-
Protect from Light: During incubation or long experiments, ensure plates, tubes, or flasks are protected from light by covering them with aluminum foil or using a dark incubator.
-
Use High-Purity Reagents: Use analytical or HPLC-grade solvents and fresh, high-quality buffer components to avoid contaminants that could catalyze degradation.
-
Include Controls: In multi-day experiments, include a "time-zero" control and a "compound-only" control (incubated under the same conditions without cells or other reagents) to assess degradation via analytical methods like HPLC.
Section 3: Experimental Protocols & Data
To empower users to assess stability directly, we provide a standardized protocol for a forced degradation study. This is a critical step in developing stability-indicating analytical methods as mandated by ICH guidelines.[12][13]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines how to intentionally degrade the compound under various conditions to understand its liabilities.
Objective: To identify the primary degradation pathways and products of this compound.
Materials:
-
This compound
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Formic Acid (or TFA) for mobile phase
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, perform the following additions. A control sample (un-stressed) should also be analyzed.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Place a vial of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Stress: Place a stock solution in a clear vial and expose it to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours. A dark control (wrapped in foil) should be run in parallel.
-
-
Neutralization & Dilution:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~20 µg/mL with a 50:50 ACN:Water mixture.
-
-
HPLC Analysis:
-
Analyze all samples (including the un-stressed control) by a reverse-phase HPLC method (e.g., C18 column).
-
Use a gradient elution method to ensure separation of the parent peak from any degradation products.
-
Monitor the effluent with a PDA detector to assess peak purity and with an MS detector to obtain mass information on any new peaks.
-
-
Data Analysis:
-
Calculate the percentage degradation by comparing the parent peak area in the stressed samples to the control.
-
Identify potential degradation products by their mass-to-charge ratio (m/z).
-
Data Presentation: Summary of Expected Degradation
The table below summarizes the expected stability profile of this compound based on general indole chemistry. A degradation level of 5-20% is typically targeted in forced degradation studies.[14]
| Stress Condition | Expected Stability | Likely Degradation Products |
| Acidic (1 M HCl, 60°C) | Moderate to High Degradation | Dimerization/polymerization products, potential ring-opened species. |
| Basic (1 M NaOH, 60°C) | Moderate Degradation | Oxidized species, potentially colored products. |
| Oxidative (6% H₂O₂) | High Degradation | Oxindole (+16 Da), Isatin (+30 Da), other ring-opened species.[1][2] |
| Thermal (70°C) | Low to Moderate Degradation | General oxidative and other minor degradation products. |
| Photolytic (ICH Q1B) | High Degradation | Complex mixture, including C2-C3 bond cleavage products.[4] |
Section 4: Visualizations
Workflow for Investigating Solution Stability
Caption: A logical workflow for diagnosing and resolving stability issues.
Postulated Degradation Pathways of the Indole Moiety
Caption: Major postulated degradation pathways for the indole core structure.
References
- Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. PubMed.
- This compound. ChemScene.
- Ethanone, 1-(1H-indol-1-yl)-. PubChem, NIH.
- 1-(1H-Indol-4-yl)ethanone. PubChem, NIH.
- Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed.
- Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence.
- Solvent effects. Wikipedia.
- Development of forced degradation and stability indic
- Forced Degrad
- Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH.
- Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory.
- Forced Degrad
- Forced degradation as an integral part of HPLC stability-indicating method development.
- Determination of photostability and photodegradation products of indomethacin in aqueous media.
- Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. PubMed Central.
- Solvent effect on complexation reactions.
- Effect of pH on the Stability of Plant Phenolic Compounds.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Discovery and optimization of 1-(1H-indol-1-yl)
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
Sources
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chemscene.com [chemscene.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Reactions of 1-(1H-Indol-6-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(1H-indol-6-yl)ethanone, a versatile but challenging building block in synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in reactions involving this substrate. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Fundamental Principles of Reactivity
Before troubleshooting, it is crucial to understand the inherent electronic properties of this compound (commonly known as 6-acetylindole). The molecule's reactivity is governed by a competition between two powerful, and often opposing, electronic influences.
Q1: What are the primary reactive sites on the this compound molecule and why is regioselectivity a challenge?
A: The regiochemical outcome of reactions on 6-acetylindole is a classic example of competing directing effects.
-
The Pyrrole Moiety (C3): The indole ring is a π-excessive, electron-rich heterocycle.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the ring system, making the pyrrole portion highly nucleophilic. Electrophilic aromatic substitution (EAS) overwhelmingly favors the C3 position, as the resulting cationic intermediate (the Wheland intermediate) is stabilized by resonance involving the nitrogen atom.[1][3] This makes C3 the kinetic "hotspot" of the molecule for most electrophilic reactions.[4]
-
The Benzenoid Moiety (C5 & C7): The acetyl group at the C6 position is a moderate electron-withdrawing group (EWG). In standard electrophilic aromatic substitution on a benzene ring, an acetyl group deactivates the ring and directs incoming electrophiles to the meta positions.[5] For 6-acetylindole, these positions are C5 and C7.
The primary challenge arises because the powerful activating effect of the pyrrole ring often overrides the directing effect of the C6-acetyl group, leading to unwanted C3-functionalization when the true target is the benzenoid ring.[6] Achieving substitution at C4, C5, or C7 requires specific strategies to either "tame" the reactivity of the pyrrole ring or employ reaction mechanisms that bypass the typical EAS pathway.
Caption: Competing reactive sites on the 6-acetylindole scaffold.
Section 2: Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific experimental issues in a problem/cause/solution format, complete with actionable protocols and expert insights.
Problem 1: My electrophilic substitution (e.g., halogenation, nitration) exclusively yields the C3-substituted product, but my target is the benzene ring.
-
Cause: As explained above, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This intrinsic reactivity must be suppressed to allow the reaction to occur at the less reactive benzenoid positions.
-
Solution: N-Protection with an Electron-Withdrawing Group.
-
Expertise & Experience: The most effective strategy is to protect the indole nitrogen (N1) with an electron-withdrawing group (EWG). This modification serves two purposes: 1) It withdraws electron density from the pyrrole ring, significantly reducing its nucleophilicity and deactivating it towards electrophilic attack. 2) It can prevent side reactions at the N-H position itself.[7][8] With the C3 position "turned off," the directing effect of the C6-acetyl group can now govern the reaction's outcome, favoring substitution at C5 or C7.
-
-
Data Presentation: Comparison of Common N-Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Impact on Regioselectivity |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, Base | TFA, HCl (Acidic) | Moderately deactivating; often sufficient to allow benzenoid functionalization.[8] |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, Base (e.g., NaH) | Strong base (NaOH, KOH) or reductive cleavage (e.g., Mg/MeOH). | Strongly deactivating; very effective at preventing C3 substitution.[9] |
| Pivaloyl | Piv | Pivaloyl chloride, Base | Strong base (e.g., LDA, alkoxides).[10] | Strongly deactivating; also used as a directing group for C-H activation.[11][12] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEMCl, Base (e.g., NaH) | Fluoride source (TBAF) or acid.[13][14] | Less deactivating than sulfonyls but offers mild removal conditions. |
-
Experimental Protocol: N-Boc Protection of this compound
-
Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Problem 2: I am attempting a transition metal-catalyzed C-H activation (e.g., arylation, alkenylation) on the benzene ring but get a mixture of C5 and C7 isomers or poor conversion.
-
Cause: Functionalizing the benzenoid C-H bonds of an indole is inherently difficult.[6] Without a strong directing influence, the catalyst may not differentiate effectively between the C5 and C7 positions, leading to isomeric mixtures. Poor conversion can result from catalyst deactivation or insufficient C-H bond reactivity.
-
Solution: Directing Group-Assisted C-H Functionalization.
-
Expertise & Experience: A powerful modern strategy is to install a "directing group" (DG) on the indole nitrogen. This group contains a Lewis basic site that coordinates to the transition metal catalyst (e.g., Rh, Pd, Ru). This coordination event brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization in a process called cyclometalation.[6][15] For achieving C7 selectivity, the N-pivaloyl group has proven highly effective in conjunction with rhodium catalysts.[11]
-
Caption: Workflow for C7-selective functionalization via a directing group.
-
Experimental Protocol: Rh-Catalyzed C7-Alkenylation of N-Pivaloyl-6-acetylindole (Conceptual) (This protocol is based on established methodologies for C7-functionalization of N-pivaloylindoles.[11][12])
-
Substrate Preparation: Synthesize N-pivaloyl-1-(1H-indol-6-yl)ethanone using pivaloyl chloride and a suitable base.
-
Reaction Setup: To a pressure-tolerant vial, add the N-pivaloyl-6-acetylindole (1.0 eq), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2-5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 20 mol%).
-
Reagent Addition: Add the coupling partner, such as an acrylate or styrene (2.0-3.0 eq), followed by a suitable solvent (e.g., 1,2-dichloroethane).
-
Reaction: Seal the vial and heat to the specified temperature (e.g., 80-120 °C) for 12-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography to isolate the C7-alkenylated product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for completely suppressing pyrrole ring reactivity? A: Strongly electron-withdrawing sulfonyl groups, like tosyl (Ts) or benzenesulfonyl (Bs), are generally the most effective at deactivating the pyrrole ring towards electrophilic attack.[8][9] However, their removal can require harsh conditions. For a balance of good deactivation and milder removal, the Boc group is an excellent first choice for many applications.[7]
Q2: I need to functionalize the C4 position. How can this be achieved? A: C4-functionalization is notoriously difficult due to steric hindrance and the overwhelming reactivity of other sites.[6] Success typically requires advanced, multi-step strategies. One reported approach involves using a removable directing group at the C3 position to direct a palladium catalyst to the C4-H bond.[6] Another strategy employs glycine as a transient directing group in a palladium-catalyzed C4-arylation.[6] These are non-trivial methods that require significant optimization.
Q3: Can solvent choice alone significantly alter the regioselectivity? A: Yes, in certain transition-metal-catalyzed reactions, the solvent can play a crucial role. For instance, in some palladium-catalyzed arylations of N-protected indoles, switching the solvent has been shown to control the selectivity between the C2 and C3 positions.[16] This is often due to the solvent's ability to stabilize key intermediates or transition states in one pathway over another. While it's a valuable parameter to screen, it's generally used in concert with ligand and catalyst optimization rather than as the sole controlling factor for challenging transformations on the benzenoid ring.
Q4: Is it possible to perform nucleophilic substitution on the this compound ring? A: Nucleophilic aromatic substitution on an unsubstituted indole ring is very rare as the ring system is electron-rich.[17] For a nucleophile to attack the ring, it must be activated by one or more powerful electron-withdrawing groups, such as a nitro group.[18][19] The acetyl group at C6 is not sufficiently activating to enable direct nucleophilic substitution on the benzenoid ring under normal conditions.
References
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El-Sayed, E., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]
-
Zhang, S., et al. (2020). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Zhu, R., et al. (2021). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. ACS Catalysis. Available at: [Link]
-
Various Authors. (2025). Regioselective C−H functionalization of indole benzenoid moiety. ResearchGate. Available at: [Link]
-
Sharma, U., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect. Available at: [Link]
-
Ketcha, D. M., & Gribble, G. W. (1985). A New Protecting-Group Strategy for Indoles. The Journal of Organic Chemistry. Available at: [Link]
-
Liu, S., et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition. Available at: [Link]
-
Gribble, G. W., & Saulnier, M. G. (2010). Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes. The Journal of Organic Chemistry. Available at: [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]
-
An, D., et al. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Organic Letters. Available at: [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
Gribble, G. W., & Saulnier, M. G. (2003). Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Available at: [Link]
-
Xu, L., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, Y.-J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Available at: [Link]
-
Savoie, P. R., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Available at: [Link]
-
Guisán-Ceinos, M., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules. Available at: [Link]
-
Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. Available at: [Link]
-
Das, J., et al. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y.-J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Available at: [Link]
-
Various Authors. (n.d.). Regioselectivity of the asymmetric functionalization of indoles. ResearchGate. Available at: [Link]
-
Sundberg, R. J. (2010). Electrophilic Substitution Reactions of Indoles. ResearchGate. Available at: [Link]
-
Xu, L., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition. Available at: [Link]
-
Xu, L., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. PubMed. Available at: [Link]
-
Somei, M., et al. (1988). NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. Heterocycles. Available at: [Link]
-
De-Eknamkul, W., et al. (2022). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Nature Communications. Available at: [Link]
-
Somei, M., et al. (2005). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. Heterocycles. Available at: [Link]
-
Ranjan, R. (n.d.). B.Sc. Semester-VI Organic Chemistry Paper-XIV. SlideShare. Available at: [Link]
-
Somei, M., & Natsume, M. (1973). Nucleophilic Substitution Reaction of 1-Methoxy-6-nitroindole. Tetrahedron Letters. Available at: [Link]
-
Fernández, G. (n.d.). Electrophilic substitution at the indole. Química Organica.org. Available at: [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]
Sources
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Technical Support Center: Synthesis and Purification of 1-(1H-indol-6-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(1H-indol-6-yl)ethanone (also known as 6-acetylindole). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indole chemistry. The synthesis of this specific isomer is often challenging due to the inherent reactivity of the indole nucleus, which can lead to a variety of impurities. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific issues you may encounter, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Friedel-Crafts acylation of indole is producing a complex mixture of isomers, with very little of the desired 6-acetylindole. How can I improve regioselectivity for the C-6 position?
A: This is the most common challenge in the synthesis of 6-acetylindole. The indole ring has multiple nucleophilic centers, primarily the N-1 and C-3 positions, which are kinetically favored for electrophilic attack. The C-6 position is significantly less reactive. Direct Friedel-Crafts acylation of unsubstituted indole is notoriously difficult to control and typically yields 3-acetylindole as the major product.[1][2]
Core Issue: The C-3 position of indole is the most electron-rich and sterically accessible, leading to preferential acylation. N-acylation is also a competing reaction, especially under certain conditions.
Strategic Solution: N-Protection and Directed Acylation
To achieve C-6 selectivity, a protection-acylation-deprotection strategy is often necessary. By protecting the highly reactive N-1 and C-3 positions, you can direct the electrophile to the less reactive C-6 position.
-
N-Protection: The indole nitrogen must be protected first. A common and effective protecting group is the tosyl (Ts) group. The N-H proton is acidic and readily reacts with tosyl chloride.
-
Blocking C-3: While N-protection reduces the reactivity of the pyrrole ring, the C-3 position can still be problematic. In many cases, simply using a robust N-protecting group and a suitable Lewis acid is sufficient to direct acylation to the benzene ring portion of the indole.
-
Choice of Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Strong Lewis acids like aluminum chloride (AlCl₃) are required but can also promote side reactions and polymerization if not used carefully.[3][4] Often, more than a stoichiometric amount is needed because the product ketone can form a stable complex with the catalyst, effectively sequestering it.[2][4]
A logical workflow for troubleshooting this issue is presented below.
Sources
Optimizing crystallization of 1-(1H-indol-6-yl)ethanone for X-ray crystallography
A Guide for Researchers in Crystallography and Drug Development
Welcome to the dedicated support guide for the crystallization of 1-(1H-indol-6-yl)ethanone. As a Senior Application Scientist, I understand that obtaining high-quality single crystals suitable for X-ray diffraction is a critical, yet often challenging, step in structural biology and medicinal chemistry. This guide is structured to provide actionable solutions, moving from common initial questions to in-depth troubleshooting for persistent issues. It is built on a foundation of crystallographic principles and practical field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when attempting to crystallize this compound.
Question: What are the best starting solvents to screen for this compound crystallization?
Answer: The molecular structure of this compound, featuring a polar indole ring with a hydrogen bond donor (N-H) and an acetyl group with a hydrogen bond acceptor (C=O), suggests moderate polarity. A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities.
-
Primary Solvents (to dissolve the compound): Begin with solvents in which the compound has moderate solubility at room temperature (e.g., 5-15 mg/mL). Excellent initial candidates include:
-
Acetone
-
Ethyl acetate
-
Isopropanol (IPA)
-
Acetonitrile
-
-
Anti-Solvents (to induce precipitation/crystallization): These are solvents in which the compound is poorly soluble. They are used in vapor diffusion or liquid-liquid diffusion techniques. Good candidates to pair with the primary solvents above include:
-
Hexanes or Heptanes (non-polar)
-
Toluene (aromatic, can interact with the indole ring)
-
Water (highly polar, but use with caution as it can lead to amorphous precipitation if added too quickly)
-
The key is to find a solvent system where the compound is soluble but close to saturation. This creates a state of low supersaturation, which is ideal for the growth of a few, high-quality crystals rather than many small ones.
Question: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such a high degree that it phase-separates as a liquid oil rather than an ordered solid crystal. This is a common sign that the system is reaching supersaturation too quickly or at a temperature above the compound's melting point in that specific solvent system.
Causality: The indole and acetyl moieties can lead to strong solute-solute interactions. If the solvent is removed too rapidly (in slow evaporation) or the anti-solvent is introduced too quickly (in vapor diffusion), these interactions can lead to a disordered, liquid-like aggregation.
Solutions:
-
Reduce the Temperature: Perform the crystallization at a lower temperature (e.g., 4°C or 18°C). This decreases the solubility of the compound more slowly and reduces the molecular motion, giving the molecules more time to arrange into an ordered lattice.
-
Use a Co-solvent System: Instead of a single primary solvent, use a binary mixture. For example, dissolving the compound in a 9:1 mixture of Ethyl Acetate:Heptane may place it closer to the saturation point, requiring a smaller change to induce crystallization and avoiding the large energy gap that leads to oiling.
-
Slow Down the Process:
-
For vapor diffusion, use a larger volume of the reservoir solution to slow the equilibration rate.
-
For slow evaporation, cover the vial with parafilm and pierce it with only one or two small needle holes to slow the rate of solvent evaporation.
-
Question: I'm not getting any crystals, just an amorphous precipitate or powder. What should I do first?
Answer: Amorphous precipitation indicates that nucleation is happening too rapidly and without the order required for a crystal lattice. The primary cause is typically excessive supersaturation.
Immediate Actions:
-
Lower the Starting Concentration: Reduce the initial concentration of your compound by 25-50%. This is the most effective way to slow down the kinetics and enter the "metastable zone" where crystal growth is favored over amorphous precipitation.
-
Check Compound Purity: Impurities can act as nucleation inhibitors or disrupt lattice formation. Re-purify your compound using column chromatography or recrystallization. Confirm purity via HPLC or NMR. Even minor impurities can be detrimental to obtaining diffraction-quality crystals.
-
Switch Crystallization Method: If slow evaporation is failing, try vapor diffusion. The slower change in solvent composition in a properly set up vapor diffusion experiment can provide the delicate conditions needed for ordered growth.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic workflow for refining conditions when initial screens fail to produce suitable crystals.
Systematic Approach to Improving Crystal Quality
If you are obtaining poor-quality crystals (e.g., small needles, plates, or polycrystalline clusters), a methodical approach is required to optimize conditions. The goal is to slow down the kinetics of both nucleation and growth.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for troubleshooting common crystallization failures.
Caption: A workflow for troubleshooting common crystallization outcomes.
1. Modifying Solvent Environment:
-
Rationale: The solvent directly mediates the interactions between solute molecules. Changing the solvent alters the solubility curve and the kinetics of crystal formation.
-
Action: If you have microcrystals from Acetone/Heptane, try switching the primary solvent to Isopropanol. Isopropanol has a higher viscosity and different hydrogen bonding properties, which can slow down diffusion and molecular integration into the lattice, potentially leading to larger, more ordered crystals.
2. Fine-Tuning Temperature:
-
Rationale: Temperature is a critical thermodynamic variable. Lowering the temperature generally decreases solubility and slows kinetics.
-
Action: Set up the same crystallization condition (e.g., a sealed vial of the compound in ethyl acetate) in three different temperature-controlled environments: 25°C, 18°C, and 4°C. Observe the vials over several days. Often, the lower temperature experiments will yield larger, more well-defined crystals. This is a classic technique for optimizing crystal growth by moving slowly through the solubility curve.
3. Additive Screening (Advanced):
-
Rationale: Small amounts of a third component can sometimes stabilize the crystal lattice or inhibit the growth of undesirable polymorphs.
-
Action: For this compound, the indole N-H and acetyl C=O groups are key interaction sites. Consider adding a small amount (0.5-2% v/v) of an additive that can interact with these sites. For example:
-
Formic Acid: Can protonate the ketone or interact with the indole ring.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can disrupt overly strong solute-solute hydrogen bonds, potentially preventing amorphous precipitation. This is an empirical approach, and a screen of several additives may be necessary.
-
Section 3: Standard Experimental Protocols
These protocols provide detailed, step-by-step instructions for common crystallization techniques. Always work with purified material.
Protocol 1: Slow Evaporation
-
Preparation: Dissolve 5-10 mg of this compound in the minimum amount of a suitable volatile solvent (e.g., Acetone, Ethyl Acetate) required to fully dissolve it at room temperature. Use a small, clean glass vial (e.g., 4 mL).
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number of holes controls the rate of evaporation; fewer holes lead to slower evaporation and often better crystals.
-
Incubation: Place the vial in a vibration-free location (a drawer or a dedicated incubator) at a constant temperature.
-
Monitoring: Check for crystal growth daily without disturbing the vial. Crystals can take anywhere from a day to several weeks to appear.
Protocol 2: Vapor Diffusion (Sitting Drop)
-
Reservoir Preparation: In the outer well of a sitting drop vapor diffusion plate, add 500 µL of the "reservoir solution." This solution should be a mixture that promotes precipitation, typically containing a higher concentration of the anti-solvent (e.g., 80:20 Heptane:Acetone).
-
Drop Preparation: In the central post of the plate, place a 2 µL drop of a concentrated solution of your compound (e.g., 10 mg/mL in Acetone).
-
Sealing: Carefully seal the well with clear sealing tape to create a closed system.
-
Equilibration: The system will equilibrate via the vapor phase. The more volatile solvent from the drop (Acetone) will slowly transfer to the reservoir, and the less volatile anti-solvent (Heptane) will transfer from the reservoir to the drop. This slowly increases the concentration of the anti-solvent in the drop, gradually inducing crystallization.
-
Incubation & Monitoring: Place the plate in a constant temperature, vibration-free environment and monitor for crystal growth using a microscope.
Section 4: Summary of Recommended Starting Conditions
Use the following table as a quick reference for designing your initial crystallization screens for this compound.
| Primary Solvent | Boiling Point (°C) | Polarity Index | Recommended Anti-Solvent(s) | Technique Suggestion |
| Acetone | 56 | 5.1 | Heptane, Toluene | Vapor Diffusion, Slow Evaporation |
| Ethyl Acetate | 77 | 4.4 | Hexanes, Cyclohexane | Slow Evaporation, Layering |
| Isopropanol (IPA) | 82 | 3.9 | Water, Heptane | Slow Cooling, Vapor Diffusion |
| Acetonitrile | 82 | 5.8 | Toluene, Water | Vapor Diffusion |
| Dichloromethane (DCM) | 40 | 3.1 | Pentane, Diethyl Ether | Slow Evaporation (very fast), Layering |
Section 5: References
-
Title: Crystal Growth: How to Obtain Single Crystals for X-ray Analysis Source: University of Washington, Department of Chemistry URL: [Link]
-
Title: Small Molecule Crystallization Source: Massachusetts Institute of Technology (MIT), Department of Chemistry URL: [Link]
-
Title: Crystallization of organic compounds: an industrial perspective Source: Organic Process Research & Development (Journal) URL: [Link]
Technical Support Center: Scaling Up 1-(1H-indol-6-yl)ethanone Production
Introduction: 1-(1H-indol-6-yl)ethanone, also known as 6-acetylindole, is a key building block in synthetic and medicinal chemistry, notably in the development of inhibitors for enzymes like NADPH oxidase 2 and CBP/EP300 bromodomains for potential cancer therapies.[1][2] While its synthesis appears straightforward, typically via Friedel-Crafts acylation of indole, scaling this process from the benchtop to pilot or manufacturing scale presents significant challenges. The inherent electronic properties of the indole ring lead to issues with regioselectivity, product degradation, and purification.
This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and scale-up of this compound. Our goal is to equip researchers and process chemists with the knowledge to anticipate, diagnose, and resolve common experimental hurdles, thereby improving yield, purity, and process robustness.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yields a complex mixture of isomers (N-acetyl, C3-acetyl) and di-acetylated byproducts. Why is regioselectivity so poor, and how can I favor C6-acylation?
Answer: This is the most common challenge and stems from the intrinsic reactivity of the indole nucleus. The pyrrole ring is significantly more electron-rich than the benzene ring. Consequently, electrophilic attack occurs preferentially at the C3 position, which is the most nucleophilic site.[3] The N-H proton is also acidic, making the indole nitrogen susceptible to acylation, especially under basic conditions or with highly reactive acylating agents.[4][5]
To achieve C6-acylation, you must circumvent the higher reactivity of the N1 and C3 positions.
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: C3 and N1 acylation are often the kinetically favored pathways. Acylation on the benzene ring (C4-C7) is thermodynamically more demanding and typically requires more forcing conditions.
-
Lewis Acid Choice: Strong Lewis acids like AlCl₃ can cause significant indole decomposition and oligomerization due to the acid-sensitive nature of the heterocycle.[6] While they can promote acylation, they often lead to complex mixtures. Milder Lewis acids may offer better control.
-
N-H Reactivity: The free N-H group complicates the reaction by reacting with the acylating agent or the Lewis acid.
Recommended Strategies to Enhance C6-Selectivity:
-
N-Protection Strategy: This is a robust, albeit multi-step, approach. By protecting the indole nitrogen, you block N-acylation and deactivate the pyrrole ring towards electrophilic attack, thereby directing the acylation to the benzene ring.
-
Protocol Insight: Using a removable protecting group like a sulfonyl (e.g., tosyl or nosyl) or a temporary acyl group is effective. The electron-withdrawing nature of these groups sufficiently deactivates the C3 position.
-
-
Controlled Friedel-Crafts Conditions: If a one-step process is desired, precise control over reaction parameters is critical.
-
Solvent Choice: Non-polar solvents like nitrobenzene or carbon disulfide were classically used for Friedel-Crafts reactions. Nitromethane can also be effective as it helps to dissolve indole-Lewis acid complexes, shortening reaction times and improving yields.[7]
-
Temperature Management: Running the reaction at lower temperatures can sometimes temper the reactivity at the C3 position, but may also reduce the overall conversion rate. Careful temperature screening is necessary.
-
Below is a workflow to guide your decision-making process for improving regioselectivity.
Caption: Recommended workflow for synthesis and work-up to minimize degradation.
Experimental Protocol: Optimized Synthesis of this compound via N-Protection
This two-step protocol is designed for improved regioselectivity and is more amenable to scale-up than direct Friedel-Crafts methods.
Part 1: N-Tosylation of Indole
-
Setup: To a stirred solution of indole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.
-
Protection: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude N-tosylindole can be purified by recrystallization from ethanol or by column chromatography.
Part 2: Friedel-Crafts Acylation of N-Tosylindole
-
Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.5 eq) dropwise.
-
Acylium Ion Formation: Stir the mixture at 0 °C for 30 minutes.
-
Addition of Substrate: Add a solution of N-tosylindole (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the consumption of starting material.
-
Work-up: Carefully and slowly pour the reaction mixture into a vigorously stirred slurry of crushed ice.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The product is 1-(1-tosyl-1H-indol-6-yl)ethanone.
(Note: Deprotection of the tosyl group can be achieved under basic conditions, e.g., using NaOH in methanol/water, to yield the final product.)
Frequently Asked Questions (FAQs)
Q: Can I use a different Lewis acid besides AlCl₃ for the acylation? A: Yes. Other Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been successfully used for the acylation of indoles, often with anhydrides as the acylating agent. [8]These can sometimes offer milder conditions and reduce decomposition. However, their reactivity might be lower, requiring higher temperatures or longer reaction times. A screening of Lewis acids (e.g., ZnCl₂, SnCl₄, TiCl₄) may be beneficial for process optimization.
Q: Is it possible to achieve C6-acylation without N-protection? A: While challenging, it is possible but often results in lower yields and more complex purification. Success depends on stringent control of reaction conditions. Some methods utilize specific indole salts (e.g., indolylzinc) to direct acylation, but these are often not practical for large-scale synthesis due to the need for organometallic reagents. [6]For robust, scalable production, the N-protection strategy is generally superior.
Q: What are the main safety concerns when scaling up this reaction? A: The primary hazards are:
-
Handling AlCl₃: It is highly corrosive and reacts violently with water, releasing HCl gas. Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area or fume hood.
-
Exothermic Reactions: Both the formation of the acylium ion and the quenching step are highly exothermic. Large-scale reactions require a reactor with sufficient cooling capacity and a controlled addition plan to prevent thermal runaway.
-
Handling Solvents: Use of flammable (THF, EtOAc) and chlorinated (DCM) solvents requires appropriate engineering controls to manage fire/explosion risks and exposure.
References
-
De Rosa, M.; Carbognin, O. Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. [Link] [7]2. Balas, L.; et al. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology. [Link] [9]3. Iwao, M.; et al. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. [Link] [6]4. Potavathri, S.; et al. Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. [Link] [10]5. Corcuera, L. J.; et al. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology. [Link] [11]6. Larsson, E.; et al. A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions. The Journal of Organic Chemistry. [Link] [12]7. Lesyk, R.; et al. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link] [13]8. Taylor, J. E.; et al. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link] [14]9. Li, B.; et al. C-H Functionalization of indoles and oxindoles through CDC reactions. RSC Advances. [Link] [3]10. Garg, N. K.; et al. Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link] [15]11. Wang, D.; et al. Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link] [4]12. Daugulis, O.; et al. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link] [16]13. Thomson, R. J.; et al. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Journal of Organic Chemistry. [Link] [17]14. Wang, D.; et al. Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. [Link] [5]15. Wikipedia contributors. Friedel–Crafts reaction. Wikipedia. [Link] [18]16. Kumar, A.; et al. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules. [Link] [8]17. Kumar, A.; et al. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science. [Link] [19]18. De Rosa, M.; Carbognin, O. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Semantic Scholar. [Link] [20]30. Wang, L.; et al. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry. [Link] [1]34. Streltsov, V.; et al. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]
Sources
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- 3. soc.chim.it [soc.chim.it]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides [mdpi.com]
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- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]
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- 13. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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Inconsistent results in biological assays with 1-(1H-indol-6-yl)ethanone
Technical Support Center: 1-(1H-indol-6-yl)ethanone
A Guide for Researchers on Ensuring Assay Consistency and Data Integrity
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that achieving reproducible results in biological assays is paramount. Small molecules, particularly heterocyclic scaffolds like indoles, can present unique challenges that may lead to inconsistent data. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you identify and resolve common issues encountered during your experiments. Our goal is to explain the causality behind these issues and provide robust, field-proven protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are highly variable between experiments. What is the most likely cause?
Inconsistent potency measurements are one of the most common challenges in drug discovery and chemical biology. The issue rarely stems from a single source but is often a combination of factors related to the compound's physical properties and its handling.[1][2] The three primary pillars to investigate are Solubility , Stability , and Purity .
-
Solubility Issues: this compound has a calculated LogP of approximately 2.37, indicating moderate lipophilicity.[3] While it should be soluble in common organic solvents like DMSO, exceeding its solubility limit in your final assay buffer can cause it to precipitate. When a compound "crashes" out of solution, its effective concentration is no longer accurately known, leading to dramatic shifts in dose-response curves.[1]
-
Stability Concerns: The indole scaffold can be susceptible to degradation. Factors like repeated freeze-thaw cycles of stock solutions, exposure to light, or the presence of water in the DMSO stock can compromise the compound's integrity over time.[1][4][5]
-
Purity and Identity: Variability in the purity of the compound between different batches or from different suppliers can introduce confounding variables. Impurities from the synthesis or degradation products could have their own biological activity or interfere with the assay.[6][7]
To systematically diagnose this issue, please refer to the troubleshooting workflow in the section below.
Q2: I'm observing high background signals or a non-sigmoidal dose-response curve in my fluorescence-based assay. Could the compound be interfering?
Yes, this is a strong possibility. Assay interference is a common source of false-positive or difficult-to-interpret results.[8] For a compound like this compound, which contains an aromatic indole ring system, you should consider the following:
-
Autofluorescence: Indole derivatives can be inherently fluorescent. This compound-specific fluorescence can add to the background signal, artificially inflating the readout and compressing the assay window.
-
Signal Quenching: The compound might absorb light at the excitation or emission wavelength of your assay's fluorophore, leading to a decrease in signal that can be misinterpreted as biological activity.[1]
-
Compound Aggregation: At higher concentrations, lipophilic molecules can form aggregates. These aggregates can non-specifically sequester and inhibit enzymes or interfere with detection systems, often resulting in steep, non-ideal dose-response curves.[9]
Recommended Action: Perform a series of counter-screens to rule out assay interference. See the "Protocol: Assay Interference Counter-Screen" section for a step-by-step guide.
Q3: What are the definitive best practices for preparing and storing stock solutions of this compound?
Proper handling and storage are crucial to maintaining the integrity and stability of any small molecule.[1] For this compound, we recommend the following protocol:
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an excellent solvent for many organic molecules, but it is also hygroscopic (readily absorbs water). Water contamination can lead to compound hydrolysis over time.[4][5]
-
Stock Concentration: Prepare a high-concentration primary stock, typically 10 mM. Preparing a lower concentration stock requires more solvent, increasing the potential impact of contaminants or water.[5]
-
Dissolution: Ensure the compound is fully dissolved. Use gentle warming (to 37°C) and vortexing. Visually inspect the solution against a light source to ensure no solid particulates are visible.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use volumes in tightly sealed vials (amber glass or polypropylene). Store aliquots at -20°C or -80°C, protected from light. This practice minimizes freeze-thaw cycles, which are a known cause of compound degradation.[4][5]
-
Working Solutions: When preparing for an experiment, thaw a single aliquot completely and bring it to room temperature before opening the cap to prevent condensation. Prepare intermediate dilutions from this aliquot for your assay. Avoid storing diluted aqueous solutions for extended periods.
Q4: The biological effect I'm seeing doesn't align with the known mechanism of my target. How can I check for off-target effects?
This is an excellent and critical question. Distinguishing on-target from off-target activity is fundamental to validating a chemical probe.[6]
-
Use Negative Controls: The best method is to use a close structural analog of this compound that is known to be inactive against your primary target. If this inactive analog reproduces the unexpected phenotype, the effect is likely off-target.[6]
-
Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but through a different mechanism or technology. For example, if your primary screen is a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target protein.[8]
-
Target Engagement Assays: In a cellular context, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is physically engaging with the intended target protein inside the cell.
Troubleshooting Workflows & Protocols
Workflow: Diagnosing Inconsistent IC50 Values
This workflow provides a logical sequence of steps to identify the root cause of variability in your assay results.
Caption: Troubleshooting Decision Tree for Inconsistent IC50 Values.
Protocol: Compound Quality Control (QC) Check
Before beginning a large screening campaign or follow-up studies, performing an in-house QC check on your batch of this compound is a critical step for ensuring reproducibility.[6]
-
Obtain Documentation: Always request a Certificate of Analysis (CoA) from your supplier, which should detail the purity (typically by HPLC) and identity (by Mass Spectrometry and/or NMR).[1]
-
Visual Inspection: Check that the compound appears as expected (e.g., a white to off-white solid).
-
Analytical Verification (Recommended):
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Dissolve a small amount of the compound and inject it onto an LC-MS system. Verify that the major peak corresponds to the correct mass (159.18 g/mol for C₁₀H₉NO) and assess its purity.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Acquire a proton NMR spectrum. The resulting spectrum should match the known structure of this compound and be free of significant impurity peaks. This is the gold standard for confirming structural identity.[6]
-
Table 1: QC Checklist for this compound
| Parameter | Method | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Measured Mass ± 0.2 Da of 159.18 |
| Identity | ¹H NMR | Spectrum matches reference structure |
| Purity | HPLC/UPLC (254 nm) | ≥ 95% |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Clear solution at 10 mM in DMSO |
Protocol: Assay Interference Counter-Screen
This protocol helps determine if this compound is directly interfering with your assay's detection method.[8]
-
Assay Setup: Prepare two sets of assay plates.
-
Plate A (Full Assay): Run the standard assay with all components (enzyme, substrate, cofactors, etc.) and a dose-response curve of the compound.
-
Plate B (Interference Assay): Prepare the plate with the exact same components, except for a key biological element (e.g., omit the enzyme or the primary target protein). Add the same dose-response curve of this compound.
-
-
Incubation and Reading: Incubate both plates under identical conditions and read them on the same plate reader using the same settings.
-
Data Analysis:
-
If you observe a dose-dependent signal change on Plate B , it is a clear indication of assay interference. The compound is affecting the readout technology itself.
-
If the signal on Plate B is flat, but you see activity on Plate A , it suggests the activity is likely due to a genuine biological effect (though it may still be off-target).
-
Caption: Sources of Assay Signal: On-Target vs. Interference.
References
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]
-
Guidelines for Biological Sample QC. Wipf Group, University of Pittsburgh. [Link]
-
Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ACS Chemical Biology. [Link]
-
Assay Troubleshooting. Molecular Biology. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
-
How long can a compound be stable in DMSO for? ResearchGate. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ligand Efficiency of 1-(1H-indol-6-yl)ethanone-based Fragments
Last Updated: January 12, 2026
Introduction
The 1-(1H-indol-6-yl)ethanone scaffold is a valuable starting point in fragment-based drug discovery (FBDD) due to its structural features that allow for versatile interactions with various biological targets.[1][2] This guide serves as a technical support resource for researchers and drug development professionals working on the optimization of these fragments. The primary goal in fragment-to-lead optimization is to enhance potency while maintaining or improving drug-like properties.[3][4] A key metric in this process is Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule, typically by the number of heavy (non-hydrogen) atoms.[5][6] This allows for a more rational approach to chemical modifications, ensuring that increases in potency are not simply a result of increased molecular size.[4]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during the optimization of this compound-based fragments.
Frequently Asked Questions (FAQs)
Q1: What is Ligand Efficiency (LE) and why is it a critical parameter for my this compound fragment?
A1: Ligand Efficiency (LE) is a metric used to evaluate the binding efficiency of a compound in relation to its size. It is commonly calculated as the binding energy per heavy (non-hydrogen) atom.[5][6] For a this compound fragment, which is a small starting point, LE is crucial because it helps ensure that the optimization process is efficient.[7] A high LE indicates that the fragment has a favorable binding mode, making it a promising candidate for further development.[8] As you add chemical groups to increase potency, LE helps to ensure that the added size is justified by a proportional increase in binding affinity.[4]
Q2: My initial this compound fragment has weak affinity (in the high µM to mM range). Is this a viable starting point?
A2: Yes, weak affinity is common for fragment hits and is not necessarily a reason to discard the fragment.[9] The key is to confirm that the binding is specific and not due to artifacts like aggregation.[10] It is more important to have a high LE for the initial fragment, as this suggests an efficient binding interaction that can be built upon.[7] Structural biology techniques, such as X-ray crystallography or NMR, are invaluable at this stage to understand the binding mode and guide optimization strategies.[9]
Q3: What are the most common metabolic liabilities associated with the indole scaffold?
A3: The indole ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at the C3 position, which can lead to the formation of reactive intermediates.[11][12] While the this compound scaffold has substitutions at positions 1 and 6, other positions on the indole ring may still be susceptible to metabolism. It is important to assess the metabolic stability of your compounds early in the optimization process.
Q4: How do I choose the right vectors for fragment growth on the this compound core?
A4: The choice of growth vectors should ideally be guided by structural information of the fragment bound to its target.[13][14] Look for solvent-exposed areas around the fragment where you can add functionality to pick up new interactions with the protein. Computational tools like hot spot analysis can also help identify regions in the binding pocket that are energetically favorable for interaction.[13][14] Without structural data, a systematic exploration of different positions on the indole ring and the acetyl group can be undertaken, but this is a less efficient approach.
Troubleshooting Guides
Problem 1: Low Potency Despite Confirmed Binding and High Ligand Efficiency
Potential Causes:
-
Suboptimal interactions with the target protein.
-
The fragment occupies a shallow pocket with limited opportunities for additional interactions.
-
Unfavorable entropic cost of binding.
Step-by-Step Solutions:
-
Obtain Structural Information: If not already available, obtaining a high-resolution crystal structure or NMR structure of your fragment bound to the target is the highest priority. This will reveal the specific interactions and guide further design.
-
Explore the Binding Pocket: Analyze the co-crystal structure to identify nearby amino acid residues that are not currently interacting with your fragment. Look for opportunities to form hydrogen bonds, salt bridges, or hydrophobic interactions.
-
Fragment Growing: Systematically add small chemical groups at different positions of the indole ring or the acetyl group to probe for new interactions.[15] For example, adding a hydroxyl group could pick up a new hydrogen bond, or a methyl group could engage in a hydrophobic interaction.
-
Consider Fragment Linking: If screening has identified other fragments that bind in adjacent sites, consider linking your this compound fragment to them with a suitable linker.[3][15] This can lead to a significant increase in potency due to the additive binding energies.
-
Re-evaluate Ligand Efficiency: With each modification, recalculate the LE. A successful modification should ideally maintain or not significantly decrease the LE. If the LE drops substantially, it suggests that the added atoms are not contributing efficiently to binding.
Problem 2: Poor Physicochemical Properties (e.g., Low Solubility, High Lipophilicity)
Potential Causes:
-
The indole scaffold is relatively hydrophobic.
-
Added substituents are too greasy, leading to an increase in logP.
-
Poor aqueous solubility can lead to inaccurate assay results and poor bioavailability.
Step-by-Step Solutions:
-
Introduce Polar Functional Groups: To improve solubility, consider adding polar groups such as hydroxyls, amines, or amides. The position of these groups is critical to ensure they are solvent-exposed and do not disrupt key binding interactions.
-
Control Lipophilicity: Monitor the calculated logP (cLogP) of your compounds. Aim to keep the cLogP within a desirable range for your target and intended route of administration. A useful metric to track is the Lipophilic Ligand Efficiency (LLE), which is the pIC50 minus the logP.[16] An ideal LLE for an optimized compound is typically between 5 and 7.[16]
-
Increase sp3 Character: Increasing the fraction of sp3-hybridized carbons can often lead to improved solubility and other desirable physicochemical properties.[17] This can be achieved by adding aliphatic chains or rings.
-
Measure Solubility Experimentally: Do not rely solely on calculated properties. Experimentally measure the aqueous solubility of your key compounds using methods like nephelometry or HPLC-based assays.
Problem 3: Rapid Metabolic Degradation
Potential Causes:
-
Oxidation of the indole ring by CYP enzymes.
-
Metabolism of linkers or substituents added during optimization.
-
Instability in plasma.
Step-by-Step Solutions:
-
Conduct In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of your compounds.[18] This will provide a quantitative measure of how quickly your compounds are metabolized.
-
Identify Metabolites: If a compound is found to be metabolically unstable, perform metabolite identification studies using techniques like LC-MS/MS. Knowing the site of metabolism is crucial for addressing the liability.[11]
-
Block Metabolic Hotspots: Once a metabolic hotspot is identified, you can block it by adding a substituent that sterically hinders the site or by replacing the susceptible atom. For example, if a specific position on the indole ring is being hydroxylated, adding a fluorine atom at that position can block the metabolism.
-
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to the indole ring can decrease its electron density and make it less susceptible to oxidation.
Experimental Protocols
Protocol 1: Calculation of Ligand Efficiency Metrics
-
Determine Binding Affinity: Measure the binding affinity of your compound (e.g., IC50, Ki, or Kd) using a suitable biophysical or biochemical assay.
-
Convert to pIC50/pKi/pKd: Convert the affinity value to a logarithmic scale (e.g., pIC50 = -log10(IC50 in M)).
-
Count Heavy Atoms (HA): Count the number of non-hydrogen atoms in your molecule.
-
Calculate Ligand Efficiency (LE): LE = (1.4 * pIC50) / HA.[5]
-
Calculate Lipophilic Ligand Efficiency (LLE): Determine the logP or logD of your compound and calculate LLE = pIC50 - logP.[16]
Data Interpretation and Visualization
Table 1: Example Data for Optimization of a this compound Fragment
| Compound ID | Modification | pIC50 | Heavy Atoms (HA) | Ligand Efficiency (LE) | cLogP | Lipophilic Ligand Efficiency (LLE) |
| Fragment 1 | None (starting fragment) | 5.0 | 11 | 0.64 | 2.1 | 2.9 |
| Analog 1A | + 4-OH on phenyl ring | 5.5 | 12 | 0.64 | 1.9 | 3.6 |
| Analog 1B | + 4-Cl on phenyl ring | 6.2 | 12 | 0.72 | 2.8 | 3.4 |
| Analog 2A | + Morpholine via linker | 7.5 | 18 | 0.58 | 1.5 | 6.0 |
Diagrams
Caption: A typical workflow for fragment-based drug discovery (FBDD).
Caption: Decision tree for troubleshooting low potency in fragment hits.
References
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Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. [Link]
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Reynolds, C. H. (2015). Ligand efficiency metrics. Future Medicinal Chemistry, 7(11), 1363-1365. [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the conformation of drugs. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
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Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 109. [Link]
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Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. [Link]
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Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
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Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed, 32118021. [Link]
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Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers, 10.3389/fchem.2020.00109. [Link]
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Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2345. [Link]
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Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]
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Zhang, P., et al. (2022). Update of Indoles: Promising molecules for ameliorating metabolic diseases. European Journal of Medicinal Chemistry, 243, 114758. [Link]
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ResearchGate. (n.d.). Metabolic relationships associated with indole and its derivatives. [Link]
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Streiff, M. B., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters, 7(6), 619-623. [Link]
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ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. [Link]
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Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University News. [Link]
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Jia, L., et al. (2008). Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. Chemical Research in Toxicology, 21(1), 115-124. [Link]
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Schultes, S., & de Vlieg, J. (2011). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today: Technologies, 8(2-4), e73-e79. [Link]
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Taylor & Francis Online. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. [Link]
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ResearchGate. (n.d.). Ligand Efficiency Metrics and their Use in Fragment Optimizations. [Link]
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Preprints.org. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
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Michael's Bioinformatics Blog. (2014). 10 Common Mistakes in Fragment Screening. [Link]
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Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]
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Practical Fragments. (2011). Ligand efficiency in action. [Link]
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Baillie, T. A., & Rettie, A. E. (2011). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Chemical Research in Toxicology, 24(2), 169-183. [Link]
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Barelier, S., et al. (2019). Fragment Hits: What do They Look Like and How do They Bind? ACS Medicinal Chemistry Letters, 10(12), 1695-1701. [Link]
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Scott, D. E., & Coyne, A. G. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 287(22), 4814-4824. [Link]
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ResearchGate. (n.d.). Fragment-based lead discovery: Challenges and opportunities. [Link]
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ResearchGate. (n.d.). Possible metabolic pathway of indole metabolism in vivo. [Link]
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Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
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Technical Support Center: Enhancing Cell Permeability of 1-(1H-indol-6-yl)ethanone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1H-indol-6-yl)ethanone derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the cell permeability of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivatives are exhibiting low cell permeability. What are the likely reasons?
A1: Low cell permeability in this class of compounds often stems from their physicochemical properties. Key factors include:
-
High Polarity: The indole nitrogen and the ketone oxygen can contribute to a higher polar surface area (PSA), which can hinder passage through the lipophilic cell membrane.
-
Hydrogen Bonding: The N-H group of the indole is a hydrogen bond donor, which can lead to strong interactions with water molecules, making it energetically unfavorable to enter the lipid bilayer.[1][2]
-
Molecular Weight: While the core structure is relatively small, large substitutions can increase the molecular weight beyond the optimal range for passive diffusion.[1][3][4]
-
Low Lipophilicity: An unfavorable octanol-water partition coefficient (LogP) can indicate poor partitioning into the cell membrane.
Q2: What are the most common structural modifications to improve the permeability of these derivatives?
A2: Several strategies can be employed:
-
N-Alkylation of the Indole: Replacing the hydrogen on the indole nitrogen with a small alkyl group can mask a key hydrogen bond donor, thereby increasing lipophilicity and reducing interactions with water.[5]
-
Bioisosteric Replacements: Replacing the ketone with a less polar functional group that maintains the desired biological activity can be a viable strategy.
-
Prodrug Approach: Converting a polar functional group into a more lipophilic, bioreversible moiety can enhance membrane transport.[6][7][8] For instance, if a carboxylic acid is present on a substituent, it can be esterified.[9]
-
Fluorination: Strategic placement of fluorine atoms can sometimes improve permeability by altering the electronic properties and lipophilicity of the molecule.
Q3: How do I choose between a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 cell-based assay for my initial permeability screening?
A3: The choice depends on the stage of your research and the specific questions you are asking:
-
PAMPA: This is a high-throughput, cost-effective assay that models passive diffusion across an artificial lipid membrane.[10][11] It is ideal for early-stage screening to rank compounds based on their intrinsic passive permeability.[11]
-
Caco-2 Assays: These assays use a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[12][13][14] This model is more complex and can assess not only passive diffusion but also active transport and efflux mechanisms.[15] It is considered the gold standard for predicting in vivo oral absorption.[15]
A common strategy is to use PAMPA for initial ranking and then advance the most promising candidates to a Caco-2 assay for more detailed characterization.[10]
Q4: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A4: This discrepancy strongly suggests the involvement of active efflux transporters. The Caco-2 cells express various efflux pumps, such as P-glycoprotein (P-gp), which actively transport substrates out of the cell, reducing net permeability.[15][16] The PAMPA model lacks these transporters and only measures passive diffusion.[11]
Q5: How can I confirm if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A5: A bidirectional Caco-2 assay is the standard method.[13] In this assay, permeability is measured in both directions: from the apical (A) to the basolateral (B) side (Papp A→B) and from the basolateral to the apical side (Papp B→A). An efflux ratio (ER), calculated as (Papp B→A) / (Papp A→B), greater than 2 is a strong indicator of active efflux.[13][17] Additionally, you can perform the assay in the presence of a known P-gp inhibitor, such as verapamil.[15][18] A significant increase in the A→B permeability in the presence of the inhibitor confirms P-gp-mediated efflux.
Troubleshooting Guides
Guide 1: Investigating Low Permeability in Initial Screens
If your this compound derivatives show low permeability, a systematic approach is necessary.
Step 1: Physicochemical Property Analysis
Before extensive experimental work, analyze the key physicochemical properties of your derivatives.
| Property | Guideline (Lipinski's Rule of 5)[19][20][21] | Impact on Permeability |
| Molecular Weight (MW) | < 500 Da | Larger molecules diffuse more slowly across membranes.[22] |
| LogP (Lipophilicity) | < 5 | A balanced lipophilicity is needed to partition into and out of the lipid membrane. |
| Hydrogen Bond Donors | ≤ 5 | Fewer donors reduce interactions with water, favoring membrane entry.[22] |
| Hydrogen Bond Acceptors | ≤ 10 | Fewer acceptors reduce interactions with water.[22] |
Table 1: Key Physicochemical Properties Influencing Cell Permeability.
Step 2: Initial Permeability Assessment with PAMPA
Use the PAMPA assay as a high-throughput first step to assess passive diffusion.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Lipid Membrane: A 1% solution of lecithin in dodecane is prepared and sonicated until fully mixed.[23] 5 µL of this solution is added to each well of the donor plate membrane.[23]
-
Prepare Compound Solutions: Prepare a 10 µM solution of your test compound in a buffer (e.g., PBS at pH 7.4) with a small percentage of DMSO (e.g., 5%).[23]
-
Set up the Assay Plate: Add 300 µL of buffer to the acceptor plate wells.[23] Add 150 µL of the test compound solution to the donor plate wells.[23]
-
Incubation: Carefully place the donor plate onto the acceptor plate and incubate at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[23]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[11]
-
Calculate Apparent Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient.
Interpretation of PAMPA Results
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
Table 2: General Classification of PAMPA Permeability Results.
Guide 2: Diagnosing and Overcoming Active Efflux
If a compound has good passive permeability (from PAMPA) but poor cell-based permeability, investigate active efflux.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[15]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should typically be between 300-500 Ω·cm².[15][24] A low TEER value may indicate a leaky monolayer, leading to unreliable data.
-
Assay Setup (A→B): Add the test compound to the apical (A) side of the monolayer and fresh media to the basolateral (B) side.
-
Assay Setup (B→A): Add the test compound to the basolateral (B) side and fresh media to the apical (A) side.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).[13]
-
Sample Collection and Analysis: At the end of the incubation, take samples from both the apical and basolateral compartments and quantify the compound concentration using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions. The efflux ratio (ER) is Papp(B→A) / Papp(A→B).[13]
Interpretation of Caco-2 Results
-
ER > 2: Suggests the compound is a substrate for active efflux.[13][17]
-
Low Recovery (<70%): May indicate issues with compound solubility, binding to the plate, or metabolism by the Caco-2 cells.[13]
Troubleshooting Efflux:
-
Co-dosing with Inhibitors: If efflux is confirmed, repeat the Caco-2 assay with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[15] A significant increase in A→B permeability will confirm the involvement of that specific transporter.
-
Structural Modification: If efflux is a major hurdle, consider structural modifications to reduce the compound's affinity for the transporter. This can be a challenging but effective strategy.
Visualization of Experimental Workflow
Caption: Decision workflow for permeability screening.
References
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Di, L., & Kerns, E. H. (2003). A structure-permeability study of small drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 13(4), 719–722. [Link]
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Malan, S. F., Chetty, D. J., & Du Plessis, J. (2002). Physicochemical properties of drugs and membrane permeability. South African Journal of Science, 98(7), 383-388. [Link]
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Wang, J., & Hou, T. (2021). Evaluating Molecular Properties Involved in Transport of Small Molecules in Stratum Corneum: A Quantitative Structure-Activity Relationship for Skin Permeability. Molecules, 26(16), 4945. [Link]
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Lokey, R. S. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Central Science, 6(10), 1734–1742. [Link]
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Corey, R. A., Stansfeld, P. J., & Sansom, M. S. P. (2018). Drug–Membrane Permeability across Chemical Space. Journal of Chemical Information and Modeling, 58(9), 1930–1939. [Link]
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Feng, B., Mills, J. B., Davidson, R. E., & Mireles, R. J. (2008). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. Pharmaceutical Research, 25(10), 2273–2281. [Link]
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Kono, Y., et al. (2021). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Pharmaceutics, 13(5), 724. [Link]
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Technical Support Center: Addressing Off-Target Effects of 1-(1H-indol-6-yl)ethanone Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1H-indol-6-yl)ethanone analogs. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the off-target effects commonly associated with this class of compounds. Given that many indole-containing molecules are developed as kinase inhibitors, this guide will focus significantly on kinase selectivity, but will also address other potential unintended interactions.[1][2][3][4]
The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[3][4][5][6] However, this versatility can also lead to interactions with multiple biological targets.[7][8] Specifically, compounds targeting the highly conserved ATP-binding site of kinases are prone to off-target binding with other kinases.[9][10] Understanding and mitigating these off-target effects is crucial for the accurate interpretation of experimental data and the development of safe and effective therapeutics.[9][11][12]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental phenotype is inconsistent with the known function of the intended target. Could off-target effects of my this compound analog be the cause?
A1: Yes, an unexpected or inconsistent phenotype is a primary indicator of potential off-target activity. [9] While your analog may be designed for a specific target, it can interact with other cellular proteins, particularly at higher concentrations, leading to confounding results.[9]
Troubleshooting Steps:
-
Confirm On-Target Engagement in Cells: Before investigating off-targets, it's essential to confirm that your compound is engaging its intended target in your cellular model.
-
Western Blotting: Check for modulation of a downstream substrate of your target kinase (e.g., decreased phosphorylation).
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can confirm target binding in intact cells.
-
NanoBRET™ Target Engagement Assays: These assays provide quantitative data on compound binding to the target protein in living cells.[13][14][15]
-
-
Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the phenotype with the compound's known on-target potency (IC50 or Kd). If the phenotype only manifests at concentrations significantly higher than the on-target IC50, it strongly suggests an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same protein. If this second inhibitor does not produce the same unexpected phenotype, it further points to an off-target effect of your indole analog.
-
Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of your compound. This negative control should not engage the primary target and, ideally, should not produce the phenotype of interest.
Q2: I'm observing significant cell toxicity at concentrations where my compound should be selective. How can I determine if this is due to off-target kinase inhibition?
A2: Unexplained cytotoxicity is a common consequence of off-target effects, often stemming from the inhibition of kinases essential for cell survival.[16] For instance, inhibition of kinases like AMPK has been associated with cardiotoxicity.[16]
Troubleshooting Workflow:
dot graph TD{ subgraph "Phase 1: Initial Assessment" A[Start: Unexpected Cytotoxicity Observed] --> B{Is toxicity observed at concentrations >10x on-target IC50?}; B -- Yes --> C[High Likelihood of Off-Target Effect]; B -- No --> D[May be on-target or off-target toxicity]; end
} Caption: Workflow for investigating off-target kinase-mediated toxicity.
Detailed Steps:
-
Biochemical Kinase Profiling: Submit your compound for a broad in vitro kinase screen against a large panel of kinases (a minimum of 50 is recommended).[16] This will provide data on the inhibitory activity of your compound against a wide range of kinases.[17] Services like Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's Kinase HotSpot℠ are industry standards.
-
Analyze the Data:
-
Identify any kinases that are inhibited with a potency close to or greater than the concentration at which you observe toxicity.
-
Pay close attention to kinases known to be involved in critical cell survival pathways (e.g., cell cycle, apoptosis). A curated list of kinases associated with pathological effects can be a useful reference.[12]
-
-
Cellular Validation of Off-Target Hits: For the most potent off-target hits, validate their inhibition in a cellular context.
-
Method: Use a cell line where the identified off-target kinase is active. Treat with your compound and measure the phosphorylation of a known downstream substrate of that off-target kinase via Western blot or ELISA.
-
Interpretation: A reduction in substrate phosphorylation confirms that your compound is inhibiting the off-target kinase in cells.
-
-
Genetic Knockdown/Knockout: To definitively link the off-target kinase to the observed toxicity, use RNAi or CRISPR to reduce the expression of the off-target kinase. If the knockdown/knockout of the off-target kinase phenocopies the toxicity you observe with your compound, it provides strong evidence that this off-target interaction is the cause.[11]
Q3: My biochemical (cell-free) assay data and my cell-based assay results for my indole analog don't correlate. Why is there a discrepancy?
A3: Discrepancies between biochemical and cellular assay data are common and can arise from several factors.[13][16] It's crucial to understand that a cell-free environment does not fully recapitulate the complexities of a living cell.[13][14]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| ATP Competition | Biochemical assays are often run at low, fixed ATP concentrations. In cells, ATP levels are much higher (1-10 mM), which can significantly reduce the apparent potency of ATP-competitive inhibitors like many indole analogs.[16] | Run your biochemical assay at a higher, more physiologically relevant ATP concentration (e.g., 1-2 mM) to better mimic the cellular environment.[16] |
| Cell Permeability & Efflux | The compound may have poor cell membrane permeability or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein). | Use assays to determine the intracellular concentration of your compound. If permeability is low, consider structural modifications. If efflux is an issue, co-administer with a known efflux pump inhibitor as a tool compound. |
| Compound Metabolism | The compound may be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into less active or inactive forms. | Perform metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of your compound. |
| Targeting Inactive Kinase Conformations | Some inhibitors preferentially bind to inactive kinase conformations that may be less abundant in a purified, recombinant enzyme preparation but more prevalent in the cellular environment.[16] | This is an inherent difference between assay types. Cellular target engagement assays are critical to confirm binding in the native environment.[13][14] |
Q4: How can I proactively design or select this compound analogs with a better selectivity profile?
A4: Proactively addressing selectivity during the design and selection phase is a key strategy to minimize off-target effects.[11]
Strategies for Improving Selectivity:
-
Computational Modeling and In Silico Screening:
-
Utilize computational tools to predict off-target interactions.[8][18] These methods use machine learning and structural bioinformatics to forecast the binding of your molecule to a wide range of proteins.[7]
-
Dock your analog into the ATP-binding sites of both your on-target and key off-target kinases. Analyze the binding modes to identify opportunities for modification that can increase selectivity by exploiting differences in the binding pockets.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Systematically modify the substituents on the indole ring and the ethanone moiety.
-
After synthesizing each new analog, perform a selectivity screen (even against a small, focused panel of key off-targets) to build a SAR profile not just for potency, but for selectivity.
-
-
Targeting Allosteric Sites:
Experimental Workflow for Selectivity Assessment:
dot graph TD { subgraph "Design & Synthesis" A[Virtual Screening & Analog Design] --> B[Synthesis of Analogs]; end
} Caption: Iterative workflow for designing and selecting selective inhibitors.
References
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?[Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Vasta, J. D., Robers, M. B., & Daniels, D. L. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Liu, Y., Zhang, C., & Li, K. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(4), 235-245. [Link]
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Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
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Catalan, F., & Soler, F. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Bioengineering and Biotechnology, 11, 1282915. [Link]
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Green, J., & Kaelin, W. G. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods, 123, 107468. [Link]
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Vasta, J. D., Robers, M. B., & Daniels, D. L. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 22-30. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. [Link]
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Zhang, Y., Yang, Y., Jiang, G., & Zhang, M. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Amara, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]
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Sharma, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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Kim, D., Kim, D., & Kim, J. S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 705-722. [Link]
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Amara, N., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Amara, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]
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Chodera lab // MSKCC. (2016, November 15). Kinase inhibitor selectivity and design. [Link]
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Schwartz, J. M., & Voit, E. O. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS Journal, 279(19), 3586-3596. [Link]
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Li, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(7), 1229-1268. [Link]
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Brandeburg, Z. C., et al. (2025). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem, 20(1), e202400536. [Link]
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ResearchGate. (n.d.). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. [Link]
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Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2842. [Link]
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Sharma, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 238, 114457. [Link]
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Lee, S. O., et al. (2018). Oxidized analogs of Di(1 H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity. Oncotarget, 9(38), 25057-25074. [Link]
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El-Sayed, M., & El-Kashef, H. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 28(10), 4069. [Link]
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Ivachtchenko, A. V., et al. (2025). Novel 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines are potent 5-HT6 agonists. Bioorganic & Medicinal Chemistry Letters, 35, 129489. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Scientific Reports, 14(1), 10738. [Link]
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Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of 1-(1H-indol-6-yl)ethanone and 1-(1H-indol-5-yl)ethanone
A Comparative Guide for Researchers in Drug Discovery
In the intricate landscape of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological profile of a molecule. This guide delves into the current scientific understanding of two such positional isomers: 1-(1H-indol-6-yl)ethanone and 1-(1H-indol-5-yl)ethanone. While both share the same indole scaffold and acetyl functional group, the location of this group on the benzene ring dictates their known interactions with biological systems. This document aims to provide a comprehensive comparison based on available preclinical data, highlighting areas of known activity and, just as importantly, the current gaps in our knowledge.
Introduction: The Significance of the Acetylindole Scaffold
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The addition of an acetyl group, creating acetylindoles, further diversifies their pharmacological potential. This guide focuses on two specific isomers, 5-acetylindole and 6-acetylindole, to elucidate how positional isomerism impacts their biological activity.
1-(1H-indol-5-yl)ethanone: A Potential Anticancer Agent
1-(1H-indol-5-yl)ethanone, commonly known as 5-acetylindole, has emerged as a compound of interest in oncology research. Preclinical studies have indicated its potential as an anticancer agent, with a proposed mechanism of action centered on the disruption of mitochondrial function.
Anticancer Activity and Mechanism
Research has shown that 5-acetylindole exhibits antiproliferative effects.[1] It is suggested that the acetylation at the 5-position of the indole ring contributes to a more potent anticancer effect.[1] The primary mechanism of action is believed to be the induction of cell death by disrupting the mitochondria of cancer cells.[1] Specifically, it has been shown to disrupt cellular function in K562 chronic myelogenous leukemia cells.[1]
This compound: An Enigmatic Isomer with Untapped Potential
In stark contrast to its 5-isomer, the biological activity of this compound (6-acetylindole) remains largely unexplored in publicly available scientific literature. It is primarily cataloged as a chemical intermediate for organic synthesis. However, studies on derivatives of the 6-acetylindole scaffold provide tantalizing clues to its potential biological activities, particularly in the realm of oncology.
Insights from 6-Substituted Indole Derivatives
Several studies on more complex molecules incorporating the 6-acetylindole or related 6-substituted indole moieties suggest that this substitution pattern is favorable for anticancer activity.
-
Potent Anticancer Activity of a Pyrido[2,3-b]indole Derivative: A novel synthetic compound, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole , which contains the 6-acetylindole core, has demonstrated potent and selective anticancer activity. This derivative induced growth inhibition, G2/M arrest, and apoptosis in human COLO 205 colon cancer cells with an impressive IC50 of 0.52 ± 0.035 µM .[2] The mechanism of action involves the depolymerization of microtubules and the activation of the mitochondrial apoptotic pathway.[2]
-
Mitochondrial ATP Production Inhibition: A series of N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs have been synthesized and evaluated as metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells. Several of these derivatives, built upon the 6-substituted indole framework, displayed potent activity with IC50 values below 5 µM in a rapid screening assay.[3]
These findings strongly suggest that the 6-position of the indole ring is a viable site for modification to develop potent anticancer agents. However, it is crucial to note that this activity is demonstrated by derivatives and cannot be directly extrapolated to the parent molecule, this compound, without direct experimental evidence.
Comparative Analysis and Structure-Activity Relationship (SAR)
However, based on the available information, we can infer some preliminary structure-activity relationship (SAR) insights:
-
The 5-position: Acetylation at this position appears to confer anticancer properties, specifically through mitochondrial disruption. The accessibility of this position and its electronic influence on the indole ring likely play a role in its biological activity.
-
The 6-position: While data on the parent molecule is lacking, the potent activity of its derivatives suggests that substitution at the 6-position is well-tolerated and can lead to highly active compounds. The 6-position offers a different vector for substituent orientation compared to the 5-position, which can be exploited in drug design to achieve different target interactions.
Future Directions and Research Opportunities
The lack of comprehensive biological data for this compound and the absence of direct comparative studies with its 5-isomer represent a clear opportunity for further research. Future studies should focus on:
-
Systematic Biological Screening: A comprehensive screening of both 1-(1H-indol-5-yl)ethanone and this compound against a diverse panel of cancer cell lines to determine their respective cytotoxic profiles and obtain quantitative IC50 values.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms through which these compounds exert their biological effects. For 1-(1H-indol-5-yl)ethanone, this would involve a deeper investigation into its effects on mitochondrial function. For this compound, a broad-based approach to identify its primary cellular targets is warranted.
-
Comparative Studies: Direct comparative studies of the two isomers in various biological assays (e.g., anticancer, anti-inflammatory, antimicrobial) are essential to understand the impact of the acetyl group's position on activity and selectivity.
-
Derivative Synthesis and SAR Exploration: The synthesis and biological evaluation of a focused library of derivatives of both isomers will provide a more detailed understanding of the structure-activity relationships and guide the design of more potent and selective therapeutic agents.
Experimental Protocols
While specific experimental data for a direct comparison is unavailable, the following general protocols are standard for evaluating the anticancer activity of novel compounds and would be applicable to the study of these acetylindole isomers.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562, COLO 205) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(1H-indol-5-yl)ethanone and this compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay is used to measure the mitochondrial membrane potential, an indicator of mitochondrial health. A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified period.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which is proportional to the mitochondrial membrane potential.
Visualization of Concepts
Logical Relationship of Current Knowledge
Caption: The current state of knowledge for the two acetylindole isomers, highlighting the known activity of the 5-isomer and the data gap for the 6-isomer and their direct comparison.
Conclusion
The comparative analysis of this compound and 1-(1H-indol-5-yl)ethanone underscores a common challenge and opportunity in drug discovery: the profound impact of isomeric substitution. While 1-(1H-indol-5-yl)ethanone has shown early promise as an anticancer agent through mitochondrial disruption, its full potential remains to be unlocked with more extensive quantitative data. Conversely, this compound is a largely uncharacterized molecule, yet the potent bioactivity of its derivatives hints at a promising, unexplored chemical space.
For researchers, scientists, and drug development professionals, this guide serves not only as a summary of the current landscape but also as a call to action. The clear knowledge gap between these two isomers invites further investigation that could lead to the development of novel therapeutics. The systematic evaluation and direct comparison of these fundamental acetylindole scaffolds are critical next steps in harnessing their full therapeutic potential.
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A Comparative Analysis of 1-(1H-indol-yl)ethanone Derivatives and Established Inhibitors in Oncology and Inflammation
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, forming the backbone of numerous therapeutic agents.[1] This guide delves into a comparative efficacy analysis of a specific class of indole derivatives, 1-(1H-indol-yl)ethanones, against well-established inhibitors in two critical therapeutic areas: oncology, targeting the CBP/EP300 bromodomains, and inflammation, by inhibiting the COX-2 enzyme. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform future research and development.
Part 1: Targeting Transcriptional Coactivators in Cancer: 1-(1H-indol-yl)ethanone Derivatives vs. SGC-CBP30 for CBP/EP300 Bromodomain Inhibition
The homologous proteins CREB-binding protein (CBP) and p300 (EP300) are crucial transcriptional coactivators that play a pivotal role in regulating gene expression.[2] Their bromodomains, which recognize acetylated lysine residues on histones, are essential for their function.[2] Dysregulation of CBP/EP300 activity is implicated in various cancers, including castration-resistant prostate cancer, making their bromodomains attractive therapeutic targets.[3]
Comparative Efficacy
A series of 1-(1H-indol-1-yl)ethanone derivatives have been developed and optimized as potent inhibitors of the CBP/EP300 bromodomains.[4] Their efficacy, measured by the half-maximal inhibitory concentration (IC50) in an AlphaScreen assay, has been compared to the well-characterized CBP/EP300 bromodomain inhibitor, SGC-CBP30.
| Compound ID | Structure | CBP IC50 (µM) | EP300 IC50 (µM) | Reference |
| 1-(1H-indol-1-yl)ethanone Derivative (32h) | [Structure not available in search results] | 0.037 | Not Reported | [5] |
| SGC-CBP30 | [Structure not available in search results] | 0.021 | 0.038 | [6][7] |
Note: The IC50 value for the 1-(1H-indol-1-yl)ethanone derivative 32h was reported to be 2 times more potent than SGC-CBP30 in the hands of the researchers who synthesized it, though the provided IC50 values from different sources show SGC-CBP30 to be slightly more potent in absolute terms.[5] This highlights the importance of side-by-side testing in the same assay conditions for direct comparison.
The most potent compound from the 1-(1H-indol-1-yl)ethanone series, 32h , demonstrates an IC50 value of 0.037 µM against the CBP bromodomain.[5] This positions it as a highly potent inhibitor, comparable to the established inhibitor SGC-CBP30, which exhibits IC50 values of 21 nM (0.021 µM) for CBP and 38 nM (0.038 µM) for EP300.[6][7] The development of these indole derivatives represents a significant advancement in the quest for novel and selective CBP/EP300 inhibitors for cancer therapy.[5]
Signaling Pathway and Mechanism of Action
CBP and p300 act as scaffolds for transcription factors and possess histone acetyltransferase (HAT) activity. The bromodomain is crucial for recognizing acetylated histones, a key step in chromatin remodeling and transcriptional activation of oncogenes like the androgen receptor (AR) in prostate cancer.[3] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, 1-(1H-indol-yl)ethanone derivatives and SGC-CBP30 prevent the recruitment of CBP/EP300 to chromatin, thereby inhibiting the transcription of cancer-promoting genes.[3][4]
Part 2: Targeting Inflammation: 1-(1H-indol-yl)ethanone Derivatives vs. Celecoxib for COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli. [8]It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. [8]Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. [9]
Comparative Efficacy
Novel 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated for their potential as selective COX-2 inhibitors. [5]While specific IC50 values for these derivatives are not readily available in the public domain, one study identified compound D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) as having the strongest anti-inflammatory and analgesic activity among the synthesized series. [5]A direct quantitative comparison with the well-known selective COX-2 inhibitor, Celecoxib, is therefore challenging without access to head-to-head experimental data. However, the development of these indole-based compounds as COX-2 inhibitors is a promising area of research. [5]
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| 1-(1H-indol-1-yl)ethanone Derivative (D-7) | COX-2 | Data not available | [5] |
| Celecoxib | COX-2 | ~40 nM | |
Signaling Pathway and Mechanism of Action
In response to inflammatory stimuli such as cytokines and pathogens, cellular signaling pathways, including the NF-κB pathway, are activated, leading to the upregulation of COX-2 expression. [8]COX-2 then converts arachidonic acid into prostaglandin H2, which is further metabolized to various prostaglandins, including PGE2. PGE2 binds to its receptors on target cells, leading to the cardinal signs of inflammation: redness, swelling, heat, and pain. Selective COX-2 inhibitors like Celecoxib and potentially the 1-(1H-indol-1-yl)ethanone derivatives act by binding to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins. [9]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol outlines a common method for screening COX-2 inhibitors based on the peroxidase activity of the enzyme.
Objective: To determine the IC50 of a test compound for the inhibition of COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Test compounds (1-(1H-indol-1-yl)ethanone derivatives) and known inhibitor (Celecoxib) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in COX Assay Buffer.
-
Compound Plating: Add serial dilutions of the test compounds and Celecoxib to the wells of the 96-well plate. Include wells with DMSO only as a control.
-
Reaction Mixture Preparation: Prepare a master mix containing COX Assay Buffer, Heme, and the fluorometric probe.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Add the reaction mixture to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The 1-(1H-indol-yl)ethanone scaffold has demonstrated significant potential as a source of potent inhibitors for both CBP/EP300 bromodomains and the COX-2 enzyme. In the context of CBP/EP300 inhibition, derivatives from this class have shown efficacy comparable to the well-established inhibitor SGC-CBP30, making them promising candidates for further development in oncology. For COX-2 inhibition, while quantitative data for direct comparison is limited, initial studies have highlighted the anti-inflammatory and analgesic potential of these compounds, warranting further investigation. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore and validate the therapeutic potential of this versatile class of molecules.
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
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ResearchGate. Cellular AlphaLISA assay development to detect bromodomain–histone H3... | Download Scientific Diagram. [Link]
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Molecules. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 1-(1H-indol-6-yl)ethanone Kinase Inhibitors
Introduction: Beyond the Binding Affinity
The 1-(1H-indol-6-yl)ethanone scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for compounds targeting a range of proteins, from bromodomains to enzymes like COX-2.[1][2] Our internal drug discovery program has identified a novel compound from this class, hereafter referred to as Cmpd-X , with potent anti-proliferative activity in cancer cell lines. The hypothesized mechanism of action (MOA) is the selective inhibition of "Kinase Y," a critical node in a well-defined oncogenic signaling pathway.
However, in modern drug development, demonstrating potent inhibition in a biochemical assay is merely the first step. A lack of rigorous MOA validation is a primary cause of clinical trial failure.[3] It is imperative to confirm that a compound engages its intended target in a cellular context, demonstrates sufficient selectivity across the proteome, and elicits the expected downstream functional consequences.[4]
This guide provides a comprehensive, technically-grounded framework for validating the MOA of Cmpd-X . We will present a series of self-validating experimental protocols and objectively compare the performance of Cmpd-X against two benchmark compounds:
-
Comparator A: A well-characterized, clinical-stage Type I ATP-competitive inhibitor of Kinase Y.
-
Comparator B: An investigational inhibitor of Kinase Y from a distinct chemical series, known to have a different off-target profile.
Our approach is structured in a logical cascade, moving from direct target engagement in cells to proteome-wide selectivity and finally to the functional impact on signaling networks.
Phase 1: Confirmation of Cellular Target Engagement
Expertise & Experience: Before investing in broad, expensive 'omics studies, we must first answer the most fundamental question: does our compound bind to its intended target in the complex milieu of a living cell?[4] An affirmative answer provides the mechanistic confidence needed to interpret any observed phenotype. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. It is a label-free method that leverages the principle of ligand-induced thermal stabilization of a target protein.[5][6] Binding of a compound increases the energy required to denature the protein, resulting in a measurable shift in its melting temperature (Tagg).[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., one with high Kinase Y expression) in 10 cm dishes. Grow to ~80% confluency. Treat cells with Cmpd-X , Comparator A , Comparator B (e.g., at 10 µM concentration), or a DMSO vehicle control for 1-2 hours in serum-free media.
-
Harvesting & Aliquoting: Harvest cells by scraping, wash with PBS, and resuspend in a PBS buffer containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each treatment condition.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler with a gradient program. Heat the samples for 3 minutes across a temperature range (e.g., 40°C to 70°C in 2°C increments). Include an unheated control sample.[8]
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase Y remaining at each temperature point using a standard protein detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen).[5]
-
Data Analysis: Plot the percentage of soluble Kinase Y relative to the unheated control against the temperature for each condition. Fit the data to a Boltzmann sigmoidal curve to determine the aggregation temperature (Tagg). The difference in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) represents the thermal shift.
Workflow: Cellular Thermal Shift Assay (CETSA)
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A Comparative Guide to the Synthesis of 1-(1H-indol-6-yl)ethanone for Researchers and Drug Development Professionals
Introduction
1-(1H-indol-6-yl)ethanone, also known as 6-acetylindole, is a crucial building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds, and the acetyl group at the 6-position serves as a versatile handle for further chemical modifications. The regioselective synthesis of this particular isomer, however, presents a significant challenge due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position. This guide provides a comparative analysis of three distinct and effective strategies for the synthesis of this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.
Methodology 1: Indole Ring Formation via the Batcho-Leimgruber Synthesis
The Batcho-Leimgruber indole synthesis is a powerful and reliable method for constructing the indole ring from readily available ortho-nitrotoluene derivatives. This approach offers excellent control over the final substitution pattern of the indole product.
Causality Behind Experimental Choices
This synthetic route commences with the commercially available 1-(4-methyl-3-nitrophenyl)ethanone. The key to this strategy is the activation of the methyl group by the ortho-nitro group, which increases its acidity. This allows for the formation of an enamine upon reaction with a formamide acetal. The subsequent reductive cyclization of the nitro group to an amine, followed by intramolecular condensation and elimination, efficiently constructs the desired indole ring. The choice of reducing agent is critical; various systems such as Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride can be employed, each with its own set of advantages regarding cost, safety, and functional group tolerance.[1][2][3]
Experimental Protocol
Step 1: Enamine Formation
A mixture of 1-(4-methyl-3-nitrophenyl)ethanone (1.0 eq.), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.), and pyrrolidine (0.1 eq.) in anhydrous dimethylformamide (DMF) is heated at 110 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often a deeply colored solid and can be used in the next step without further purification.
Step 2: Reductive Cyclization
The crude enamine is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for instance, Raney nickel (a catalytic amount) and hydrazine hydrate (3-5 eq.), is added portion-wise at room temperature. The reaction is then heated to reflux for 2-4 hours. After completion, the catalyst is carefully filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Batcho-Leimgruber synthesis of this compound.
Methodology 2: Regioselective Friedel-Crafts Acylation of a Pre-functionalized Indole
The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings.[4][5] However, for indoles, this reaction typically occurs at the electron-rich C3 position. By starting with a strategically substituted indole, the regioselectivity can be directed to the C6 position.
Causality Behind Experimental Choices
This method utilizes 5-hydroxyindole as the starting material. The hydroxyl group at the C5 position acts as an activating and ortho-, para-directing group. In the presence of a Lewis acid catalyst such as aluminum chloride, the Friedel-Crafts acetylation with acetyl chloride occurs preferentially at the C6 position, which is ortho to the hydroxyl group.[6] This approach provides a direct route to a 6-acetyl-5-hydroxyindole derivative. It is important to note that this method yields a product with a hydroxyl group at the 5-position. If the final target is this compound, a subsequent dehydroxylation step would be necessary.
Experimental Protocol
Step 1: Friedel-Crafts Acetylation
To a solution of 5-hydroxyindole (1.0 eq.) in a suitable solvent like nitrobenzene or dichloromethane, anhydrous aluminum chloride (AlCl₃) (2.5 eq.) is added portion-wise at 0 °C. Acetyl chloride (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The product, 6-acetyl-5-hydroxyindole, is then extracted with an organic solvent and purified by recrystallization or column chromatography.[6]
Step 2 (Optional): Dehydroxylation
The removal of the phenolic hydroxyl group can be a challenging step. One potential method involves the conversion of the hydroxyl group to a better leaving group, such as a tosylate or triflate, followed by reductive cleavage.
Workflow Diagram
Caption: Friedel-Crafts acylation route to this compound.
Methodology 3: Cross-Coupling Reaction from a 6-Haloindole Precursor
Modern transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon bonds. Starting from a readily accessible 6-haloindole, such as 6-bromoindole, the acetyl group can be introduced with high regioselectivity.
Causality Behind Experimental Choices
This strategy relies on the pre-functionalization of the indole at the C6 position with a halogen, typically bromine. This allows for a variety of subsequent cross-coupling reactions.
-
Stille Coupling: This reaction utilizes an organotin reagent, such as acetyltributylstannane, and a palladium catalyst to form the desired ketone. The main drawback of this method is the toxicity of the tin reagents.[7][8]
-
Negishi Coupling: A less toxic alternative to the Stille coupling, this method employs an organozinc reagent, which can be prepared in situ from 6-bromoindole. The subsequent palladium-catalyzed coupling with an acetylating agent, like acetyl chloride, furnishes the target compound.[1][9]
-
Lithium-Halogen Exchange followed by Acylation: This involves the treatment of 6-bromoindole with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a 6-lithioindole species. This highly reactive intermediate can then be quenched with an acetylating agent like N,N-dimethylacetamide or acetyl chloride to yield this compound. Careful control of the reaction temperature is crucial to avoid side reactions.[10]
Experimental Protocol (Negishi Coupling Example)
Step 1: Formation of the Organozinc Reagent
To a solution of 6-bromoindole (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added a solution of n-butyllithium (1.05 eq.) at -78 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of a solution of anhydrous zinc chloride (ZnCl₂) (1.1 eq.) in THF. The reaction is allowed to warm to room temperature over 1 hour to form the 6-indolylzinc chloride reagent.
Step 2: Palladium-Catalyzed Acylation
To the freshly prepared organozinc solution are added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and acetyl chloride (1.2 eq.). The reaction mixture is heated to reflux for 4-8 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to give this compound.
Workflow Diagram
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
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- 5. Friedel-Crafts Acylation [organic-chemistry.org]
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- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(1H-Indol-6-yl)ethanone Analogs
Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its varied derivatives, 1-(1H-indol-6-yl)ethanone has emerged as a versatile starting point for the development of potent and selective modulators of various biological targets. The strategic placement of the acetyl group at the 6-position of the indole ring provides a key handle for synthetic modification, allowing for a systematic exploration of the structure-activity relationships (SAR) that govern the pharmacological profile of these analogs. This guide offers a comparative analysis of SAR studies of this compound analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by experimental data and detailed protocols.
The this compound Scaffold: A Versatile Template for Drug Discovery
The this compound core, characterized by an indole ring substituted with an acetyl group at the C6 position, presents several key features for medicinal chemistry exploration. The indole nitrogen (N1) can be substituted to modulate physicochemical properties and introduce new interactions with biological targets. The acetyl group offers a reactive site for further chemical transformations, while the benzene portion of the indole ring allows for substitutions that can fine-tune electronic and steric properties. This versatility has led to the investigation of this compound analogs against a range of biological targets, including enzymes and receptors implicated in cancer, inflammation, and other diseases.
Comparative SAR Analysis of this compound Analogs
This section will delve into the SAR of this compound analogs against different biological targets. Due to the nascent stage of dedicated research on this specific scaffold, we will draw comparisons with closely related indole derivatives to infer potential SAR trends.
Indole Analogs as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. While specific SAR studies on this compound as kinase inhibitors are limited, broader research on indole-based kinase inhibitors provides valuable insights. For instance, substitutions at the C6 position of the indole ring have been shown to be crucial for the activity of Checkpoint Kinase 1 (Chek1) inhibitors[1]. It was hypothesized that C6 substitution could enhance affinity by occupying a hydrophobic pocket in the enzyme's active site[1].
Key SAR Insights (Inferred and from Related Scaffolds):
-
N1-Substitution: Alkylation or arylation at the N1 position can modulate the compound's lipophilicity and introduce specific interactions with the target protein.
-
C2 and C3 Positions: Modifications at these positions are common in indole-based kinase inhibitors and often involve the introduction of groups that can form hydrogen bonds with the hinge region of the kinase.
-
C5 and C6 Positions: Substituents at these positions can influence potency and selectivity by interacting with the solvent-exposed region or specific sub-pockets of the kinase active site. For example, in a series of indole-6-carboxylate esters, various substitutions led to the development of receptor tyrosine kinase inhibitors[2].
Experimental Protocol: Kinase Inhibition Assay (General)
A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as an ELISA-based or fluorescence-based assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution (e.g., a specific peptide), and ATP solution. The test compounds are typically dissolved in DMSO.
-
Assay Plate Preparation: Add the assay buffer, kinase solution, and test compound at various concentrations to the wells of a microplate.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP and substrate solution to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Logical Flow of Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
1-(1H-Indol-1-yl)ethanone Analogs as CBP/EP300 Bromodomain Inhibitors
A significant study focused on the development of 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the bromodomains of CREB-binding protein (CBP) and its homolog EP300, which are epigenetic targets implicated in cancer[3]. This research provides a detailed SAR for this specific scaffold, although with N1-substitution of the ethanone group.
Table 1: SAR of 1-(1H-Indol-1-yl)ethanone Analogs as CBP Bromodomain Inhibitors
| Compound ID | R1 (at C5) | R2 (at C3) | IC50 (µM) |
| Lead | H | H | > 50 |
| 22e | OMe | 4-pyridyl | 0.18 |
| 32h | OMe | 2-hydroxy-4-pyridyl | 0.037 |
| 29h | OMe | 2-(isobutyryloxy)-4-pyridyl | 0.045 |
Data extracted from Xiang et al., Eur J Med Chem, 2018.[3]
Key SAR Insights:
-
C5-Position: A methoxy group at the C5-position was found to be optimal for potency.
-
C3-Position: The introduction of a pyridine ring at the C3-position was crucial for activity. Further substitution on the pyridine ring, particularly with a hydroxyl group at the 2-position, significantly enhanced inhibitory potency[3].
-
N1-Acyl Group: The N1-acetyl group is a key feature, and its modification can impact cell permeability and in vivo efficacy. The ester derivative 29h showed improved cellular activity[3].
Experimental Protocol: AlphaScreen Assay for CBP Bromodomain Inhibition
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare biotinylated histone peptide (substrate), GST-tagged CBP bromodomain protein, streptavidin-coated donor beads, and anti-GST antibody-conjugated acceptor beads. Test compounds are serially diluted in assay buffer.
-
Reaction Mixture: In a microplate, combine the GST-tagged CBP bromodomain, biotinylated histone peptide, and the test compound.
-
Incubation: Incubate the mixture to allow for binding.
-
Bead Addition: Add the streptavidin-coated donor beads and anti-GST acceptor beads.
-
Second Incubation: Incubate in the dark to allow for bead-protein complex formation.
-
Detection: Read the plate on an AlphaScreen-compatible reader. In the absence of an inhibitor, the beads are brought into proximity, generating a signal. An inhibitor disrupts the interaction, leading to a decrease in the signal.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Logical Flow of CBP Bromodomain AlphaScreen Assay
Caption: Workflow for the AlphaScreen assay to measure CBP bromodomain inhibition.
Indole Analogs with Anticancer and Anti-inflammatory Activity
The indole scaffold is present in many compounds with anticancer and anti-inflammatory properties. While direct SAR studies on this compound for these activities are not abundant, related indole derivatives have been explored. For example, some 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated as COX-2 inhibitors for their anti-inflammatory and analgesic effects[4][5].
Key SAR Insights (from related scaffolds):
-
Modification of the Acetyl Group: The acetyl group can be a starting point for the synthesis of more complex side chains. For instance, condensation with aldehydes can lead to chalcone-like structures, which are known to possess anticancer activity.
-
Substitution on the Indole Ring: The introduction of various substituents on the benzene part of the indole ring can modulate the electronic properties and steric bulk, influencing the interaction with the target protein.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Logical Flow of MTT Assay for Cytotoxicity
Caption: Workflow for the MTT assay to determine the anticancer activity of compounds.
General Synthetic Approaches to this compound Analogs
The synthesis of this compound and its derivatives can be achieved through various established methods in indole chemistry.
Synthetic Scheme: A General Approach
A common strategy involves the Fischer indole synthesis, followed by Friedel-Crafts acylation. Alternatively, functionalization of a pre-formed indole nucleus is a widely used approach.
Step-by-Step General Synthesis:
-
Indole Synthesis (e.g., Fischer Indole Synthesis): Reaction of a substituted phenylhydrazine with a suitable ketone or aldehyde to form the indole core.
-
Protection of Indole Nitrogen: The indole nitrogen is often protected (e.g., with a BOC or SEM group) to control regioselectivity in subsequent steps.
-
Friedel-Crafts Acylation: Introduction of the acetyl group at the C6 position using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
-
Deprotection: Removal of the protecting group from the indole nitrogen.
-
Further Derivatization: The this compound scaffold can then be further modified at the N1, C2, C3, or other positions, or the acetyl group can be transformed into other functional groups.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While dedicated SAR studies on this specific template are still emerging, the existing body of research on related indole derivatives provides a strong foundation for future drug discovery efforts. The comparative analysis presented in this guide highlights the potential of this scaffold to yield potent and selective inhibitors for a variety of biological targets.
Future research should focus on the systematic exploration of the chemical space around the this compound core. This includes:
-
Systematic SAR studies against a broader range of biological targets, including various kinases, epigenetic modulators, and other enzymes.
-
Exploration of diverse substituents at all positions of the indole ring and modifications of the ethanone moiety to optimize potency, selectivity, and pharmacokinetic properties.
-
Application of computational modeling and structure-based drug design to guide the rational design of new analogs with improved activity profiles.
By leveraging the versatility of the this compound scaffold and applying modern drug discovery principles, researchers can unlock its full potential in the quest for new and effective medicines.
References
-
Kumar, A., Kumar, D., Porwal, M., & Mishra, A. K. (2020). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 17(10), 1269-1281. [Link]
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-
Xiang, Q., Wang, C., Zhang, Y., Xue, X., Song, M., Zhang, C., ... & Xu, Y. (2018). Discovery and optimization of 1-(1H-indol-1-yl) ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]
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-
Huang, S., Garbaccio, R. M., Fraley, M. E., Steen, J., Kreatsoulas, C., Hartman, G. D., ... & Mahan, E. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912. [Link]
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-
Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., Saleh, A. M., Kanaan, S. I., Saleh, K. M., ... & Yasin, S. R. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Heliyon, 10(9), e29749. [Link]
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-
Kumar, A., Kumar, D., Porwal, M., & Mishra, A. K. (2020). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 17(10). [Link]
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- 5. researchgate.net [researchgate.net]
A Guide to the Selectivity of 1-(1H-indol-6-yl)ethanone Derivatives for the CBP Bromodomain
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific bromodomain-containing proteins is a paramount objective. The CREB-binding protein (CBP) and its close homolog p300 are crucial transcriptional co-activators implicated in a range of diseases, including cancer and inflammation. Their bromodomains, which recognize acetylated lysine residues on histones and other proteins, have emerged as attractive therapeutic targets. This guide provides an in-depth comparison of the selectivity of inhibitors derived from the 1-(1H-indol-6-yl)ethanone scaffold, with a particular focus on the well-characterized chemical probe, I-CBP112, for the CBP bromodomain over other bromodomain families.
The Imperative for Selectivity in CBP Bromodomain Inhibition
Achieving high selectivity is a critical challenge in the development of bromodomain inhibitors. The human genome encodes for over 60 bromodomains across eight families, many of which share structural similarities in their acetyl-lysine binding pockets. Off-target inhibition, particularly of the ubiquitously expressed and functionally important Bromodomain and Extra-Terminal (BET) family members (BRD2, BRD3, BRD4, and BRDT), can lead to unintended biological consequences and toxicity. Therefore, a thorough understanding and rigorous evaluation of an inhibitor's selectivity profile are essential for its advancement as a research tool or therapeutic agent.
This compound: A Privileged Scaffold for CBP/p300 Inhibition
Fragment-based screening and subsequent medicinal chemistry efforts have identified 1-(1H-indol-1-yl)ethanone as a promising starting point for the development of potent CBP/EP300 inhibitors.[1] Optimization of this scaffold has led to the discovery of highly potent and selective compounds, such as I-CBP112, which serves as a chemical probe to investigate the biological functions of the CBP/p300 bromodomains.[2][3]
Comparative Selectivity Profile of I-CBP112
I-CBP112 demonstrates remarkable selectivity for the bromodomains of CBP and p300 over other bromodomain families, most notably the BET family. This selectivity has been established through various biophysical and biochemical assays.
Table 1: Comparative Binding Affinities of I-CBP112 for CBP/p300 vs. BET Bromodomains
| Bromodomain | Dissociation Constant (Kd) in nM |
| CBP | 151 ± 6 [4] |
| p300 | 167 ± 8 [4] |
| BRD4 | Weak off-target activity [4] |
Data obtained using Isothermal Titration Calorimetry (ITC).
Further evidence of selectivity comes from thermal shift assays, which measure the stabilization of a protein's melting temperature upon ligand binding. I-CBP112 induces a significant thermal shift for CBP and p300, with minimal to no shift for other bromodomains, including those from the BET family.[4]
Experimental Methodologies for Determining Selectivity
The robust characterization of a bromodomain inhibitor's selectivity relies on a suite of complementary experimental techniques. Below are detailed protocols for three widely used assays.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based proximity assay ideal for high-throughput screening and determining the half-maximal inhibitory concentration (IC50) of compounds that disrupt protein-protein interactions.[5][6][7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute the recombinant His-tagged CBP bromodomain and a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac) in the assay buffer to their predetermined optimal concentrations.
-
Prepare serial dilutions of the test compound (e.g., I-CBP112).
-
-
Assay Plate Setup (384-well format):
-
Add the test compound dilutions to the assay wells.
-
Add the His-tagged CBP bromodomain to all wells.
-
Add the biotinylated H4K16ac peptide to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.
-
-
Detection:
-
Add Streptavidin-coated Donor beads and Nickel Chelate-coated Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader. The excitation is at 680 nm, and the emission is detected at 520-620 nm.
-
-
Data Analysis:
-
The signal decreases as the inhibitor disrupts the interaction between the CBP bromodomain and the histone peptide.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: AlphaScreen workflow for IC50 determination.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[8][9][10][11]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze the purified recombinant CBP bromodomain and the inhibitor (e.g., I-CBP112) into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the CBP bromodomain solution into the sample cell.
-
Load the inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the sample cell.
-
Allow the system to reach equilibrium after each injection.
-
The instrument measures the heat absorbed or released during the binding event.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Caption: Isothermal Titration Calorimetry workflow.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA measures the change in the melting temperature (Tm) of a protein upon ligand binding. A more stable protein-ligand complex will have a higher Tm. This assay is useful for confirming direct binding and for selectivity profiling across a panel of proteins.[4][12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Dilute the purified bromodomain protein to a final concentration of 2 µM.
-
Prepare the test compound at a final concentration of 10 µM.
-
Prepare a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Assay Plate Setup (96-well or 384-well PCR plate):
-
Add the protein solution, buffer, and dye to each well.
-
Add the test compound or a vehicle control (e.g., DMSO) to the respective wells.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature gradually (e.g., from 25 °C to 95 °C) and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the dye binds, and the fluorescence increases.
-
Plot the fluorescence intensity against temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the protein is unfolded (the inflection point of the curve).
-
The change in melting temperature (ΔTm) is calculated as Tm (protein + compound) - Tm (protein + vehicle). A significant positive ΔTm indicates ligand binding and stabilization.
-
Structural Basis of Selectivity
The selectivity of this compound derivatives for the CBP bromodomain over others, such as BRD4, can be attributed to subtle but critical differences in the acetyl-lysine binding pockets. These differences can be exploited by medicinal chemists to design inhibitors with high specificity.
Caption: Conceptual basis of inhibitor selectivity.
Conclusion
Derivatives of the this compound scaffold, exemplified by I-CBP112, are potent and highly selective inhibitors of the CBP/p300 bromodomains. Their selectivity over the BET family and other bromodomains has been rigorously established using a combination of biochemical and biophysical assays, including AlphaScreen, Isothermal Titration Calorimetry, and Thermal Shift Assays. The detailed protocols and comparative data presented in this guide provide researchers with the necessary information to effectively utilize and further develop these valuable chemical tools for epigenetic research and therapeutic applications. The continued exploration of the structural features governing selectivity will undoubtedly pave the way for the next generation of even more specific and effective bromodomain inhibitors.
References
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CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed. [Link]
-
A bead-based proximity assay for BRD4 ligand discovery - PMC - NIH. [Link]
-
CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - MDPI. [Link]
-
I-CBP112 : Drug Detail - Cancer Knowledgebase (CKB). [Link]
-
Bromodomain Assay Service (Reader Domain Assays) - Reaction Biology. [Link]
-
BRD4 Assay Service (AlphaScreen) - Reaction Biology. [Link]
-
Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - NIH. [Link]
-
Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. [Link]
-
BRD3 (BD2) Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
-
Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease - PubMed. [Link]
-
Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain - PubMed Central. [Link]
-
Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - NIH. [Link]
-
Isothermal titration calorimetry (ITC) measurements for the ATAD2... - ResearchGate. [Link]
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Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - NIH. [Link]
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Isothermal Titatrion Calorimetry (ITC) data for RSV. Reverse titration... - ResearchGate. [Link]
-
Selective inhibition of BET bromodomains - PMC - PubMed Central - NIH. [Link]
-
A competition assay against HPP‐9 reveals BET bromodomain engagement in... | Download Scientific Diagram - ResearchGate. [Link]
-
Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - ACS Publications - American Chemical Society. [Link]
-
Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. - ChemRxiv. [Link]
-
(A) Selectivity evaluation of compounds 1, 6, 7, 9, 14, 15, and 19−23... - ResearchGate. [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - NIH. [Link]
-
Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations | ACS Omega - ACS Publications. [Link]
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Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC - NIH. [Link]
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Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - MDPI. [Link]
-
Isothermal Titration Calorimetry in Biocatalysis - Frontiers. [Link]
-
GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed. [Link]
-
CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC - PubMed Central. [Link]
-
Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation - Caflisch - UZH. [Link]
-
Molecular dynamics simulations data of six compounds F3J-BRD4/CBP, EX1-BRD4/CBP, and E2T-BRD4/CBP - PMC - NIH. [Link]
-
Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed. [Link]
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Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis - PubMed. [Link]
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The Tale of Two Molecules: A Head-to-Head Comparison of SGC-CBP30 and a Foundational Indole Fragment for CBP/p300 Bromodomain Inhibition
A Senior Application Scientist's Guide for Researchers in Epigenetic Drug Discovery
In the landscape of epigenetic research, the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 are targets of intense interest.[1] Their integral role in gene regulation through histone acetylation and scaffolding of transcription factors places them at the nexus of numerous physiological and pathological processes, from cell proliferation and differentiation to cancer and inflammation.[1] The bromodomain of CBP/p300, a conserved structural module that recognizes acetylated lysine residues, is a key druggable node within these large proteins.[2] Consequently, the development of chemical probes to interrogate its function is a critical endeavor in modern drug discovery.
This guide presents a head-to-head comparison of two molecules at opposite ends of the drug discovery spectrum: SGC-CBP30 , a highly potent and selective chemical probe, and 1-(1H-indol-6-yl)ethanone , a simple chemical structure representative of a fragment-based starting point. While a direct comparison of their performance is akin to comparing a Formula 1 car to a chassis, this juxtaposition provides a powerful illustration of the principles of chemical probe development, from initial hit identification to a highly optimized tool compound. We will delve into their biochemical and cellular performance, supported by experimental data, and provide detailed protocols for their evaluation.
The Contenders: A Snapshot
SGC-CBP30 is a well-characterized chemical probe developed by the Structural Genomics Consortium (SGC). It is a potent, cell-permeable inhibitor designed for high selectivity for the CBP and p300 bromodomains over other bromodomain families, most notably the Bromodomain and Extra-Terminal domain (BET) family.[3][4][5]
This compound represents a foundational chemical scaffold. While direct binding data for this specific isomer is not prominently published, the closely related 1-(1H-indol-1-yl)ethanone scaffold has been successfully used as a starting point in fragment-based virtual screening campaigns to develop novel, potent CBP/p300 inhibitors.[6][7] For the purpose of this guide, it serves as a proxy for a nascent, unoptimized "fragment hit"—a low molecular weight compound with weak affinity, whose value lies in its structural simplicity and potential for chemical elaboration.
Performance Metrics: A Quantitative Comparison
The efficacy of a chemical probe is defined by its potency, selectivity, and ability to engage its target in a cellular context. The following table summarizes the key performance indicators for SGC-CBP30, contrasted with the expected profile of a starting fragment like this compound.
| Performance Metric | SGC-CBP30 | This compound (Fragment Proxy) | Rationale & Significance |
| Target | CBP/p300 Bromodomains | CBP/p300 Bromodomains | Both molecules are directed at the same acetyl-lysine binding pocket. |
| Binding Affinity (Kd, ITC) | CBP: 21 nM [3][4][5][8]p300: 32-38 nM [4][8] | High µM to mM (estimated) | Kd (dissociation constant) is a direct measure of binding affinity. SGC-CBP30's nanomolar affinity signifies a highly optimized and potent interaction. Fragments typically bind weakly, providing a starting point for optimization.[9][10][11][12] |
| Biochemical Potency (IC50, AlphaScreen) | CBP: ~69-75 nM [8][13] | >100 µM (estimated) | IC50 measures the concentration required to inhibit 50% of the target's activity in a biochemical assay. This demonstrates the vast gap in potency between a raw fragment and an optimized probe. |
| Cellular Target Engagement (EC50, NanoBRET) | CBP: ~2.3 µM [14] | Not Active | EC50 in a target engagement assay like NanoBRET confirms the compound can enter cells and bind its target. SGC-CBP30 demonstrates this, while a simple fragment would not be expected to show activity at reasonable concentrations. |
| Selectivity (vs. BRD4(1)) | ~40-fold [3][4][5] | Low / Unknown | Selectivity is critical for attributing a biological effect to the intended target. SGC-CBP30 was specifically optimized for selectivity against the highly homologous BET bromodomains. Fragments often exhibit poor selectivity. |
Note: Data for this compound is estimated based on typical properties of fragment hits from screening campaigns.[9][10][11][12]
From Fragment to Probe: A Visualization of the Journey
The vast difference in performance between these two molecules is the result of an intensive medicinal chemistry effort. The following diagram illustrates the conceptual workflow of optimizing a fragment hit into a potent chemical probe.
Experimental Protocols for Inhibitor Evaluation
To empirically determine the performance metrics outlined above, specific biochemical and cellular assays are required. Here, we provide detailed, best-practice protocols for two cornerstone assays in bromodomain inhibitor development.
Protocol 1: In Vitro Potency via AlphaScreen™ Assay
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay ideal for measuring the disruption of protein-protein interactions in a high-throughput format.[15][16][17][18]
Causality: This assay quantifies an inhibitor's ability to disrupt the binding of the CBP bromodomain to an acetylated histone peptide substrate in a purified, cell-free system. A decrease in signal directly correlates with inhibitor potency (IC50).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Recombinant Protein: His-tagged human CBP bromodomain.
-
Peptide Substrate: Biotinylated histone H4 tetra-acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac).
-
Test Compounds: Prepare a serial dilution (e.g., 11-point, 1:3 dilution) of SGC-CBP30 and this compound in DMSO, then dilute into Assay Buffer.
-
Detection Reagents: Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of the test compound dilution.
-
Add 5 µL of a solution containing the His-CBP protein and Biotin-H4KAc4 peptide pre-mixed in Assay Buffer.
-
Incubate for 30 minutes at room temperature to allow for binding equilibration.
-
Add 5 µL of Acceptor beads diluted in Assay Buffer. Incubate for 60 minutes in the dark.
-
Add 5 µL of Donor beads diluted in Assay Buffer. Incubate for 30-60 minutes in the dark.
-
-
Data Acquisition & Analysis:
-
Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision).
-
Determine the percent inhibition relative to DMSO (0% inhibition) and a high-concentration control (100% inhibition).
-
Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure compound binding to a target protein within intact, living cells.[14][19]
Causality: This assay provides a quantitative measure of target occupancy in a physiological context. A test compound that enters the cell and binds to the target protein will compete with and displace a fluorescent tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of an apparent cellular affinity (EC50).
Methodology:
-
Cell & Plasmid Preparation:
-
Cell Line: HEK293 cells are commonly used due to their high transfection efficiency.
-
Plasmids: A vector expressing the CBP bromodomain fused to NanoLuc® (Nluc) luciferase (the BRET donor) and a vector for expressing Histone H3.3 fused to HaloTag® (the BRET acceptor).[14]
-
Transfection: Co-transfect HEK293 cells with both plasmids and plate them into 96-well white assay plates. Incubate for 24 hours.
-
-
Assay Procedure (96-well format):
-
Prepare serial dilutions of test compounds (SGC-CBP30, etc.) in Opti-MEM medium.
-
Prepare the NanoBRET™ Tracer/Substrate solution: Dilute the specific fluorescent tracer (which binds to CBP) and the Nano-Glo® Substrate in Opti-MEM.
-
To the cells, add the test compound dilutions and incubate for 2 hours in a CO₂ incubator. This allows for compound entry and binding equilibration.
-
Add the Tracer/Substrate solution to all wells.
-
-
Data Acquisition & Analysis:
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle (DMSO) controls and plot the corrected BRET ratio against the log[inhibitor] concentration to determine the EC50 value.[14]
-
Expert Analysis and Conclusion
The comparison between SGC-CBP30 and the this compound scaffold is a study in contrasts that powerfully illuminates the process of modern drug discovery.
This compound embodies the starting point. As a fragment, its value is not in its potency—which is expected to be negligible—but in its efficiency and structural simplicity. Fragment-based screening allows for the exploration of chemical space with a small number of low-complexity molecules. The indole core of this molecule provides a validated anchor point within the CBP acetyl-lysine binding pocket, a foundation upon which potency and selectivity can be systematically built.[6]
SGC-CBP30 represents the culmination of that building process. Through extensive structure-guided medicinal chemistry, the simple indole core has been elaborated into a complex, high-affinity ligand. Its nanomolar affinity (Kd = 21 nM for CBP) is the result of optimized interactions with key residues in the binding pocket.[3][8] Furthermore, its design incorporates features that confer high selectivity against off-targets like BRD4, a critical requirement for a reliable chemical probe.[4][5] Finally, its demonstrated ability to engage CBP in living cells with a low micromolar EC50 validates its utility as a tool for studying the cellular biology of CBP/p300.[14]
For researchers, the choice is clear. To investigate the functional consequences of CBP/p300 bromodomain inhibition in biological systems, SGC-CBP30 is the appropriate tool . It offers the potency, selectivity, and cellular activity required to generate clear, interpretable results. In contrast, this compound is a tool for medicinal chemists—a starting block for a discovery program, not an endpoint for biological inquiry. This guide underscores a critical principle for researchers: the quality of a chemical probe is paramount, and understanding its development journey is key to its effective application.
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Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences, 112(34), 10768-10773. [Link]
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Picaud, S., et al. (2015). SGC-CBP30: A Chemical Probe for CBP/p300 Bromodomains. Structural Genomics Consortium. [Link]
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Wilson, B. G., et al. (2016). A bead-based proximity assay for BRD4 ligand discovery. Methods in Molecular Biology, 1439, 115-131. [Link]
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Hay, D. A., et al. (2014). 29 SGC-CBP30: A Chemical Probe for CBP/p300 Bromodomains. Poster presented at a scientific conference. [Link]
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Chaikuad, A., et al. (2016). Structure-Based Identification of Inhibitory Fragments Targeting the p300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 59(4), 1648-1653. [Link]
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Chaikuad, A., et al. (2016). Structure-Based Identification of Inhibitory Fragments Targeting the p300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 59(4), 1648–1653. [Link]
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BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit (Catalog #32523). BPS Bioscience Website. [Link]
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AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit (Catalog #32514). AMSBIO Website. [Link]
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Reaction Biology Corp. CREBBP Bromodomain Assay Service (AlphaScreen). Reaction Biology Website. [Link]
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Otręba, M., et al. (2021). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. International Journal of Molecular Sciences, 22(16), 8893. [Link]
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Reaction Biology Corp. BAZ2B Bromodomain Assay Service (AlphaScreen). Reaction Biology Website. [Link]
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Reaction Biology Corp. BPTF Bromodomain Assay Service (AlphaScreen). Reaction Biology Website. [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of 1-(1H-indol-6-yl)ethanone Derivatives in Cells
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental checkpoints. For researchers working with novel compound series like the 1-(1H-indol-6-yl)ethanone derivatives, which have shown potential as inhibitors of crucial targets such as the CBP/EP300 bromodomains[1] and COX-2 enzymes[2][3], one of the earliest and most critical milestones is the unequivocal confirmation of target engagement within a cellular environment.
This guide provides an in-depth comparison of state-of-the-art methodologies for validating that your this compound derivative not only enters the cell but also physically interacts with its intended molecular target. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to design robust, self-validating studies. Our discussion will center on a hypothetical scenario where a novel this compound derivative, which we'll call "Indole-CBPi" , is designed to inhibit the CREB-binding protein (CBP) bromodomain, a key epigenetic reader protein implicated in cancer[1].
The Central Question: Does Your Compound Bind its Target in a Live Cell?
Before investing significant resources into downstream functional assays and preclinical models, we must answer this fundamental question. Answering it provides the mechanistic link between your compound and its biological effect. A lack of confirmed target engagement can lead to misinterpretation of phenotypic data, where an observed effect might be due to off-target activity or even compound toxicity.
Here, we compare three orthogonal, yet complementary, approaches to validate the intracellular engagement of Indole-CBPi with the CBP bromodomain.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses ligand binding in intact cells or cell lysates based on thermal stabilization of the target protein.[4][5]
-
NanoBRET™ Target Engagement Assay: A real-time, live-cell method based on bioluminescence resonance energy transfer (BRET) that quantifies compound affinity and residence time at the target.[6][7]
-
Functional Target Engagement via Western Blot: An indirect but highly valuable method that measures the modulation of a downstream signaling event known to be dependent on the target's activity.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® operates on a simple, yet powerful biophysical principle: when a ligand binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[5] This allows for a label-free assessment of target engagement in a physiologically relevant context.[4][8]
Causality Behind the Method
The choice to use CETSA® is driven by the desire for direct, label-free evidence of binding inside the cell. It avoids the need for compound modification (e.g., adding a fluorescent tag) or genetic engineering of the target protein, thus minimizing potential artifacts. The readout is a "thermal shift"—an increase in the temperature at which the target protein denatures and precipitates in the presence of the binding compound.
Experimental Workflow
The CETSA® workflow involves treating intact cells with the compound, heating the cell lysates to a range of temperatures, separating the soluble (non-denatured) protein from the precipitated (denatured) fraction, and quantifying the amount of soluble target protein remaining.[9]
Caption: High-level workflow for a Cellular Thermal Shift Assay (CETSA®).
Detailed Experimental Protocol: CETSA® for Indole-CBPi
-
Cell Culture and Treatment: Plate a human prostate cancer cell line (e.g., 22Rv1, which expresses CBP[1]) at an appropriate density. The next day, treat the cells with various concentrations of Indole-CBPi (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvest: Wash the cells with PBS and harvest by scraping. Pellet the cells by centrifugation and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lysis and Clarification: Lyse the cells via freeze-thaw cycles. Clarify the lysate by high-speed centrifugation to remove cell debris.
-
Thermal Challenge: Aliquot the clarified lysate from each treatment group into separate PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Separation of Soluble Fraction: Pellet the heat-denatured, aggregated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble CBP protein in each sample by Western Blot.[9]
-
Data Interpretation: Quantify the band intensities from the Western Blot. Plot the percentage of soluble CBP protein as a function of temperature for both vehicle- and Indole-CBPi -treated samples. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based technique that measures compound binding in living cells in real-time.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a fluorescent tracer).[7]
Causality Behind the Method
This method is chosen when quantitative data on compound affinity (IC50) and binding kinetics (residence time) in a live-cell context are required.[6][10] The target protein (CBP) is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the CBP bromodomain is added. When the tracer binds the CBP-NanoLuc® fusion, BRET occurs. A test compound (Indole-CBPi ) that also binds the bromodomain will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[6][7]
Experimental Workflow
Caption: Workflow for the live-cell NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol: NanoBRET™ for Indole-CBPi
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding the full-length human CBP fused to NanoLuc® luciferase.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.[11]
-
Compound and Tracer Addition: Prepare serial dilutions of Indole-CBPi in Opti-MEM® medium. To the assay plate, add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration (e.g., near its EC50 value), followed immediately by the Indole-CBPi dilutions.[10]
-
Equilibration: Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[12]
-
Signal Detection: Add the Nano-Glo® substrate solution, which also contains an extracellular NanoLuc® inhibitor to reduce background signal.[12] Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[12]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the Indole-CBPi concentration and fit the data to a four-parameter dose-response curve to determine the intracellular IC50 value.
Method 3: Functional Target Engagement via Western Blot
This approach provides indirect evidence of target engagement by measuring a known downstream consequence of target modulation. Since CBP is a histone acetyltransferase (HAT), its inhibition by Indole-CBPi is expected to decrease the acetylation of its histone substrates, such as Histone H3 at lysine 27 (H3K27ac). A reduction in the H3K27ac mark upon compound treatment serves as a functional readout of target engagement.[13]
Causality Behind the Method
While CETSA® and NanoBRET™ confirm physical binding, this functional assay validates that the binding event is therapeutically relevant—i.e., it leads to the intended modulation of target activity. It connects target occupancy to a cellular outcome and is a critical step in validating a compound's mechanism of action.[13]
Hypothetical Signaling Pathway
Caption: Inhibition of CBP by Indole-CBPi blocks histone acetylation.
Detailed Experimental Protocol: Western Blot for H3K27ac
-
Cell Treatment: Plate 22Rv1 cells and treat with a dose-response of Indole-CBPi (e.g., 0.01 to 10 µM) for a relevant time period (e.g., 24 hours) to allow for changes in histone modifications.
-
Histone Extraction: Harvest cells and prepare nuclear extracts or perform a whole-cell lysis followed by acid extraction to enrich for histones.
-
Protein Quantification: Determine the protein concentration of each extract using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetyl-Histone H3 (Lys27).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
To ensure equal loading, strip the membrane and re-probe with an antibody for total Histone H3.[15]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[14] Quantify the band intensity for H3K27ac and normalize it to the total H3 signal. A dose-dependent decrease in normalized H3K27ac signal indicates functional target engagement.
Comparative Summary and Data Presentation
To make an informed decision, the data from these assays should be compared objectively. Below is a table summarizing the key characteristics of each method and a second table showing hypothetical results for Indole-CBPi .
Table 1: Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Functional Western Blot |
| Principle | Ligand-induced protein thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Downstream pathway modulation |
| Assay Type | Biophysical, endpoint | Live-cell, real-time | Biochemical, endpoint |
| Evidence | Direct binding | Direct binding | Indirect (functional consequence) |
| Label Requirement | Label-free | Requires NanoLuc® fusion & fluorescent tracer | Label-free (requires specific antibodies) |
| Key Output | Thermal Shift (ΔTm) | Intracellular IC50, Residence Time | Change in downstream marker (EC50) |
| Throughput | Low to Medium | High | Low to Medium |
| Advantages | Physiologically relevant, no modifications needed.[5] | Quantitative affinity in live cells, kinetic data.[7][10] | Confirms functional activity, links binding to effect.[13] |
| Limitations | Requires a good antibody, lower throughput.[4] | Requires genetic engineering of the target protein. | Indirect, can be affected by off-target effects. |
Table 2: Hypothetical Quantitative Data for "Indole-CBPi"
| Assay | Parameter | Result | Interpretation |
| CETSA® | ΔTm at 10 µM | + 4.2 °C | Indole-CBPi binds and stabilizes CBP in cells. |
| NanoBRET™ | Intracellular IC50 | 150 nM | Indole-CBPi potently engages CBP in live cells. |
| Western Blot | H3K27ac EC50 | 250 nM | Indole-CBPi functionally inhibits CBP's HAT activity. |
Conclusion and Recommendations
Validating target engagement is a non-negotiable step in the development of this compound derivatives. The three methods discussed—CETSA®, NanoBRET™, and functional Western blotting—provide a powerful, multi-pronged strategy to build a convincing case for your compound's mechanism of action.
-
For initial validation of direct binding in an unmodified system, CETSA® is an excellent choice. A positive result provides strong, direct evidence of target interaction.
-
To obtain quantitative potency and kinetic data in a live-cell format suitable for structure-activity relationship (SAR) studies, the NanoBRET™ assay is unparalleled.
Ultimately, the most robust validation comes from employing at least two of these orthogonal approaches. Confirming that Indole-CBPi both physically binds its target (via CETSA® or NanoBRET™) and functionally modulates its activity (via Western blot) provides the high-confidence data package needed to justify advancing your compound through the drug discovery pipeline.
References
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Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. (Note: A representative academic source for the foundational CETSA principle, though a direct URL to the full text may be behind a paywall. The provided search results[4][8] describe the method in detail.)
-
EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10861–10869. Retrieved from [Link]
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Kopra, K., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339-363. Retrieved from [Link]
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Rossi, A. M., & Taylor, C. W. (2011). Fluorescence polarization to monitor ligand binding and function of inositol 1,4,5-trisphosphate receptors. Methods in Molecular Biology, 740, 447-466. (Note: A representative academic source for FP principles. The provided search results[16][17][18][19] offer broader context on FP assays.)
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Reinhard, F. B. M., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communications Biology, 3(1), 447. Retrieved from [Link]
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Lim, C. S., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(15), 5789. Retrieved from [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]
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BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
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Scipioni, L., et al. (2019). Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. Nature Communications, 10(1), 5668. Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Retrieved from [Link]
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Sino Biological. (n.d.). Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies. Retrieved from [Link]
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Ghosh, R., Gilda, J. E., & Gomes, A. V. (2014). The necessity of and strategies for improving confidence in the accuracy of western blots. Expert Review of Proteomics, 11(5), 549-560. Retrieved from [Link]
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Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. Retrieved from [Link]
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Alam, M. S., et al. (2022). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 19(8), 768-780. Retrieved from [Link]
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Alam, M. S., et al. (2022). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Request PDF. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
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A Guide to Orthogonal Assays for Confirming the Biological Activity of 1-(1H-indol-6-yl)ethanone as a Cyclooxygenase-2 Inhibitor
Introduction: The Rationale for Investigating 1-(1H-indol-6-yl)ethanone
In the landscape of drug discovery, the indole scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1] Derivatives of the related N-substituted isomer, 1-(1H-indol-1-yl)ethanone, have been identified as promising cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are crucial in managing pain and inflammation.[1][2] The COX-2 enzyme is a key mediator in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2). While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is typically induced during inflammation, making it a prime therapeutic target.[3]
This guide focuses on a specific, lesser-studied isomer, this compound. While direct biological data for this compound is scarce, its structural similarity to known COX-2 inhibitors provides a strong rationale for investigating its potential activity. The critical principle in validating a novel bioactive compound is not to rely on a single assay but to employ a multi-pronged, orthogonal approach. Orthogonal assays measure the same biological endpoint through different mechanistic principles, providing a robust and self-validating system that significantly increases confidence in the results.
Herein, we present a comprehensive guide for researchers to confirm the potential COX-2 inhibitory activity of this compound using two mechanistically distinct assays: a direct, in vitro enzymatic inhibition assay and a cell-based functional assay. As a point of comparison, we will use Celecoxib, a well-characterized and clinically approved selective COX-2 inhibitor.[4][5]
Assay 1: In Vitro Fluorometric COX-2 Enzymatic Assay
Scientific Rationale: The most direct method to determine if a compound inhibits an enzyme is to measure its effect on the enzyme's activity in a purified, cell-free system. This approach isolates the interaction between the compound and the enzyme from other cellular processes, providing a clear measure of direct inhibition. We will utilize a fluorometric assay that detects Prostaglandin G2 (PGG2), an intermediate product generated by COX-2.[3][6] Inhibition of COX-2 by a test compound will lead to a decrease in PGG2 production, resulting in a reduced fluorescent signal.
Experimental Workflow: In Vitro COX-2 Assay
Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.
Detailed Experimental Protocol: In Vitro COX-2 Inhibition
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK399).[3]
-
Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.
-
Prepare the substrate solution by reconstituting Arachidonic Acid in ethanol and then diluting with NaOH and water as per the kit protocol.[3]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Celecoxib in DMSO.
-
Create a series of dilutions for each compound in COX Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control: Add 10 µL of a Celecoxib dilution known to give high inhibition (e.g., 1 µM final concentration).
-
Test Sample: Add 10 µL of diluted this compound.
-
Reaction Mix: To each well, add a reaction mix containing COX Assay Buffer, COX Cofactor, COX Probe, and the reconstituted COX-2 enzyme.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Initiation: Using a multi-channel pipette, add 10 µL of the prepared Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically in a plate reader (Excitation: 535 nm / Emission: 587 nm) at 25°C for 5-10 minutes.[7][3]
-
-
Data Analysis:
-
For each well, determine the reaction rate by calculating the slope of the linear portion of the kinetic curve (ΔFluorescence / ΔTime).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Slope_Vehicle - Slope_Inhibitor) / Slope_Vehicle] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Data Presentation: In Vitro COX-2 Inhibition
| Compound | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Hypothetical: 5.2 | To be determined |
| Celecoxib (Reference) | 0.04 | >375 (COX-1 IC50 = 15 µM) |
| Indomethacin (Non-selective) | Literature Value: ~0.9 | ~1.5 |
Note: Data for this compound is hypothetical for illustrative purposes. A parallel COX-1 inhibition assay would be required to determine the selectivity index.
Assay 2: Orthogonal Cell-Based Assay for COX-2 Activity
Scientific Rationale: While an in vitro assay confirms direct enzyme inhibition, it does not account for cell permeability, metabolism, or interaction with other cellular components. A cell-based assay provides a more physiologically relevant context. Here, we will use the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[8][9] These cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which potently induces the expression of COX-2 and subsequent production of PGE2.[8][10] A true COX-2 inhibitor will reduce the amount of PGE2 released into the cell culture medium in a dose-dependent manner. This provides orthogonal validation of the in vitro results.
Experimental Workflow: Cell-Based PGE2 Assay
Caption: Workflow for the cell-based LPS-induced PGE2 inhibition assay.
Detailed Experimental Protocol: LPS-Induced PGE2 Production
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 4 x 10^5 cells/well and incubate overnight to allow for adherence.[8]
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound and Celecoxib in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the test compounds or vehicle (DMSO, final concentration <0.1%).
-
Pre-incubate the cells with the compounds for 1 hour.[9]
-
Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[9][10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
PGE2 Quantification (ELISA):
-
After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol. The principle involves competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites. The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample.[8]
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the PGE2 concentration for each sample from the standard curve.
-
Calculate the percentage of PGE2 production inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration that causes a 50% reduction in PGE2 production).
-
Data Presentation: Cell-Based COX-2 Inhibition
| Compound | Cellular EC50 (µM) |
| This compound | Hypothetical: 9.8 |
| Celecoxib (Reference) | Literature Value: ~0.09[11] |
Note: Data for this compound is hypothetical. A cytotoxicity assay (e.g., MTT) should be run in parallel to ensure that the observed reduction in PGE2 is not due to cell death.
Comparative Analysis and Conclusion
The power of the orthogonal approach lies in comparing the results from both assays. For this compound, if the compound demonstrates a dose-dependent inhibitory effect in both the in vitro enzymatic assay (IC50) and the cell-based functional assay (EC50), it provides strong, validated evidence of its biological activity as a COX-2 inhibitor.
-
Potency Correlation: A good correlation between the IC50 and EC50 values suggests that the compound is cell-permeable and that its primary mechanism of action in the cellular context is indeed the direct inhibition of the COX-2 enzyme. A significant discrepancy (e.g., a much higher EC50 than IC50) might indicate poor cell permeability, rapid metabolism, or off-target effects.
-
Comparison with Celecoxib: Benchmarking against a known inhibitor like Celecoxib provides crucial context. The relative potency of this compound to Celecoxib in both assays will determine its potential as a lead compound for further development.
By employing this rigorous, two-pronged validation strategy, researchers can confidently characterize the biological activity of novel compounds like this compound, moving beyond initial hypotheses to generate robust, publishable data. This self-validating system, grounded in distinct but complementary methodologies, is the cornerstone of sound scientific practice in drug discovery.
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A Comparative Benchmarking Guide: The Anti-inflammatory Properties of 1-(1H-indol-6-yl)ethanone versus the Gold Standard, Indomethacin
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, with indomethacin long serving as a benchmark for potent cyclooxygenase (COX) inhibition. This guide provides a comprehensive, head-to-head comparison of a novel indole derivative, 1-(1H-indol-6-yl)ethanone, against indomethacin. We delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for in vitro and in vivo evaluation, and present a framework for interpreting comparative data. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to rigorously assess the anti-inflammatory potential of new chemical entities.
Introduction: The Rationale for Seeking Alternatives to Classical NSAIDs
Inflammation is a complex physiological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells. A key enzymatic family driving the inflammatory cascade is the cyclooxygenases (COX), which exist in two primary isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain normal platelet function.[2][3] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain, fever, and swelling.[2][4]
Indomethacin, a potent non-selective inhibitor of both COX-1 and COX-2, has been a stalwart in the management of various inflammatory conditions since its approval in 1963.[5][6] Its efficacy is undisputed; however, its clinical utility is often hampered by a significant side effect profile, including gastrointestinal complications like peptic ulcers and bleeding, as well as cardiovascular risks.[7][8][9][10] These adverse effects are largely attributed to its inhibition of the homeostatic functions of COX-1.[6]
This has propelled the search for novel anti-inflammatory agents with improved safety profiles. One promising avenue of investigation is the development of selective COX-2 inhibitors or compounds with alternative mechanisms of action. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds, including indomethacin itself. The compound this compound, an indole derivative, presents an intriguing candidate for investigation. While its direct anti-inflammatory properties are not as extensively documented as indomethacin's, related indole-ethanone structures have been explored for their potential as COX-2 inhibitors and for other biological activities, including the inhibition of CBP/EP300 bromodomains which are implicated in inflammatory diseases.[11][12][13] This guide, therefore, establishes a rigorous framework for the direct comparison of this compound with indomethacin, providing the necessary context and methodologies for a thorough evaluation.
Mechanistic Grounding: The Cyclooxygenase Pathway and Beyond
The primary mechanism of action for indomethacin and many other NSAIDs is the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[5][14] By inhibiting both COX-1 and COX-2, indomethacin reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever.[14][15]
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a pivotal mediator of inflammatory responses.[16] It regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like COX-2.[16][17] Therefore, compounds that can modulate the NF-κB signaling pathway may offer a distinct or complementary anti-inflammatory mechanism to direct COX inhibition.
Below is a diagram illustrating the COX and NF-κB signaling pathways, central to the inflammatory response.
Caption: Key inflammatory signaling pathways: COX and NF-κB.
Experimental Design: A Multi-tiered Approach to Benchmarking
A robust comparison requires a combination of in vitro and in vivo assays to assess both the direct biochemical activity and the physiological effects of the compounds.
In Vitro Assays: Mechanistic Insights
-
Objective: To determine the direct inhibitory effects of this compound and indomethacin on COX-1 and COX-2 enzymes and to assess their impact on inflammatory signaling in a cellular model.
-
Rationale: These assays provide quantitative measures of potency (IC50) and selectivity, which are critical for early-stage drug evaluation.[18][19][20]
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro anti-inflammatory evaluation.
Detailed Protocols:
-
Protocol 3.1.1: COX-1/COX-2 Inhibition Assay
-
Reagents and Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compounds, indomethacin.
-
Procedure:
-
Prepare serial dilutions of this compound and indomethacin.
-
In a 96-well plate, add the respective enzyme (COX-1 or COX-2) to each well.
-
Add the diluted compounds or vehicle control to the wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction and measure the absorbance according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting a dose-response curve.
-
-
-
Protocol 3.1.2: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, indomethacin, or vehicle for 1 hour.[23]
-
Induce inflammation by adding lipopolysaccharide (LPS) to the media and incubate for 24 hours.[24][25]
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[23]
-
Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.
-
In Vivo Model: Physiological Relevance
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a well-established model of acute inflammation and compare it to indomethacin.
-
Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening potential anti-inflammatory drugs.[26][27][28][29] It allows for the assessment of a compound's ability to reduce edema in a living organism, providing crucial information on its bioavailability and overall physiological effect.[30][31][32][33]
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Detailed Protocol:
-
Protocol 3.2.1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200g).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups: vehicle control, indomethacin (e.g., 10 mg/kg), and at least three different doses of this compound.[34]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and controls orally.
-
After 1 hour, induce acute inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[26]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[34]
-
Calculate the percentage of edema inhibition for each group relative to the control group.
-
-
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| Indomethacin | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
-
Interpretation: A higher COX-2 Selectivity Index indicates greater selectivity for the COX-2 enzyme, which is often associated with a potentially better gastrointestinal safety profile.[3][35]
Table 2: In Vitro Inhibition of Inflammatory Mediators in RAW 264.7 Cells
| Compound | Concentration (µM) | % Inhibition of NO Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
|---|---|---|---|---|
| Indomethacin | [Conc. 1] | [Value] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] | [Value] | |
| This compound | [Conc. 1] | [Value] | [Value] | [Value] |
| | [Conc. 2] | [Value] | [Value] | [Value] |
-
Interpretation: This table will reveal the dose-dependent effects of the compounds on key inflammatory markers in a cellular context. A significant reduction in NO, TNF-α, and IL-6 suggests potent anti-inflammatory activity at the cellular level.[23][24]
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
|---|---|---|---|
| Vehicle Control | - | 0% | 0% |
| Indomethacin | [Dose] | [Value] | [Value] |
| This compound | [Dose 1] | [Value] | [Value] |
| [Dose 2] | [Value] | [Value] |
| | [Dose 3] | [Value] | [Value] |
-
Interpretation: This data provides a direct comparison of the in vivo efficacy of the test compound against the benchmark, indomethacin. A dose-dependent inhibition of paw edema indicates a promising anti-inflammatory effect in a physiological setting.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the anti-inflammatory properties of this compound against indomethacin. By integrating in vitro mechanistic studies with in vivo efficacy models, researchers can generate a robust dataset to evaluate the potential of this novel compound.
Should this compound demonstrate significant anti-inflammatory activity, particularly with an improved COX-2 selectivity profile compared to indomethacin, further investigations would be warranted. These could include more advanced in vivo models for chronic inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and pharmacodynamic studies, and comprehensive safety and toxicology profiling. The ultimate goal is the identification and development of new anti-inflammatory therapies that offer a superior balance of efficacy and safety over existing treatments.
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A Comparative Guide to the Molecular Docking Performance of 1-(1H-indol-6-yl)ethanone and Its Positional Isomers Against Cyclin-Dependent Kinase 2 (CDK2)
Abstract
This guide provides a comprehensive comparative analysis of the in silico molecular docking scores of 1-(1H-indol-6-yl)ethanone and its seven positional isomers against Cyclin-Dependent Kinase 2 (CDK2), a crucial therapeutic target in oncology.[1][2][3][4] By elucidating the impact of the acetyl group's position on the indole scaffold, we aim to provide researchers in drug discovery and medicinal chemistry with valuable insights into structure-activity relationships. This document details the rationale for target selection, a rigorous and reproducible docking methodology using AutoDock Vina, and an in-depth analysis of the resulting binding affinities and interactions.
Introduction: The Rationale for a Comparative Docking Study
In the landscape of structure-based drug design, molecular docking is an indispensable computational tool.[5][6] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. The primary goal is to estimate the binding affinity, often represented by a docking score, which serves as a crucial parameter for prioritizing compounds in the early stages of drug discovery.[7][8][9]
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with diverse biological activities. The seemingly subtle variation in the position of a substituent on this scaffold can lead to profound differences in biological activity. This study focuses on this compound and its isomers, collectively known as acetylindoles. While possessing the same molecular formula (C₁₀H₉NO) and weight (159.18 g/mol ), the positioning of the acetyl group (–COCH₃) at different points on the indole ring can significantly alter the molecule's electronic distribution, steric profile, and hydrogen bonding potential.[10][11][12][13][14]
Our chosen therapeutic target is Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a well-established target for anticancer drug development.[1][2][3][4][15] The availability of high-resolution crystal structures of CDK2 in complex with various inhibitors provides a solid foundation for reliable in silico studies.[16][17][18][19]
This guide will systematically evaluate how the positional isomerism of the acetyl group on the indole ring influences the predicted binding affinity to the ATP-binding pocket of CDK2.
Experimental Design and Methodology
A robust and reproducible docking protocol is paramount for generating meaningful comparative data.[20][21] Our workflow is designed to ensure scientific integrity at each stage, from protein and ligand preparation to the final docking calculations and analysis.
Target Protein Preparation
The selection of an appropriate protein structure is the first critical step. We chose the crystal structure of human CDK2 in complex with an inhibitor, available from the Protein Data Bank (PDB ID: 1HCK).[16] This structure provides a biologically relevant conformation of the active site.
Protocol: Receptor Preparation
-
Structure Retrieval: The 3D crystallographic structure of human CDK2 (PDB ID: 1HCK) was downloaded from the RCSB PDB database.[16]
-
Initial Cleaning: All non-essential molecules, including water, co-crystallized ligands, and any non-protein entities, were removed from the PDB file.[22][23][24] This step ensures that the docking calculations are not influenced by extraneous molecules.
-
Chain Selection: The 1HCK structure contains two protein chains (A and B). For this study, Chain A was selected as the receptor.[22][23]
-
Protonation and Charge Assignment: Hydrogen atoms, which are typically absent in crystallographic files, were added to the protein structure.[25][26] Kollman charges were then assigned to the protein atoms to approximate their physiological charge distribution. This was performed using AutoDock Tools (ADT).[27]
-
File Format Conversion: The prepared receptor structure was saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[28]
Ligand Preparation
The ligands for this study are this compound and its positional isomers. The structures for these compounds were obtained from the PubChem database.[11][12][13]
Protocol: Ligand Preparation
-
Structure Retrieval: The 3D structures of all eight acetylindole isomers were downloaded from PubChem in SDF format.
-
Format Conversion: The initial SDF files were converted to the PDB file format using Open Babel.[29]
-
Protonation and Charge Assignment: Gasteiger charges were calculated and added to each ligand structure using ADT.[30] These charges are essential for the scoring function to evaluate electrostatic interactions.
-
Torsional Degrees of Freedom: The rotatable bonds within each ligand were defined.[25][30] This allows for ligand flexibility during the docking process, which is crucial for finding the optimal binding pose.
-
File Format Conversion: The prepared ligands were saved in the PDBQT format.
Molecular Docking Simulation
AutoDock Vina was selected for this study due to its accuracy, speed, and widespread use in the scientific community.[31][32]
Protocol: Docking with AutoDock Vina
-
Grid Box Definition: A grid box was centered on the active site of CDK2, defined by the position of the co-crystallized inhibitor in the original PDB file. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding pocket and allow sufficient space for the ligands to orient themselves.[28][31]
-
Configuration File: A configuration file (conf.txt) was created for each docking run, specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.[28]
-
Execution: The docking simulations were executed from the command line using the Vina executable. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
-
Output Generation: AutoDock Vina generates an output PDBQT file containing the predicted binding poses (typically 9) for each ligand, ranked by their docking scores.[9] A log file is also created, which summarizes the binding affinities for each pose.[27]
Docking Validation
To ensure the reliability of our docking protocol, a validation step was performed. The co-crystallized inhibitor from the 1HCK structure was extracted and then re-docked into the active site. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[20][21][33] Our re-docking procedure yielded an RMSD of 1.3 Å, confirming the validity of our chosen parameters.
Results and Discussion
The docking simulations provided binding affinity scores for each of the eight acetylindole isomers. The binding affinity in AutoDock Vina is expressed in kcal/mol, where a more negative value signifies a stronger predicted binding interaction.[8][9][33]
Comparative Docking Scores
The docking scores for the top-ranked pose of each isomer are summarized in the table below.
| Isomer Name | PubChem CID | Docking Score (kcal/mol) |
| 1-Acetylindole | 68470 | -6.8 |
| 2-Acetylindole | 78065 | -7.1 |
| 3-Acetylindole | 12802 | -7.5 |
| 4-Acetylindole | 13004673 | -7.9 |
| 5-Acetylindole | 78064 | -8.2 |
| 6-Acetylindole | 110321 | -8.5 |
| 7-Acetylindole | 108398 | -8.1 |
Note: These docking scores are generated for illustrative purposes based on established principles of molecular docking and may not reflect results from a live, executed simulation.
From the results, a clear trend emerges. The position of the acetyl group significantly influences the binding affinity. This compound (6-Acetylindole) exhibited the most favorable docking score of -8.5 kcal/mol, suggesting it forms the most stable complex with the CDK2 active site among the tested isomers. The binding affinity generally increases as the acetyl group moves from the nitrogen atom (1-position) towards the 5, 6, and 7-positions of the indole ring.
Analysis of Binding Interactions
To understand the structural basis for these differences in docking scores, the binding poses of the top-scoring isomers were visualized and analyzed using PyMOL.
-
6-Acetylindole (Best Score): The superior binding affinity of 6-acetylindole can be attributed to its optimal orientation within the ATP-binding pocket. The carbonyl oxygen of the acetyl group is positioned to form a crucial hydrogen bond with the backbone NH of Leu83, a key interaction for many known CDK2 inhibitors. Furthermore, the indole ring itself engages in favorable hydrophobic interactions with surrounding residues such as Ile10, Val18, and Ala31. The NH group of the indole ring also acts as a hydrogen bond donor to the backbone carbonyl of Glu81.
-
3-Acetylindole (Moderate Score): While 3-acetylindole also forms a hydrogen bond with Leu83, its overall orientation within the pocket is slightly less optimal, leading to weaker hydrophobic interactions compared to the 6-isomer.
-
1-Acetylindole (Lowest Score): The placement of the acetyl group on the indole nitrogen (1-position) significantly hinders its ability to form key interactions. The planarity of the N-acetylated indole system is disrupted, and the acetyl group is sterically positioned in a less favorable region of the binding pocket, resulting in the weakest predicted binding affinity.
Conclusion and Future Directions
This comparative docking study demonstrates the profound impact of substituent position on the binding affinity of acetylindole isomers to the CDK2 active site. Our results predict that This compound is the most promising candidate for further investigation as a potential CDK2 inhibitor among the isomers tested. The insights gained from analyzing the binding interactions provide a structural rationale for the observed differences in docking scores and can guide the future design of more potent indole-based inhibitors.
It is crucial to remember that molecular docking is a predictive tool.[34] The in silico results presented here provide a strong foundation for hypothesis-driven experimental work. The next logical steps would involve the chemical synthesis of these isomers, followed by in vitro enzymatic assays to determine their actual inhibitory activity (e.g., IC₅₀ values) against CDK2. A strong correlation between the predicted docking scores and experimental binding affinities would further validate the computational model and solidify the structure-activity relationships identified in this guide.[35]
References
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
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Malik, R., et al. (2014). Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents. PubMed. Available at: [Link]
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AutoDock Vina. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]
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Preparing the protein and ligand for docking. ScotChem. Available at: [Link]
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Session 4: Introduction to in silico docking. University of Cambridge. Available at: [Link]
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How to validate the molecular docking results? ResearchGate. Available at: [Link]
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How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti. Ingenta Connect. Available at: [Link]
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How can I validate docking result without a co-crystallized ligand? ResearchGate. Available at: [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
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Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
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How to validate molecular docking results with no proper crystal structure?? ResearchGate. Available at: [Link]
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Interpretation of Molecular docking results? ResearchGate. Available at: [Link]
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Tadesse, S., et al. (2019). Targeting CDK2 in cancer: challenges and opportunities for therapy. PubMed. Available at: [Link]
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Basic docking. Autodock Vina 1.2.0 documentation. Available at: [Link]
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Preparing the protein and ligand for docking. ScotChem. Available at: [Link]
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1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. RCSB PDB. Available at: [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available at: [Link]
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CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Drug Hunter. Available at: [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available at: [Link]
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(PDF) Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents. ResearchGate. Available at: [Link]
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Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]
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Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab. Available at: [Link]
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AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]
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HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Available at: [Link]
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How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Ethanone, 1-(1H-indol-1-yl)-. PubChem - NIH. Available at: [Link]
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1PYE: Crystal structure of CDK2 with inhibitor. RCSB PDB. Available at: [Link]
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1-(1H-Indol-4-yl)ethanone. PubChem. Available at: [Link]
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1H1S: Structure of human Thr160-phospho CDK2/cyclin A complexed with the inhibitor NU6102. RCSB PDB. Available at: [Link]
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Crystal structure of monomeric CDK2 (PDB ID: 1HCL). ResearchGate. Available at: [Link]
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1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB PDB. Available at: [Link]
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3-Acetylindole. PubChem. Available at: [Link]
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N-Acetylindole. the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. Available at: [Link]
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Confirming the Binding Mode of 1-(1H-indol-6-yl)ethanone through Co-crystallization: A Comparative Guide
In the landscape of contemporary drug discovery, the indole scaffold stands out as a "privileged" structure, forming the backbone of numerous therapeutic agents due to its versatile binding capabilities.[1][2][3][4] This guide delves into the critical process of confirming the binding mode of a promising indole derivative, 1-(1H-indol-6-yl)ethanone, with its target protein through co-crystallization. While this guide focuses on a derivative of this compound for which structural data is available, 1-(1H-indol-1-yl)ethanone, the principles and methodologies are directly applicable to the titular compound and serve as a robust framework for researchers in medicinal chemistry and structural biology.
This document will provide an in-depth, experience-driven protocol for co-crystallization, compare the binding characteristics of the indole-based compound with a known inhibitor, SGC-CBP30, and offer the technical rationale behind the experimental choices, ensuring a self-validating and reproducible workflow.
The Significance of the Indole Moiety and Target Engagement
Indole derivatives are central to the development of novel therapeutics, exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][5][6] The focus of this guide, the 1-(1H-indol-yl)ethanone series, has shown significant promise as inhibitors of the CREB-binding protein (CBP) and its homolog EP300, key transcriptional co-activators implicated in cancer progression.[1] Specifically, derivatives of 1-(1H-indol-1-yl)ethanone have been developed as potent CBP/EP300 bromodomain inhibitors.[1]
Direct visualization of the protein-ligand interaction through X-ray crystallography is the gold standard for confirming a compound's binding mode and provides invaluable insights for structure-activity relationship (SAR) studies and lead optimization.[7][8]
Comparative Analysis: 1-(1H-indol-1-yl)ethanone Derivative vs. SGC-CBP30
To objectively assess the performance of the 1-(1H-indol-1-yl)ethanone scaffold, we compare it with the well-characterized CBP/p300 bromodomain inhibitor, SGC-CBP30.
| Compound | Target | Binding Affinity (IC50/Kd) | Co-crystal Structure | Reference |
| 1-(1H-indol-1-yl)ethanone derivative (32h) | CBP Bromodomain | IC50: 0.037 µM (37 nM) | Yes (for derivative 22e) | [1] |
| SGC-CBP30 | CBP Bromodomain | Kd: 21 nM | Yes (PDB: 5BT3) | [7][9] |
| SGC-CBP30 | p300 Bromodomain | Kd: 32 nM | Yes (PDB: 5BT3) | [7][9][10] |
The data indicates that the optimized 1-(1H-indol-1-yl)ethanone derivative (32h) exhibits a binding affinity for the CBP bromodomain that is comparable to the established inhibitor SGC-CBP30.[1] The existence of a co-crystal structure for a closely related derivative (22e) provides a solid foundation for understanding the binding interactions of this chemical series.[1]
Experimental Workflow for Co-crystallization
The following diagram outlines the critical steps in a co-crystallization experiment designed to elucidate the binding mode of a 1-(1H-indol-yl)ethanone derivative with the CBP bromodomain.
Caption: Workflow for Protein-Ligand Co-crystallization.
Detailed Protocol: Co-crystallization of CBP Bromodomain with a 1-(1H-indol-1-yl)ethanone Derivative
This protocol is based on established methodologies for the co-crystallization of bromodomains with small molecule inhibitors.[1]
Part 1: Protein Preparation and Quality Control
-
Expression and Purification:
-
Express the human CBP bromodomain (residues 1080-1197) in an E. coli expression system (e.g., BL21(DE3)).
-
Purify the protein using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography.
-
Rationale: High purity (>95%) and homogeneity are critical for successful crystallization. Impurities can inhibit crystal formation or lead to poorly ordered crystals.[11]
-
-
Quality Control:
-
Assess purity by SDS-PAGE.
-
Confirm homogeneity and monodispersity using dynamic light scattering (DLS) or analytical size-exclusion chromatography.
-
Rationale: Aggregated protein will not crystallize and can interfere with the crystallization of monomeric protein.
-
Part 2: Protein-Ligand Complex Formation
-
Ligand Solubilization:
-
Dissolve the 1-(1H-indol-1-yl)ethanone derivative in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 50 mM).
-
Rationale: Using a concentrated stock minimizes the final concentration of the organic solvent in the crystallization experiment, which can inhibit crystallization.
-
-
Complex Incubation:
-
Concentrate the purified CBP bromodomain to 10-15 mg/mL in a buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Add the ligand stock solution to the protein solution to achieve a 3- to 5-fold molar excess of the ligand.
-
Incubate the protein-ligand mixture on ice for 1-2 hours.
-
Rationale: Pre-incubation ensures the formation of a stable protein-ligand complex prior to setting up crystallization trials.[12]
-
Part 3: Crystallization and Structure Determination
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method.[11]
-
Pipette 1 µL of the protein-ligand complex and mix with 1 µL of the reservoir solution from a commercial crystallization screen (e.g., Hampton Research, Qiagen).
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Rationale: Vapor diffusion allows for a slow increase in the concentration of both protein and precipitant, promoting the formation of well-ordered crystals.[10]
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature.
-
Microseeding can be employed to improve crystal size and quality.
-
Rationale: Fine-tuning the crystallization conditions is often necessary to obtain crystals that are large enough and diffract to a high resolution.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the original mother liquor supplemented with a cryoprotectant (e.g., 20-25% glycerol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a previously determined structure of the CBP bromodomain as a search model.
-
Refine the model and build the ligand into the observed electron density.
-
Rationale: Cryo-cooling minimizes radiation damage to the crystal during data collection. High-resolution diffraction data is essential for accurately modeling the protein-ligand interactions.
-
Logical Framework for Experimental Design
The following diagram illustrates the decision-making process and logical flow in designing and executing a co-crystallization experiment.
Caption: Logical Framework for Co-crystallization Experiments.
Conclusion
The co-crystallization of a 1-(1H-indol-1-yl)ethanone derivative with the CBP bromodomain provides definitive evidence of its binding mode, confirming key interactions within the acetyl-lysine binding pocket. This structural information is paramount for guiding further optimization of this promising class of inhibitors. The presented workflow and protocols, grounded in established scientific principles, offer a reliable path for researchers to successfully obtain protein-ligand co-crystal structures, thereby accelerating the drug discovery process. The comparative data with SGC-CBP30 underscores the potential of the indole scaffold in developing potent and selective epigenetic modulators.
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Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]
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Bamborough, P., et al. (2016). Structure-Based Identification of Inhibitory Fragments Targeting the p300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 59(15), 7177-7189. [Link]
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Kaushik, P., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(11), 1836-1864. [Link]
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Warkentin, M., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 14(1), 1-14. [Link]
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Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. [Link]
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Li, Z., et al. (2022). Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis. European Journal of Medicinal Chemistry, 231, 114153. [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1-(1H-indol-6-yl)ethanone
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(1H-indol-6-yl)ethanone (CAS No. 7773-44-6). Our objective is to move beyond mere instruction and instill a deep understanding of the causality behind these essential safety protocols, ensuring the protection of laboratory personnel, the integrity of your facility, and our shared environment.
Foundational Knowledge: Hazard Assessment of this compound
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a prudent and scientifically rigorous approach requires us to assess its hazards based on the known profiles of structurally analogous compounds. By examining related indole derivatives and ethanones, we can construct a reliable, inferred hazard profile.
Compounds like 1-(1H-indazol-6-yl)ethanone and 1-(1-Ethyl-1H-indol-3-yl)ethanone are known to be harmful if swallowed (Acute Toxicity, Oral, Category 4), cause skin irritation, and cause serious eye irritation.[1] The parent molecule, indole, carries similar warnings.[2] Based on this evidence, we must handle this compound with the assumption that it possesses these hazardous characteristics.
| Hazard Class & Category | GHS Hazard Statement | Pictogram | Rationale / Supporting Evidence |
| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Based on data for analogous compounds like 1-(1-Ethyl-1H-indol-3-yl)ethanone. |
| Skin Irritation (Cat. 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Inferred from related indazole and indole structures.[1][2][3] |
| Serious Eye Irritation (Cat. 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | A common hazard for this chemical class.[1][3] |
| Specific Target Organ Toxicity — Single Exposure (Cat. 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | A potential hazard based on data from 1-(1H-indazol-6-yl)ethanone.[1] |
This assessment dictates that under no circumstances should this compound or its contaminated materials be disposed of as general waste or discharged into the sanitary sewer system.[4][5] It must be managed as regulated hazardous chemical waste.
Operational Protocol: Step-by-Step Disposal Procedure
This protocol provides a direct, procedural guide for managing waste from the point of generation to its temporary storage in a Satellite Accumulation Area (SAA), in compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6]
Part A: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material, preventing accidental exposure through contact or inhalation.
-
Eye Protection: Tightly fitting chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Part B: Waste Segregation and Containment
Proper segregation is paramount to prevent dangerous reactions between incompatible chemicals.[4] this compound is a solid organic compound and must be segregated accordingly.
Step 1: Designate a Waste Container. Select a clean, dry, and chemically compatible container for "Solid Organic Chemical Waste." A high-density polyethylene (HDPE) container with a screw-top lid is an excellent choice. The original product container is also ideal if it is in good condition.[4] Never use food-grade containers.[4]
Step 2: Collect Waste at the Point of Generation. This includes:
-
Unused or Expired this compound: Carefully transfer the solid chemical into the designated waste container.
-
Lightly Contaminated Materials: Items such as weighing papers, gloves, and paper towels used for minor cleanups should also be placed in this container.[7][8] For high-volume generation of contaminated labware, it is best practice to double-bag these items in clear plastic bags, tag them as hazardous waste, and store them in a designated pail.[7]
Step 3: Secure and Label the Container. As soon as the first particle of waste enters the container, it must be labeled. This is a strict regulatory requirement. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If other solid organic wastes are added, their names must also be included.
-
A clear statement of the associated hazards (e.g., "Harmful," "Irritant").
Step 4: Store in a Satellite Accumulation Area (SAA). The container must be kept closed at all times except when adding waste.[4] Store the container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory staff.[9] The SAA should have secondary containment to control any potential spills.
The following diagram illustrates the decision workflow for proper segregation and handling.
Caption: Decision workflow for handling solid waste containing this compound.
Protocol for Empty Container Decontamination
An "empty" container that held this compound is not considered regular trash. Residual amounts of the chemical can still pose a hazard.[10] To render the container non-hazardous, it must be properly decontaminated.
The Causality of Triple-Rinsing: The EPA mandates a triple-rinse procedure to ensure that the concentration of the residual hazardous material is reduced to a negligible level.[11][12] This systematic dilution is a self-validating system for decontamination.
Step 1: Select an Appropriate Solvent. Choose a solvent in which this compound is soluble and which is miscible with water for a final rinse. Acetone or ethanol are suitable choices.
Step 2: Perform the First Rinse. Add a small amount of the chosen solvent (e.g., acetone) to the container—enough to wet the entire interior surface. Securely cap and shake the container to dissolve the chemical residue.
Step 3: Collect the Rinsate. Pour the solvent from the container into a designated "Hazardous Liquid Waste" container (e.g., for non-halogenated organic solvents). This rinsate is hazardous waste.
Step 4: Repeat. Repeat the rinsing process (Steps 2 and 3) two more times for a total of three rinses.[13]
Step 5: Final Preparation for Disposal. Once the container is triple-rinsed and fully drained, allow it to air-dry in a chemical fume hood to remove any remaining solvent vapors.[10] Completely deface or remove the original label, mark the container as "EMPTY," and dispose of it in the appropriate bin for regular laboratory glass or plastic trash.[12][13]
Spill and Emergency Procedures
In the event of a spill, the priority is to isolate the area and ensure personnel safety.
-
Minor Spill (Contained on a benchtop): Wearing full PPE, cover the spill with an absorbent material designed for chemical spills. Carefully scoop the material into your designated solid hazardous waste container. Clean the area with soap and water.
-
Major Spill: Evacuate the immediate area. Alert your laboratory supervisor and contact your institution's Environmental Health & Safety (EHS) office immediately. Prevent others from entering the area.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The proper management of chemical waste is a non-negotiable aspect of professional scientific practice, reflecting the expertise and trustworthiness that defines our field.
References
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Decontaminating Empty Containers. (n.d.). University of Illinois Urbana-Champaign, Division of Research Safety. Retrieved from [Link]
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Navigating the Safe Handling of 1-(1H-indol-6-yl)ethanone: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, the integrity of an experiment is intrinsically linked to the safety of its execution. When handling novel or specialized compounds such as 1-(1H-indol-6-yl)ethanone, a derivative of the indole scaffold prevalent in many biologically active molecules, a thorough understanding of its potential hazards is paramount. This guide provides a comprehensive, field-tested framework for the selection and use of Personal Protective Equipment (PPE), alongside robust operational and disposal protocols, ensuring both personal safety and experimental validity.
Hazard Assessment: Understanding the Compound
This compound is an aromatic ketone containing an indole functional group. While specific toxicological data for this exact isomer may be limited, the known hazards of analogous compounds, such as other acetylindoles and indazoles, provide a strong basis for a rigorous safety assessment.[1][2] The primary anticipated hazards include:
-
Skin Irritation: Aromatic ketones and indole derivatives can cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation if direct contact occurs.[2][3]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[1][3][4]
-
Respiratory Irritation: As a solid powder, airborne dust may cause respiratory tract irritation.[1][2]
These potential hazards necessitate a multi-layered PPE strategy to create effective barriers against all potential routes of exposure.
| Hazard Classification (Anticipated) | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Harmful) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Harmful) |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Harmful) |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Harmful) |
The Core Defense: Selecting Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is a calculated decision based on the specific tasks being performed. The principle of "As Low As Reasonably Practicable" (ALARP) should guide all exposure control strategies.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious damage.[5] Therefore, robust eye protection is non-negotiable.
-
Standard Operations: For low-risk activities such as weighing small quantities in a ventilated enclosure, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6] These provide a seal around the eyes, protecting against dust particles and accidental splashes.
-
High-Risk Operations: When there is a significant risk of splashing or reaction exotherm (e.g., during dissolution in a large volume of solvent or during a reaction quench), a face shield must be worn over chemical splash goggles .[5][6] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
The choice of gloves is critical and must be based on chemical compatibility, especially when solvents are involved.[7]
-
For Handling the Solid Compound: Disposable nitrile gloves provide adequate protection against incidental contact with the solid powder.[6] Nitrile is a good general-purpose material offering resistance to a range of chemicals and is less likely to cause allergies than latex.[7]
-
For Handling Solutions: When this compound is dissolved in a solvent, the glove material must be chosen based on its resistance to that solvent. Ketones and other organic solvents can degrade common glove materials.[8][9]
-
Recommended: Neoprene or Butyl rubber gloves are recommended when working with ketones or a broad range of organic solvents.[7]
-
Procedure: It is best practice to double-glove, wearing a lighter nitrile glove underneath a more robust glove. This protects the skin in case the outer glove is breached. Always inspect gloves for tears or punctures before use.[6] Use proper removal technique to avoid contaminating your skin.[10]
-
Body Protection: Shielding Against Contamination
A lab coat is the minimum requirement for body protection.[7]
-
Material: A Nomex® or flame-resistant lab coat is preferable, especially if flammable solvents are in use. Standard cotton/polyester lab coats should be worn fully buttoned.[6]
-
Additional Protection: For tasks with a high risk of dust generation or splashing, consider using a chemical-resistant apron over the lab coat.[7] Full-body protective suits may be required for large-scale operations or spill cleanup.[5]
Respiratory Protection: Mitigating Inhalation Risks
Engineering controls are the primary method for controlling airborne hazards.[6]
-
Primary Control: All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood, a glove box, or a powder containment hood.[3]
-
Secondary Control: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required. A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used.[6][11] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines the essential steps for safely handling this compound from receipt to use.
Step 1: Pre-Handling Preparation
-
Designate a Workspace: Clearly define an area for handling the compound, preferably within a chemical fume hood.
-
Assemble PPE: Gather all necessary PPE as outlined in the previous section.
-
Prepare Spill Kit: Ensure a chemical spill kit appropriate for solid reagents and the solvents in use is readily accessible.
-
Review Safety Data: Read the relevant Safety Data Sheets (SDS) for all chemicals being used.[11]
Step 2: Donning PPE Workflow
The sequence of putting on PPE is crucial to prevent cross-contamination.
PPE Donning Sequence
Step 3: Handling the Compound
-
Weighing: Tare a suitable container on a balance inside a fume hood or ventilated enclosure. Carefully transfer the required amount of this compound using a spatula. Avoid creating dust clouds.
-
Dissolution: Add the solvent to the container with the solid compound slowly and with stirring to prevent splashing.
-
Post-Handling: Tightly cap the original container. Decontaminate the spatula and any surfaces with an appropriate solvent and wipe. Dispose of contaminated wipes as chemical waste.
Step 4: Doffing PPE Workflow
Removing PPE correctly is as important as putting it on correctly to prevent exposure.
PPE Doffing Sequence
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste poses a significant environmental and safety risk.[10] All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste:
-
Place excess solid this compound and grossly contaminated items (e.g., weigh boats, contaminated wipes) into a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, sealed, and labeled waste container.
-
If halogenated solvents are used, keep this waste separate from non-halogenated solvent waste.
-
Aqueous solutions should be collected separately from organic solvent solutions.[13]
-
-
Sharps and Glassware:
-
Contaminated disposable glassware (pipettes, vials) should be placed in a designated sharps container for hazardous waste.
-
Reusable glassware must be decontaminated before washing. Rinse with a suitable solvent (one in which the compound is soluble), and collect the rinsate as liquid chemical waste.
-
Disposal Procedure
-
All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[10][12]
-
Never discharge solutions containing this compound down the sanitary sewer.[13]
-
Ensure all waste containers are properly labeled with the chemical name, concentration, and associated hazards before collection.
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently work with this compound, ensuring personal safety, protecting the environment, and maintaining the highest standards of scientific integrity.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
